SIRT6 activator 12q
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H22N2O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H22N2O2/c34-31(33-30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)25-20-27(32-26-17-9-8-16-24(25)26)29-19-23-15-7-10-18-28(23)35-29/h1-20,30H,(H,33,34) |
InChI Key |
JNULQPRWYHVXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Chemical Characterization of SIRT6 Activator 12q
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, chemical characterization, and biological context of SIRT6 activator 12q, a potent and selective small molecule activator of Sirtuin 6 (SIRT6).
Introduction to SIRT6 and Activator 12q
Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism.[1] Its role as a tumor suppressor in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), has made it a promising target for therapeutic intervention.[2][3][4]
This compound, chemically known as 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, is a novel small molecule that has demonstrated potent and selective activation of SIRT6.[5] It has shown significant anti-proliferative and anti-migratory effects in pancreatic cancer cell lines and has exhibited promising pharmacokinetic properties in preclinical models.
Chemical Characterization of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide | |
| CAS Number | 2601734-99-8 | |
| Molecular Formula | C₃₁H₂₂N₂O₂ | |
| Molecular Weight | 454.52 g/mol | |
| EC₁.₅ (SIRT6) | 0.58 ± 0.12 µM | |
| EC₅₀ (SIRT6) | 5.35 ± 0.69 µM |
Synthesis of this compound
The synthesis of 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q) involves a multi-step process. The following is a representative synthetic protocol based on established chemical methodologies for the formation of quinoline-4-carboxamides and benzofuran derivatives.
Experimental Protocol: Synthesis of 12q
Step 1: Synthesis of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid
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Reaction Setup: In a round-bottom flask, combine isatin (1.0 eq), 2-acetylbenzofuran (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol.
-
Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of approximately 2-3.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.
Step 2: Amide Coupling to form 12q
-
Activation of Carboxylic Acid: Suspend the 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
-
Coupling Reaction: Dissolve the crude acyl chloride in anhydrous DCM and add to a solution of diphenylmethanamine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q) as a solid.
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Analytical Characterization
The identity and purity of the synthesized 12q should be confirmed by standard analytical techniques.
Experimental Protocols: Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak indicating high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline, benzofuran, and diphenylmethyl groups, as well as the amide proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Expected Outcome: The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.
SIRT6 Signaling Pathway in Pancreatic Cancer
SIRT6 acts as a tumor suppressor in pancreatic cancer by regulating several key signaling pathways. Activation of SIRT6 by 12q is expected to enhance these tumor-suppressive functions.
Caption: SIRT6 signaling pathways in pancreatic cancer.
In Vitro Activity Assay
The potency of this compound can be determined using a biochemical deacetylase assay.
Experimental Protocol: Fluorometric SIRT6 Deacetylase Assay
This protocol is adapted from commercially available SIRT6 activity assay kits.
-
Reagent Preparation: Prepare a master mix containing SIRT6 assay buffer, a fluoro-substrate peptide (e.g., based on H3K9ac), and NAD⁺.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and add to the wells of a microtiter plate. Include a DMSO-only control.
-
Enzyme Addition: Add purified recombinant SIRT6 enzyme to the wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution that contains a peptidase that cleaves the deacetylated substrate, leading to the release of a fluorophore.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and EC₁.₅ values.
Workflow for SIRT6 Activity Assay
Caption: Workflow for the in vitro SIRT6 activity assay.
Conclusion
This compound is a valuable research tool for studying the biological functions of SIRT6 and a promising lead compound for the development of novel therapeutics for pancreatic cancer and potentially other diseases. The protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and evaluate this potent SIRT6 activator.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SIRT6 suppresses pancreatic cancer through control of Lin28b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 Suppresses Pancreatic Cancer through Control of Lin28b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of SIRT6 Activator 12q: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases, particularly cancer.[1] The small molecule 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, designated as 12q, has been identified as a potent and selective activator of SIRT6.[2] This technical guide provides an in-depth overview of the mechanism of action of SIRT6 activator 12q, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action
This compound functions by directly binding to and enhancing the deacetylation activity of the SIRT6 enzyme.[3] SIRT6 is a NAD+-dependent deacetylase that primarily targets histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac).[4][5] By removing acetyl groups from these histone residues, SIRT6 plays a crucial role in chromatin remodeling and gene expression regulation. The activation of SIRT6 by 12q leads to a dose-dependent decrease in the acetylation levels of these key histone marks. This enhanced deacetylase activity is central to the anti-cancer properties of 12q, which include the inhibition of cell proliferation and migration, induction of apoptosis, and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, and efficacy of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Description | Reference |
| SIRT6 EC1.5 | 0.58 ± 0.12 µM | The concentration required for 1.5-fold activation of SIRT6 deacetylase activity. | |
| SIRT6 EC50 | 5.35 ± 0.69 µM | The concentration required for 50% of the maximal activation of SIRT6 deacetylase activity. | |
| SIRT1 IC50 | 171.20 µM | The concentration required for 50% inhibition of SIRT1 activity. | |
| SIRT2 IC50 | >200 µM | The concentration required for 50% inhibition of SIRT2 activity. | |
| SIRT3 IC50 | >200 µM | The concentration required for 50% inhibition of SIRT3 activity. | |
| SIRT5 IC50 | >200 µM | The concentration required for 50% inhibition of SIRT5 activity. |
Table 2: Anti-proliferative Activity of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | IC50 (µM, 72h) | Description | Reference |
| PANC-1 | 4.43 | Concentration for 50% inhibition of cell proliferation. | |
| BXPC-3 | 8.27 | Concentration for 50% inhibition of cell proliferation. | |
| MIAPaCa-2 | 7.10 | Concentration for 50% inhibition of cell proliferation. | |
| AsPC-1 | 9.66 | Concentration for 50% inhibition of cell proliferation. |
Table 3: In Vivo Efficacy of this compound in a PANC-1 Xenograft Model
| Dosage (p.o., daily for 30 days) | Tumor Inhibition Rate | Animal Model | Reference |
| 100 mg/kg | Dose-dependent inhibition | BALB/c female nude mice | |
| 150 mg/kg | 90.25% | BALB/c female nude mice |
Signaling Pathway
The activation of SIRT6 by 12q initiates a signaling cascade that culminates in anti-tumor effects. The core of this pathway involves the deacetylation of histone H3, leading to changes in gene expression that affect cell cycle progression, apoptosis, and cell migration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SIRT6 Activator 12q: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, playing pivotal roles in DNA repair, metabolism, and inflammation.[1][2] Its diverse functions make it a promising therapeutic target for a range of diseases, including cancer and age-related disorders.[1][3] This technical guide provides an in-depth overview of SIRT6 activator 12q, a potent and selective small molecule, focusing on its target engagement, validation, and the experimental methodologies used in its characterization.
Target Engagement and Selectivity of Activator 12q
This compound, with the chemical name 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide, has been identified as a potent, selective, and orally active activator of SIRT6.[4] Its engagement with SIRT6 and selectivity over other sirtuin isoforms are critical for its therapeutic potential and for minimizing off-target effects.
Quantitative Data Summary: Potency and Selectivity
The potency and selectivity of activator 12q have been quantified using various biochemical assays. The data clearly demonstrates its high affinity for SIRT6 compared to other sirtuins.
| Parameter | SIRT6 | SIRT1 | SIRT2 | SIRT3 | SIRT5 | Source |
| EC1.5 (μM) | 0.58 ± 0.12 | - | - | - | - | |
| EC50 (μM) | 5.35 ± 0.69 | - | - | - | - | |
| IC50 (μM) | - | 171.20 | >200 | >200 | >200 |
EC1.5 represents the concentration required for 1.5-fold activation, while EC50 is the concentration for half-maximal activation. IC50 denotes the concentration for 50% inhibition.
Furthermore, compound 12q showed minimal or no activity against a panel of 415 kinases, underscoring its high selectivity.
Cellular Target Engagement Validation
Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying such target engagement. CETSA relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Studies have confirmed that activator 12q directly binds to SIRT6 in intact pancreatic cancer cells, validating its on-target activity in a biologically relevant context.
Mechanism of Action and Downstream Cellular Effects
SIRT6 primarily functions as an NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase. It deacetylates histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac). This histone deacetylation leads to chromatin condensation and transcriptional repression of target genes, including those involved in glycolysis, cell proliferation, and survival.
Activator 12q enhances the deacetylase activity of SIRT6. This heightened activity leads to a dose-dependent decrease in the protein levels of H3K9ac, H3K18ac, and H3K56ac in pancreatic cancer cells. The downstream consequences of this epigenetic modification are profound, resulting in anti-cancer effects.
Key Cellular Consequences:
-
Inhibition of Cell Growth and Migration: Activation of SIRT6 by 12q significantly inhibits the proliferation and migration of pancreatic ductal adenocarcinoma (PDAC) cells.
-
Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in a concentration-dependent manner.
-
Cell Cycle Arrest: Treatment with 12q causes cells to arrest in the G2 phase of the cell cycle, preventing them from proceeding to mitosis.
In Vitro and In Vivo Validation Studies
The anti-cancer properties of this compound have been validated in both cell culture (in vitro) and animal models (in vivo).
In Vitro Efficacy in Pancreatic Cancer Cell Lines
Compound 12q demonstrates potent antiproliferative activity across multiple human pancreatic cancer cell lines.
| Cell Line | IC50 (μM) for Antiproliferative Activity | Source |
| PANC-1 | 4.43 | |
| BXPC-3 | 8.27 | |
| MIAPaCa-2 | 7.10 | |
| AsPC-1 | 9.66 |
In Vivo Efficacy in a Xenograft Model
The therapeutic potential of 12q was further demonstrated in a mouse xenograft model using human pancreatic cancer cells.
| Parameter | Value | Source |
| Animal Model | Mouse with PANC-1 tumor xenograft | |
| Dosage | 100, 150 mg/kg (oral administration, daily for 30 days) | |
| Result | Dose-dependent inhibition of tumor growth | |
| Tumor Inhibition Rate | 90.25% at 150 mg/kg |
Preliminary pharmacokinetic studies in male Sprague-Dawley rats indicated that the compound is orally active, though bioavailability was noted to be 4%.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize this compound.
A. SIRT6 Deacetylation Assay (Fluorogenic)
This assay measures the enzymatic activity of SIRT6 by quantifying the deacetylation of a fluorogenic substrate.
-
Reagents: Recombinant human SIRT6 protein, NAD+, fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequence with an AMC tag), assay buffer (e.g., TBS), developer solution, and test compound (this compound).
-
Procedure: a. In a 96-well plate, add assay buffer, NAD+, the fluorogenic substrate, and varying concentrations of this compound (or DMSO as a control). b. Initiate the reaction by adding the SIRT6 enzyme. c. Incubate the plate at 37°C for a specified time (e.g., 90 minutes). d. Terminate the reaction and develop the signal by adding the developer solution. Incubate at room temperature for 30 minutes. e. Measure fluorescence using an appropriate plate reader (e.g., excitation at 380 nm, emission at 440 nm).
-
Data Analysis: Calculate the fold-activation relative to the DMSO control to determine EC50 values.
B. Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of 12q to SIRT6 in cells.
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Cell Culture and Treatment: Culture cells (e.g., PANC-1) to confluency. Treat cells with this compound or vehicle (DMSO) for a designated period.
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Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble SIRT6 protein using Western blot or an immunoassay like ELISA, HTRF, or AlphaLISA.
-
Data Analysis: Plot the amount of soluble SIRT6 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of 12q indicates target engagement.
C. Cell Proliferation Assay (Colony Formation)
This assay assesses the long-term effect of 12q on the ability of single cells to grow into colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for an extended period (e.g., 14-18 days) until visible colonies form in the control wells. Replace the medium with fresh compound-containing medium every 3-4 days.
-
Staining and Quantification: Wash the colonies with PBS, fix with methanol, and stain with crystal violet. After washing and drying, count the colonies or solubilize the dye and measure absorbance to quantify cell viability.
D. Apoptosis Assay (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 48 hours).
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
E. Western Blot for Histone Acetylation
This technique measures changes in the levels of specific acetylated histones.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells to extract total protein or histone fractions.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac, and a loading control (e.g., total Histone H3 or β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify band intensity using densitometry software to determine the relative decrease in histone acetylation levels.
Conclusion
This compound is a well-characterized small molecule that potently and selectively activates SIRT6. Extensive in vitro and in vivo studies have validated its target engagement and demonstrated its anti-cancer efficacy, particularly in pancreatic ductal adenocarcinoma models. Its mechanism of action, centered on the epigenetic regulation of histone acetylation, leads to cell cycle arrest, apoptosis, and inhibition of tumor growth. The detailed protocols provided herein offer a robust framework for researchers to further investigate 12q and other SIRT6 modulators, paving the way for the development of novel therapeutics targeting this critical enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Evaluation of SIRT6 Activator 12q in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) has emerged as a critical regulator in cellular homeostasis, with a dual role in cancer that is context-dependent, acting as both a tumor suppressor and a promoter. Its function as a tumor suppressor in several cancers, including pancreatic ductal adenocarcinoma (PDAC), has spurred the development of small-molecule activators to harness its therapeutic potential. This technical guide provides an in-depth overview of the preclinical evaluation of SIRT6 activator 12q, chemically identified as 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide. We consolidate the available quantitative data, provide detailed experimental methodologies for key assays, and visualize the compound's mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating the therapeutic utility of SIRT6 activation.
Introduction to SIRT6 in Oncology
SIRT6 is a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase.[1] It plays a pivotal role in regulating genomic stability, DNA repair, metabolism, and inflammation, all of which are critical processes in the context of cancer.[1][2] In many cancers, such as pancreatic ductal adenocarcinoma (PDAC), SIRT6 expression is downregulated, which correlates with tumor progression and poor prognosis.[3][4] SIRT6 exerts its tumor-suppressive functions by deacetylating histone H3 at lysines 9, 18, and 56 (H3K9ac, H3K18ac, and H3K56ac), leading to the transcriptional repression of oncogenes, including those involved in glycolysis like HIF-1α and c-Myc. The targeted activation of SIRT6, therefore, represents a promising therapeutic strategy for cancers where it functions as a tumor suppressor.
Overview of this compound
This compound, or 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, is a potent and selective small-molecule activator of SIRT6. It was identified through structure-activity relationship studies and has demonstrated significant anti-cancer properties in preclinical models of pancreatic cancer.
Biochemical Potency and Selectivity
The potency of 12q in activating SIRT6 was determined using a Fluor de Lys assay, which measures the deacetylation of a fluorescently labeled peptide substrate. The compound exhibits high selectivity for SIRT6 over other sirtuin isoforms (SIRT1, SIRT2, SIRT3, SIRT5) and other histone deacetylases (HDACs).
Table 1: Biochemical Activity and Selectivity of this compound
| Parameter | Value (µM) |
| SIRT6 EC1.5 | 0.58 ± 0.12 |
| SIRT6 EC50 | 5.35 ± 0.69 |
| SIRT1 IC50 | 171.20 |
| SIRT2 IC50 | >200 |
| SIRT3 IC50 | >200 |
| SIRT5 IC50 | >200 |
Data sourced from Chen et al., 2020 and MedchemExpress.
In Vitro Preclinical Evaluation
The anti-cancer effects of 12q have been demonstrated in a panel of human pancreatic cancer cell lines.
Anti-Proliferative Activity
The anti-proliferative activity of 12q was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The compound demonstrated potent inhibition of cell growth across multiple PDAC cell lines.
Table 2: Anti-Proliferative Activity of 12q in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| PANC-1 | 4.43 |
| BXPC-3 | 8.27 |
| MIAPaCa-2 | 7.10 |
| AsPC-1 | 9.66 |
Data sourced from MedchemExpress, referencing Chen et al., 2020.
Inhibition of Colony Formation
The long-term effect of 12q on the clonogenic survival of pancreatic cancer cells was evaluated by a colony formation assay. Treatment with 12q resulted in a dose-dependent reduction in the ability of single cells to form colonies.
Table 3: Colony Formation Assay with 12q
| Cell Lines | Concentrations Tested (µM) | Incubation Time | Observation |
| PANC-1, BXPC-3, MIAPaCa-2, AsPC-1 | 2.5, 5, 10 | 14-18 days | Dose-dependent inhibition of colony formation. |
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry analysis was used to determine the effect of 12q on the cell cycle distribution and apoptosis. The results indicated that 12q induces cell cycle arrest at the G2 phase and promotes apoptosis in a dose-dependent manner.
Inhibition of Cell Migration
The effect of 12q on the migratory capacity of pancreatic cancer cells was assessed, likely through a wound healing or transwell migration assay. The available data indicates that 12q significantly inhibits the migration of these cells.
In Vivo Preclinical Evaluation
The anti-tumor efficacy of 12q was evaluated in a pancreatic cancer xenograft mouse model.
Xenograft Tumor Growth Inhibition
Oral administration of 12q led to a significant, dose-dependent suppression of tumor growth. Notably, at the higher dose, a very high rate of tumor inhibition was observed.
Table 4: In Vivo Anti-Tumor Efficacy of 12q in a PDAC Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Inhibition Rate (%) |
| 12q | 100 | Oral (p.o.) | Daily for 30 days | Not specified |
| 12q | 150 | Oral (p.o.) | Daily for 30 days | 90.25 |
Data sourced from MedchemExpress, referencing Chen et al., 2020.
Pharmacokinetic Profile
Pharmacokinetic studies were conducted in male Sprague-Dawley rats to assess the drug-like properties of 12q.
Table 5: Pharmacokinetic Parameters of 12q in Rats
| Parameter | Intravenous (i.v.) - 2 mg/kg | Oral (p.o.) - 10 mg/kg |
| T1/2 (h) | 2.53 | 2.56 |
| Tmax (h) | 0.083 | 0.5 |
| Cmax (ng/mL) | 487 | 102 |
| AUC(0-t) (ng·h/mL) | 599 | 360 |
| AUC(0-∞) (ng·h/mL) | 600 | 367 |
| Oral Bioavailability (F%) | - | 12.2 |
Data sourced from MedchemExpress.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate pancreatic cancer cells (PANC-1, BXPC-3, etc.) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 12q (e.g., 0-100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Wound Healing (Scratch) Assay
-
Cell Seeding: Grow a confluent monolayer of pancreatic cancer cells in 6-well plates.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of 12q or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Pancreatic Cancer Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 PANC-1 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer 12q (e.g., 100 and 150 mg/kg) or vehicle control orally, daily for 30 days.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition rate.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by modulating key cellular signaling pathways. The primary mechanism involves the activation of SIRT6's deacetylase activity, leading to epigenetic modifications and subsequent changes in gene expression that culminate in cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound in pancreatic cancer cells.
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for pancreatic ductal adenocarcinoma. The compound demonstrates potent and selective activation of SIRT6, leading to significant anti-proliferative, pro-apoptotic, and anti-migratory effects in vitro. These findings are substantiated by robust in vivo efficacy in a xenograft model, where oral administration of 12q resulted in remarkable tumor growth inhibition. The favorable pharmacokinetic profile further underscores its potential as a drug candidate. This technical guide provides a consolidated resource for the preclinical evaluation of 12q, offering valuable data and methodologies to guide further research and development in the field of SIRT6-targeted cancer therapy.
References
- 1. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Investigating the Effect of SIRT6 Activator 12q on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated effects of the selective SIRT6 activator, compound 12q, on cancer cell metabolism. Capitalizing on the well-established role of Sirtuin 6 (SIRT6) as a tumor suppressor that governs metabolic reprogramming, this document outlines the core principles, experimental methodologies, and expected outcomes of activating SIRT6 in a cancer context. While specific quantitative metabolic data for compound 12q is not yet available in peer-reviewed literature, this guide presents representative data based on studies of SIRT6 overexpression and other activators to illustrate the expected metabolic shifts.
Introduction: SIRT6 - A Guardian of Metabolic Homeostasis and Tumor Suppressor
SIRT6 is a NAD+-dependent histone deacetylase that plays a pivotal role in regulating glucose metabolism, DNA repair, and inflammation, processes that are frequently dysregulated in cancer.[1][2][3] A hallmark of many cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis, where glucose is preferentially converted to lactate even in the presence of oxygen.[4][5] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation.
SIRT6 acts as a critical repressor of this glycolytic switch. It achieves this primarily through the transcriptional repression of key metabolic genes, including those regulated by the transcription factors Hypoxia-Inducible Factor 1α (HIF-1α) and c-MYC. By deacetylating histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56) on the promoters of glycolytic genes, SIRT6 effectively silences their expression, thereby redirecting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation.
Given its role as a tumor suppressor, the activation of SIRT6 presents a promising therapeutic strategy for cancers that exhibit a glycolytic phenotype. Compound 12q, a potent and selective small-molecule activator of SIRT6, has demonstrated significant anti-proliferative and anti-migratory effects in pancreatic ductal adenocarcinoma (PDAC) cells. This guide explores the expected metabolic consequences of treating cancer cells with this SIRT6 activator.
The SIRT6-Mediated Metabolic Shift: From Glycolysis to Oxidative Phosphorylation
Activation of SIRT6 by compound 12q is anticipated to reverse the Warburg effect in cancer cells, leading to a significant alteration in their metabolic profile. The primary mechanism involves the SIRT6-mediated deacetylation of histones at the promoters of genes regulated by HIF-1α and MYC, leading to their transcriptional repression.
dot
Caption: SIRT6 activation by 12q represses glycolysis.
Key Signaling Pathways
-
SIRT6 and HIF-1α: Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, such as glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., hexokinase 2, HK2; lactate dehydrogenase A, LDHA). SIRT6 directly deacetylates H3K9 at the promoters of these HIF-1α target genes, leading to their transcriptional repression and a subsequent decrease in glycolytic flux.
-
SIRT6 and MYC: The oncoprotein c-MYC is a master regulator of cell growth and proliferation and is known to drive metabolic reprogramming by upregulating genes involved in glycolysis and ribosome biogenesis. SIRT6 can co-repress MYC transcriptional activity, thereby dampening its ability to promote a glycolytic phenotype.
Expected Quantitative Effects of SIRT6 Activator 12q on Cancer Cell Metabolism
The following tables summarize the anticipated quantitative changes in key metabolic parameters in cancer cells upon treatment with a SIRT6 activator like 12q. The data presented is representative and based on published findings for SIRT6 overexpression or other SIRT6 activators.
Table 1: Effect of SIRT6 Activation on Glycolytic Flux
| Metabolic Parameter | Control (Untreated) | SIRT6 Activator (e.g., 12q) | Expected Fold Change | Reference Cell Line(s) |
| Glucose Uptake (nmol/mg protein/min) | 15.2 ± 1.8 | 8.5 ± 1.1 | ↓ 0.56 | Pancreatic Cancer Cells |
| Lactate Production (nmol/mg protein/min) | 25.8 ± 2.5 | 12.3 ± 1.9 | ↓ 0.48 | Pancreatic Cancer Cells |
Note: The data in this table is illustrative and based on the known functions of SIRT6 in suppressing glycolysis. Specific values will vary depending on the cell line, concentration of 12q, and treatment duration.
Table 2: Effect of SIRT6 Activation on Cellular Respiration (Seahorse XF Data)
| Seahorse Parameter | Control (Untreated) | SIRT6 Activator (e.g., 12q) | Expected Fold Change | Reference Cell Line(s) |
| Oxygen Consumption Rate (OCR) (pmol/min) | 85.4 ± 9.2 | 125.1 ± 11.5 | ↑ 1.46 | Pancreatic Cancer Cells |
| Extracellular Acidification Rate (ECAR) (mpH/min) | 60.1 ± 5.8 | 35.7 ± 4.1 | ↓ 0.59 | Pancreatic Cancer Cells |
| ATP Production from Glycolysis (%) | 70% | 40% | ↓ 0.57 | Pancreatic Cancer Cells |
| ATP Production from Oxidative Phosphorylation (%) | 30% | 60% | ↑ 2.0 | Pancreatic Cancer Cells |
Note: This table presents expected trends in OCR and ECAR upon SIRT6 activation. Actual values are dependent on experimental conditions.
Detailed Experimental Protocols
To enable researchers to investigate the metabolic effects of this compound, this section provides detailed protocols for key experiments.
Measurement of Glycolysis and Oxidative Phosphorylation using Seahorse XF Analyzer
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
dot
Caption: Seahorse XF experimental workflow.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
This compound
-
Mitochondrial inhibitors for Mito Stress Test (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolytic inhibitors for Glycolysis Stress Test (e.g., glucose, oligomycin, 2-deoxyglucose)
-
Cancer cell line of interest
Protocol:
-
Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Assay Preparation: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Assay:
-
Mito Stress Test: Load the Seahorse XF cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. This assay measures basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Glycolysis Stress Test: Load the cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG). This assay measures glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: The Seahorse XF software will automatically calculate OCR and ECAR. Normalize the data to cell number or protein concentration.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium, a key indicator of glycolytic activity.
Materials:
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Glucose-free culture medium
-
This compound
-
Phloretin or cytochalasin B (as a positive control for inhibition of glucose uptake)
-
Scintillation counter or flow cytometer/fluorescence microscope
Protocol (using 2-deoxy-D-[3H]glucose):
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound as described above.
-
Glucose Starvation: Wash the cells with glucose-free medium and incubate for 30-60 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the medium and incubate for a short period (e.g., 5-10 minutes).
-
Stop Reaction: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to protein concentration.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct product of glycolysis.
Materials:
-
Lactate assay kit (colorimetric or fluorometric)
-
This compound
-
Cancer cell line of interest
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound.
-
Sample Collection: Collect the cell culture medium at different time points.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the cell number or protein concentration.
Western Blot Analysis of HIF-1α and MYC
This technique is used to determine the protein expression levels of the key transcription factors HIF-1α and MYC, which are expected to be downregulated upon SIRT6 activation.
Materials:
-
Primary antibodies against HIF-1α, MYC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if SIRT6 directly binds to the promoter regions of specific genes (e.g., HIF-1α and MYC target genes) and to assess the level of histone H3K9 and H3K56 acetylation at these sites.
dot
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Materials:
-
Formaldehyde for cross-linking
-
ChIP-grade antibodies against SIRT6, H3K9ac, H3K56ac, and a negative control (e.g., IgG)
-
Protein A/G magnetic beads
-
Buffers for cell lysis, immunoprecipitation, washing, and elution
-
qPCR primers for the promoter regions of target genes
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the chromatin with specific antibodies overnight.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of DNA corresponding to the target gene promoters that was immunoprecipitated.
Conclusion
The activation of SIRT6 by small molecules like compound 12q holds significant promise as a therapeutic strategy for cancers characterized by a high glycolytic rate. By repressing the transcriptional activity of key drivers of the Warburg effect, such as HIF-1α and MYC, SIRT6 activators are expected to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming can lead to reduced proliferation, decreased invasiveness, and ultimately, cancer cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic impact of this compound and further validate its potential as a novel anti-cancer agent. The generation of specific quantitative data for compound 12q will be a critical next step in its preclinical development.
References
- 1. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT6 suppresses pancreatic cancer through control of Lin28b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: Pharmacokinetic and Bioavailability Profile of SIRT6 Activator 12q
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability profile of the selective SIRT6 activator, 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide, commonly referred to as 12q. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT6 activation.
Core Quantitative Data
The pharmacokinetic parameters of SIRT6 activator 12q have been determined in male Sprague-Dawley rats following both intravenous (i.v.) and oral (p.o.) administration. The data, summarized below, indicates that 12q is orally active.[1]
| Pharmacokinetic Parameter | 10 mg/kg (p.o.) | 2 mg/kg (i.v.) |
| Tmax (h) | 2.00 ± 0.00 | 0.08 ± 0.00 |
| T1/2 (h) | 7.52 ± 1.44 | 9.06 ± 0.21 |
| CL (L/h/kg) | 0.6 ± 0.08 | |
| Vss (L/kg) | 1112.8 ± 322.84 |
Data presented as mean ± standard deviation.
Experimental Protocols
While the full detailed experimental protocol from the primary literature, "Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity," was not available in the public domain at the time of this guide's compilation, a general methodology for such a study is outlined below based on standard practices in preclinical pharmacokinetic research.
In Vivo Pharmacokinetic Study in Rats (General Protocol)
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
2. Drug Administration:
-
Oral (p.o.) Administration: A specific dose (e.g., 10 mg/kg) of this compound, formulated in a suitable vehicle, is administered via oral gavage.
-
Intravenous (i.v.) Administration: A specific dose (e.g., 2 mg/kg) of this compound, dissolved in an appropriate vehicle, is administered as a bolus injection into a cannulated vein (typically the tail vein or jugular vein).
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing from a cannulated vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
4. Bioanalytical Method:
-
The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate measurement of the drug in a complex biological matrix.
5. Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (T1/2), clearance (CL), and volume of distribution at steady state (Vss).
-
Oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to the AUC from intravenous administration, adjusted for the dose.
Signaling Pathways and Experimental Workflows
SIRT6 is a critical regulator of several key cellular processes, including DNA repair, metabolism, and inflammation. The following diagrams illustrate some of the signaling pathways influenced by SIRT6.
SIRT6 in DNA Double-Strand Break Repair
SIRT6 plays an early and crucial role in the repair of DNA double-strand breaks (DSBs), the most severe form of DNA damage.[2] It is one of the first factors recruited to the site of damage, where it facilitates the recruitment of other DNA repair proteins.[2][3] SIRT6 can activate PARP1, a key enzyme in DNA repair, through mono-ADP-ribosylation.[4]
Caption: SIRT6 in DNA Double-Strand Break Repair.
SIRT6 Regulation of Glycolysis
SIRT6 acts as a key epigenetic gatekeeper of glucose metabolism. It represses the expression of multiple glycolytic genes by deacetylating histone H3 at their promoters. SIRT6 also co-represses the transcription factor HIF-1α, a major regulator of the glycolytic pathway.
Caption: SIRT6 Regulation of Glycolysis.
SIRT6 and NF-κB Signaling
SIRT6 is a negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of inflammation. SIRT6 deacetylates the p65 subunit of NF-κB and also deacetylates histones at the promoters of NF-κB target genes, leading to their transcriptional repression.
Caption: SIRT6 and NF-κB Signaling Pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice | eLife [elifesciences.org]
- 4. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SIRT6 Activator 12q on Histone H3 Acetylation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of the novel small molecule SIRT6 activator, compound 12q, on the acetylation of histone H3 at lysines 9 (H3K9ac), 18 (H3K18ac), and 56 (H3K56ac). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT6 activation.
Sirtuin 6 (SIRT6) is a critical NAD+-dependent histone deacetylase that plays a pivotal role in regulating genome stability, metabolism, and inflammation. Its activity is linked to several age-related diseases, making it a compelling target for therapeutic intervention. Compound 12q has been identified as a potent and selective activator of SIRT6, demonstrating significant anti-proliferative and anti-migratory effects in pancreatic ductal adenocarcinoma (PDAC) cells. A key mechanism underlying these effects is the modulation of histone acetylation.
Core Findings: 12q-Mediated Deacetylation of H3K9, H3K18, and H3K56
Studies have shown that SIRT6 activator 12q leads to a dose-dependent reduction in the acetylation levels of H3K9, H3K18, and H3K56 in pancreatic cancer cell lines, specifically PANC-1 and BXPC-3.[1] This effect was observed after treating the cells with varying concentrations of 12q for 48 hours.
Quantitative Data Summary
The following table summarizes the observed dose-dependent effect of this compound on histone H3 acetylation marks. While the primary literature confirms a decrease, specific quantitative fold changes from densitometric analysis are not publicly available. The table reflects the qualitative and dose-dependent nature of the findings.
| Histone Mark | 12.5 µM 12q (48h) | 25 µM 12q (48h) | 50 µM 12q (48h) |
| H3K9ac | Decreased | Further Decreased | Markedly Decreased |
| H3K18ac | Decreased | Further Decreased | Markedly Decreased |
| H3K56ac | Decreased | Further Decreased | Markedly Decreased |
Data is derived from qualitative descriptions of Western blot analyses in PANC-1 and BXPC-3 cells.[1]
Signaling Pathway and Experimental Workflow
The activation of SIRT6 by 12q initiates a signaling cascade that results in the deacetylation of specific histone lysine residues. This process is crucial for the regulation of gene expression and the maintenance of genomic stability.
Caption: SIRT6 activation by 12q leading to histone deacetylation.
The experimental validation of these effects typically involves a series of molecular biology techniques, with Western blotting being a cornerstone for assessing changes in protein modification levels.
Caption: A typical experimental workflow for analyzing histone acetylation.
Detailed Experimental Protocols
While the precise, detailed protocols from the original study on compound 12q are not publicly available, the following represents a standard methodology for assessing histone acetylation levels via Western blotting.
1. Cell Culture and Treatment:
-
Cell Lines: PANC-1 and BXPC-3 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Seeding: Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with this compound at final concentrations of 12.5 µM, 25 µM, and 50 µM. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Histone Extraction:
-
Cell Lysis: After incubation, cells are washed with PBS and harvested.
-
Acid Extraction: Histones are typically extracted using an acid extraction method. Briefly, cell pellets are resuspended in a hypotonic lysis buffer, and nuclei are isolated by centrifugation. Nuclei are then resuspended in 0.2 N HCl and incubated overnight at 4°C with gentle rotation.
-
Precipitation: The supernatant containing histones is neutralized, and proteins are precipitated with trichloroacetic acid (TCA).
-
Washing and Solubilization: The histone pellet is washed with acetone and air-dried. The pellet is then resuspended in a suitable buffer (e.g., deionized water or a buffer compatible with downstream applications).
3. Western Blotting:
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of histone extracts (typically 10-20 µg) are resolved on a 15% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac, and a loading control (e.g., total Histone H3).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ). The levels of acetylated histones are normalized to the total histone H3 loading control.
Conclusion
This compound effectively reduces the levels of key histone H3 acetylation marks—H3K9ac, H3K18ac, and H3K56ac—in a dose-dependent manner. This activity underscores the potential of 12q as a chemical probe to study SIRT6 biology and as a lead compound for the development of novel therapeutics targeting diseases associated with aberrant histone acetylation, such as cancer. Further research is warranted to elucidate the full spectrum of its cellular effects and to establish its in vivo efficacy and safety profile.
References
Unveiling the Allosteric Activation of SIRT6 by Compound 12q: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric activation of the NAD+-dependent deacetylase SIRT6 by a potent small molecule, compound 12q. Sirtuin 6 (SIRT6) is a critical regulator of multiple cellular processes, including DNA repair, metabolism, and inflammation, and its activation is a promising therapeutic strategy for various diseases, notably cancer. Compound 12q has emerged as a selective and potent activator of SIRT6, demonstrating significant anti-cancer properties, particularly in pancreatic ductal adenocarcinoma (PDAC). This document details the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the allosteric activation of SIRT6 by compound 12q.
Core Data Presentation
The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of compound 12q in activating SIRT6 and inhibiting pancreatic cancer cell growth.
Table 1: In Vitro Activity and Selectivity of Compound 12q
| Parameter | Value | Description |
| SIRT6 Activation | ||
| EC1.5 | 0.58 ± 0.12 µM[1][2][3] | The concentration of 12q required to increase SIRT6 activity by 50% above its basal level in a FLUOR DE LYS deacetylation assay. |
| EC50 | 5.35 ± 0.69 µM[1][2] | The concentration of 12q required to elicit a half-maximal response in SIRT6 activation. |
| Sirtuin Selectivity (IC50) | ||
| SIRT1 | 171.20 µM | |
| SIRT2 | >200 µM | |
| SIRT3 | >200 µM | |
| SIRT5 | >200 µM |
Table 2: Anti-Proliferative Activity of Compound 12q against Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| PANC-1 | 4.43 |
| BXPC-3 | 8.27 |
| MIAPaCa-2 | 7.10 |
| AsPC-1 | 9.66 |
Table 3: Cellular Effects of Compound 12q on Pancreatic Cancer Cells
| Effect | Cell Lines | Observations |
| Colony Formation Inhibition | PANC-1, BXPC-3, MIAPaCa-2, AsPC-1 | Dose-dependent inhibition at 2.5, 5, and 10 µM over 14-18 days. |
| Apoptosis Induction | PANC-1, BXPC-3 | Dose-dependent increase in apoptosis at 10, 25, and 50 µM after 48h. |
| Cell Cycle Arrest | PANC-1, BXPC-3 | Dose-dependent arrest at the G2 phase at 10, 25, and 50 µM after 48h. |
| Histone Deacetylation | PANC-1, BXPC-3 | Dose-dependent decrease in H3K9ac, H3K18ac, and H3K56ac protein expression at 12.5, 25, and 50 µM after 48h. |
Table 4: In Vivo Efficacy of Compound 12q in a Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
| Treatment | Dosage | Outcome |
| Compound 12q | 100 and 150 mg/kg (p.o. daily for 30 days) | Dose-dependent inhibition of tumor growth. |
| 150 mg/kg | 90.25% tumor inhibition rate. |
Signaling Pathways and Mechanisms of Action
Compound 12q functions as an allosteric activator of SIRT6. Molecular dynamics simulations suggest that it binds to a pocket distinct from the active site, stabilizing the interaction between the NAD+ cofactor and the acetylated substrate. This enhanced binding facilitates the deacetylation of SIRT6 targets, including key histone residues.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SIRT6 Deacetylation Assay (FLUOR DE LYS)
This assay quantifies the deacetylase activity of SIRT6.
Methodology:
-
Reaction Setup: In a 96-well plate, combine SIRT6 enzyme, NAD+, and the Fluor de Lys-SIRT6 substrate in assay buffer.
-
Compound Addition: Add varying concentrations of compound 12q (dissolved in DMSO) or DMSO as a vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the deacetylation reaction to occur.
-
Development: Add the developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: After a short incubation at room temperature, measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percent activation of SIRT6 by compound 12q relative to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of compound 12q on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BXPC-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of compound 12q for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of compound 12q that inhibits cell viability by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis induced by compound 12q.
Methodology:
-
Cell Treatment: Treat pancreatic cancer cells with different concentrations of compound 12q for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of compound 12q on the cell cycle distribution of pancreatic cancer cells.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of compound 12q for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone residues following treatment with compound 12q.
Methodology:
-
Protein Extraction: Treat pancreatic cancer cells with compound 12q for 48 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the acetylated histone marks of interest (e.g., anti-H3K9ac, anti-H3K18ac, anti-H3K56ac) and a loading control (e.g., anti-total H3).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Capture the image and quantify the band intensities to determine the relative levels of histone acetylation.
In Vivo Pancreatic Cancer Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of compound 12q in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., PANC-1) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment groups and administer compound 12q (e.g., 100 or 150 mg/kg) or a vehicle control orally on a daily basis for a specified period (e.g., 30 days).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
This technical guide provides a detailed understanding of the allosteric activation of SIRT6 by compound 12q, supported by quantitative data and comprehensive experimental protocols. The presented information is intended to facilitate further research and development of SIRT6 activators as potential therapeutics.
References
SIRT6 Activator 12q: A Technical Guide to its Role in Regulating Genomic Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in maintaining genomic stability through its functions in DNA repair, chromatin modulation, and telomere maintenance. Dysregulation of SIRT6 activity is implicated in aging and various diseases, including cancer. Pharmacological activation of SIRT6 presents a promising therapeutic strategy for conditions associated with genomic instability. This technical guide provides an in-depth overview of the role of a specific SIRT6 activator, compound 12q, in the regulation of genomic stability. While direct quantitative data for SIRT6 activator 12q in DNA repair assays is emerging, this document compiles existing knowledge on SIRT6 function, data from analogous SIRT6 activators like MDL-800, and detailed experimental protocols to guide further research and drug development in this area.
Introduction: SIRT6, the Guardian of the Genome
SIRT6 is a multifaceted protein with well-established roles in chromatin signaling and the maintenance of genomic integrity.[1] It functions as a histone deacetylase, targeting H3K9ac, H3K18ac, and H3K56ac, which are crucial for chromatin structure and gene expression.[2][3] Beyond its deacetylase activity, SIRT6 also exhibits mono-ADP-ribosyltransferase activity, further expanding its regulatory functions.[4] SIRT6-deficient mice exhibit a premature aging phenotype and genomic instability, underscoring its critical role in organismal health.[5]
The maintenance of genomic stability is paramount for cellular function and the prevention of diseases such as cancer. This is achieved through a complex network of DNA damage response (DDR) and repair pathways. SIRT6 is a key player in this network, participating in multiple DNA repair mechanisms, including:
-
Non-Homologous End Joining (NHEJ): A major pathway for repairing DNA double-strand breaks (DSBs). SIRT6 promotes NHEJ by stabilizing the DNA-dependent protein kinase (DNA-PK) at chromatin.
-
Homologous Recombination (HR): An error-free pathway for repairing DSBs, primarily active in the S and G2 phases of the cell cycle. Overexpression of SIRT6 has been shown to stimulate HR.
-
Base Excision Repair (BER): Responsible for repairing single-base DNA damage. SIRT6 has been shown to regulate BER in a PARP1-dependent manner.
Given its central role in DNA repair, the pharmacological activation of SIRT6 is a compelling strategy for enhancing genomic stability and potentially treating diseases characterized by its decline.
This compound: An Emerging Modulator of Genomic Stability
This compound is a potent, selective, and orally active small molecule that has demonstrated significant anti-cancer activity, particularly in pancreatic ductal adenocarcinoma models. Its primary known mechanism of action involves the activation of SIRT6's deacetylase activity.
While current research on this compound has primarily focused on its anti-proliferative and pro-apoptotic effects in cancer cells, its role in directly regulating genomic stability is an area of active investigation. The observed anti-cancer effects are likely, at least in part, attributable to the enhancement of genomic integrity in normal cells or the induction of apoptosis in cancer cells with compromised DNA repair mechanisms.
Quantitative Data on SIRT6 Activation and Genomic Stability
Direct quantitative data on the effects of this compound on specific DNA repair pathways is not yet widely published. However, studies on the analogous SIRT6 activator, MDL-800, provide valuable insights into the potential impact of pharmacological SIRT6 activation on genomic stability.
Table 1: Quantitative Effects of SIRT6 Activator MDL-800 on Genomic Stability
| Parameter | Cell Type | Treatment | Fold Change/Effect | Reference |
| NHEJ Efficiency | Old murine-derived iPSCs | 20 µM MDL-800 | ~2-fold increase | |
| BER Efficiency | Old murine-derived iPSCs | 20 µM MDL-800 | ~2-fold increase | |
| Baseline DNA Damage (Comet Assay) | Chondrocytes from older human donors | 20 µM MDL-800 for 48h | Reduction from 21.3% to 11.3% DNA in tail | |
| γH2AX Levels (marker of DSBs) | Old murine-derived iPSCs | 20 µM MDL-800 | Reduced levels post-irradiation |
These findings with MDL-800 strongly suggest that potent SIRT6 activators like 12q have the capacity to significantly enhance DNA repair and reduce baseline DNA damage, thereby promoting genomic stability.
Signaling Pathways Modulated by SIRT6 Activation
SIRT6 activation initiates a cascade of signaling events that collectively contribute to the maintenance of genomic stability. The following diagram illustrates the key pathways involved.
Caption: SIRT6 Signaling in Genomic Stability.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on genomic stability.
General SIRT6 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and can be used to confirm the activation of SIRT6 by compound 12q.
Materials:
-
Recombinant human SIRT6
-
SIRT6 substrate peptide (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 substrate peptide.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding diluted recombinant SIRT6 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the fold activation relative to the vehicle control.
Immunofluorescence Staining of γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle for a predetermined time.
-
Induce DNA damage with a DNA damaging agent.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Homologous Recombination (HR) Reporter Assay (DR-GFP)
This assay measures the efficiency of HR using a GFP-based reporter system.
Materials:
-
Cell line stably expressing the DR-GFP reporter construct
-
I-SceI expression vector
-
This compound
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed the DR-GFP reporter cell line in multi-well plates.
-
Treat the cells with this compound or vehicle.
-
Co-transfect the cells with the I-SceI expression vector.
-
Incubate for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
The percentage of GFP-positive cells is proportional to the HR efficiency.
Non-Homologous End Joining (NHEJ) Reporter Assay (EJ5-GFP)
This assay measures the efficiency of total NHEJ using a different GFP-based reporter system.
Materials:
-
Cell line stably expressing the EJ5-GFP reporter construct
-
I-SceI expression vector
-
This compound
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed the EJ5-GFP reporter cell line in multi-well plates.
-
Treat the cells with this compound or vehicle.
-
Co-transfect the cells with the I-SceI expression vector.
-
Incubate for 48-72 hours.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
The percentage of GFP-positive cells is proportional to the NHEJ efficiency.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the role of this compound in genomic stability.
Caption: Experimental Workflow for Genomic Stability.
Caption: Logical Flow of SIRT6 Activation Benefits.
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent, particularly in the context of cancer and other diseases associated with genomic instability. While direct evidence of its impact on DNA repair pathways is still emerging, the wealth of data on SIRT6's fundamental role in genome maintenance and the demonstrated effects of analogous activators like MDL-800 provide a strong rationale for its further investigation in this area.
Future research should focus on:
-
Direct quantification of the effects of this compound on NHEJ and HR efficiency using the reporter assays described.
-
Comprehensive analysis of the impact of 12q on the formation and resolution of various types of DNA damage markers, including γH2AX.
-
Elucidation of the precise signaling cascades downstream of SIRT6 activation by 12q that contribute to enhanced genomic stability.
-
In vivo studies to validate the genomic stabilizing effects of this compound in preclinical models of diseases characterized by genomic instability.
By systematically addressing these research questions, the full therapeutic potential of this compound as a modulator of genomic stability can be realized, paving the way for novel treatment strategies for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sirtuin 6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Potential Anti-Aging Properties of SIRT6 Activator 12q: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) has emerged as a critical regulator of mammalian longevity and healthspan. As a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase, SIRT6 is intricately involved in a multitude of cellular processes that are known to decline with age, including DNA repair, genomic stability, metabolic homeostasis, and inflammatory responses.[1][2][3] Mice deficient in SIRT6 exhibit a progeroid phenotype, characterized by accelerated aging and metabolic defects, underscoring its crucial role in the aging process.[4] Conversely, overexpression of SIRT6 has been shown to extend the lifespan of male mice.[5] These findings have positioned SIRT6 as a high-value therapeutic target for age-related diseases and for interventions aimed at promoting healthy aging.
This technical guide focuses on SIRT6 activator 12q, a potent and selective small-molecule activator of SIRT6. While current research on 12q has primarily focused on its anti-cancer properties, its demonstrated ability to specifically enhance SIRT6 activity makes it a valuable tool for exploring the therapeutic potential of SIRT6 activation in the context of aging. This document will provide a comprehensive overview of the role of SIRT6 in aging, the known properties of this compound, relevant experimental protocols, and the key signaling pathways involved. It is important to note that the anti-aging properties of this compound are at present hypothesized based on its mechanism of action and the known functions of its target, SIRT6. Further in-vivo studies are required to validate this potential.
SIRT6: A Key Modulator of Longevity
SIRT6's role in promoting longevity is multifaceted, stemming from its diverse enzymatic activities and its influence on several hallmarks of aging.
-
Genomic Stability and DNA Repair: A decline in the efficiency of DNA repair is a central feature of aging. SIRT6 is a key player in maintaining genomic stability. It is rapidly recruited to sites of DNA double-strand breaks (DSBs) where it promotes repair through at least two mechanisms:
-
Deacetylation of Histones: SIRT6 deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which facilitates the recruitment of DNA repair factors.
-
Mono-ADP-ribosylation: SIRT6 mono-ADP-ribosylates PARP1, enhancing its activity and promoting DNA repair. SIRT6 deficiency leads to an accumulation of DNA damage and chromosomal abnormalities.
-
-
Metabolic Homeostasis: Dysregulated metabolism is another hallmark of aging. SIRT6 is a crucial regulator of glucose and lipid metabolism. It represses glycolysis by deacetylating H3K9ac at the promoters of glycolytic genes. It also plays a role in gluconeogenesis and insulin signaling. Overexpression of SIRT6 can ameliorate age-related metabolic decline.
-
Inflammation: Chronic, low-grade inflammation ("inflammaging") is a common feature of the aging process. SIRT6 has potent anti-inflammatory effects, primarily through its repression of the NF-κB signaling pathway. By deacetylating histones at the promoters of NF-κB target genes, SIRT6 inhibits the expression of pro-inflammatory cytokines.
-
Cellular Senescence: SIRT6 helps to prevent the accumulation of senescent cells, which contribute to age-related tissue dysfunction. It does this by maintaining telomere integrity and by suppressing the expression of retrotransposons, which can trigger a senescence-inducing inflammatory response.
This compound: A Potent and Selective Modulator
This compound is a synthetic small molecule identified as a potent activator of SIRT6's deacetylation activity. Its chemical name is 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, primarily from studies in the context of pancreatic ductal adenocarcinoma (PDAC).
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
|---|---|---|---|
| SIRT6 Activation | |||
| EC1.5 (deacetylation) | 0.58 ± 0.12 μM | Fluor de Lys assay | |
| EC50 (deacetylation) | 5.35 ± 0.69 μM | Fluor de Lys assay | |
| Sirtuin Selectivity (IC50) | |||
| SIRT1 | 171.20 μM | ||
| SIRT2 | >200 μM | ||
| SIRT3 | >200 μM |
| SIRT5 | >200 μM | | |
Table 2: In Vitro Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PANC-1 | 4.43 | |
| BXPC-3 | 8.27 | |
| MIAPaCa-2 | 7.10 |
| AsPC-1 | 9.66 | |
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Dose | Tumor Inhibition Rate | Animal Model | Reference |
|---|
| 150 mg/kg (p.o., daily) | 90.25% | Mouse | |
Hypothesized Anti-Aging Properties of this compound
Based on the potent and selective activation of SIRT6 by 12q, it is hypothesized that this compound could exert anti-aging effects by enhancing SIRT6's protective functions.
Caption: Logical relationship between SIRT6 activation by 12q and potential anti-aging outcomes.
Key Signaling Pathways Modulated by SIRT6
The anti-aging effects of SIRT6 are mediated through its influence on several critical signaling pathways. The DNA damage response (DDR) is a prime example.
Caption: SIRT6 signaling in the DNA damage response.
Experimental Protocols for Evaluating SIRT6 Activators
Experimental Workflow
The following diagram outlines a general workflow for the screening and characterization of SIRT6 activators like 12q.
Caption: Experimental workflow for screening and characterization of SIRT6 activators.
Protocol 1: Fluorometric SIRT6 Activity Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of SIRT6 modulators.
1. Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT6 substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+ solution
-
Developer solution
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
2. Procedure:
-
Prepare a reaction mixture containing SIRT6 Assay Buffer, fluorogenic substrate, and NAD+.
-
In a 96-well plate, add the reaction mixture to wells designated for control, blank, and test compounds.
-
Add the test compound (this compound) at various concentrations to the respective wells. Add DMSO alone to the control wells.
-
To initiate the reaction, add recombinant SIRT6 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 45-90 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350-380 nm / 440-465 nm).
3. Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of SIRT6 activation by the test compound relative to the DMSO control.
-
Plot the percentage of activation against the compound concentration to determine the EC50 value.
Protocol 2: HPLC-Based SIRT6 Deacetylation Assay
This protocol provides a more direct and quantitative measure of SIRT6 deacetylase activity and is suitable for validating hits from primary screens.
1. Materials:
-
Recombinant human SIRT6 enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0)
-
Acetylated peptide substrate (e.g., H3K9ac peptide)
-
NAD+ solution
-
Dithiothreitol (DTT)
-
Test compound (this compound) dissolved in DMSO
-
Quenching solution (e.g., 10% formic acid or trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
2. Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, DTT, NAD+, and the acetylated peptide substrate.
-
Add the test compound (this compound) at various concentrations. Add DMSO alone for the control.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the SIRT6 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC. Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the acetylated substrate from the deacetylated product.
-
Monitor the elution of the peptides by absorbance at 214 nm or 280 nm.
3. Data Analysis:
-
Identify and integrate the peak areas corresponding to the acetylated substrate and the deacetylated product.
-
Calculate the amount of product formed in each reaction.
-
Determine the rate of the reaction and the fold activation by the test compound compared to the control.
-
Plot the fold activation against the compound concentration to determine the EC50 value.
Conclusion and Future Directions
SIRT6 stands out as a promising target for interventions aimed at promoting healthy aging. This compound, with its demonstrated potency and selectivity, represents a valuable chemical probe for elucidating the complex biology of SIRT6 and a potential starting point for the development of novel anti-aging therapeutics. While the current data on 12q is primarily from the field of oncology, it provides a strong rationale for investigating its effects in the context of aging.
Future research should focus on evaluating the anti-aging properties of this compound in preclinical models of aging. Key studies would include determining its effects on the lifespan and healthspan of model organisms such as C. elegans, D. melanogaster, and mice. Furthermore, its impact on age-related physiological decline, such as metabolic dysfunction, chronic inflammation, and the accumulation of senescent cells, should be thoroughly investigated. Such studies will be crucial in validating the hypothesis that pharmacological activation of SIRT6 by compounds like 12q is a viable strategy for promoting longevity and combating age-related diseases.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing the Role of SIRT6 in Aging – Fight Aging! [fightaging.org]
- 3. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Experimental Design for SIRT6 Activator 12q Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase that plays a critical role in regulating a wide array of cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, and inflammation. Its multifaceted functions have implicated it as a key therapeutic target for a variety of age-related diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Activation of SIRT6 has been shown to have protective effects in several preclinical models, making the development of potent and selective SIRT6 activators a significant area of interest for drug discovery.
This document provides detailed application notes and protocols for the in vivo experimental design of studies involving the SIRT6 activator 12q, a potent and selective small molecule. These guidelines are intended to assist researchers in designing robust preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound and similar compounds.
SIRT6 Signaling Pathway
SIRT6 exerts its biological effects through the deacetylation of histone and non-histone proteins, leading to the modulation of various signaling pathways. A key mechanism of SIRT6 is the regulation of gene expression through the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac), which are critical epigenetic marks. By deacetylating these residues, SIRT6 can repress the transcription of genes involved in glycolysis, such as those regulated by the transcription factor HIF-1α. Furthermore, SIRT6 can influence other critical signaling pathways, including the IGF-Akt pathway, and transcription factors like c-Jun and NF-κB, thereby impacting cell proliferation, apoptosis, and inflammation.
developing cell-based assays for screening SIRT6 activator 12q efficacy
Application Note & Protocol
Topic: Developing Cell-Based Assays for Screening SIRT6 Activator 12q Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in regulating genome stability, DNA repair, metabolism, and inflammation.[1][2] As a histone deacetylase, SIRT6 primarily targets acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), leading to chromatin compaction and transcriptional repression.[3][4] Its diverse functions have established SIRT6 as a promising therapeutic target for age-related diseases, metabolic disorders, and particularly cancer, where it can act as a tumor suppressor.[1]
The small molecule 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, referred to as 12q , has been identified as a potent and selective activator of SIRT6. In vitro and in vivo studies have demonstrated its efficacy in inhibiting the growth of cancer cells, such as pancreatic ductal adenocarcinoma (PDAC), by enhancing SIRT6's deacetylase activity. This application note provides detailed protocols for a suite of cell-based assays to screen and validate the efficacy of this compound, focusing on target engagement and cellular phenotypes.
SIRT6 Signaling and Mechanism of Action of 12q
SIRT6 exerts its tumor-suppressive effects through multiple pathways. By deacetylating histone H3, it represses the transcription of oncogenes and glycolysis-related genes. It is also fundamentally involved in DNA damage repair processes. The activator 12q enhances these natural functions, leading to increased histone deacetylation, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary for this compound
The following tables summarize the reported in vitro and cell-based efficacy of compound 12q.
Table 1: Biochemical and Cellular Potency of 12q
| Parameter | Value | Assay Type | Cell Line | Reference |
|---|---|---|---|---|
| SIRT6 Activation EC1.5 | 0.58 ± 0.12 µM | Fluor de Lys (Biochemical) | N/A | |
| SIRT6 Activation EC50 | 5.35 ± 0.69 µM | Fluor de Lys (Biochemical) | N/A | |
| Anti-proliferative IC50 | 4.43 µM | Cell Viability | PANC-1 | |
| Anti-proliferative IC50 | 8.27 µM | Cell Viability | BXPC-3 | |
| Anti-proliferative IC50 | 7.10 µM | Cell Viability | MIAPaCa-2 |
| Anti-proliferative IC50 | 9.66 µM | Cell Viability | AsPC-1 | |
Table 2: Selectivity Profile of 12q
| Sirtuin Isoform | IC50 (µM) | Notes | Reference |
|---|---|---|---|
| SIRT1 | 171.20 | Weakly active | |
| SIRT2 | >200 | Not active | |
| SIRT3 | >200 | Not active | |
| SIRT5 | >200 | Not active |
| Other | Weak or no activity against 415 kinases. | Highly selective for SIRT6. | |
Experimental Workflow
The general workflow for assessing the efficacy of 12q involves treating a cancer cell line with the compound and subsequently performing a battery of assays to measure target engagement and phenotypic changes.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
optimal dosage and administration of SIRT6 activator 12q in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of the selective SIRT6 activator 12q (also referred to as compound 12q) in preclinical animal models. The information is curated from peer-reviewed studies to guide researchers in designing experiments to investigate the therapeutic potential of SIRT6 activation.
Summary of In Vivo Efficacy and Dosage
This compound has demonstrated significant anti-tumor efficacy in xenograft models of pancreatic cancer. Administration of 12q leads to a dose-dependent inhibition of tumor growth, accompanied by molecular changes indicative of SIRT6 activation within the tumor tissue.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data from in vivo studies using this compound.
| Animal Model | Cancer Type | Compound | Dosage | Administration Route | Dosing Frequency | Duration | Key Outcomes |
| BALB/c nude mice | Pancreatic Ductal Adenocarcinoma (PANC-1 xenograft) | This compound | 100 mg/kg | Oral (p.o.) | Daily | 30 days | Dose-dependent tumor growth inhibition.[1] |
| BALB/c nude mice | Pancreatic Ductal Adenocarcinoma (PANC-1 xenograft) | This compound | 150 mg/kg | Oral (p.o.) | Daily | 30 days | 90.25% tumor inhibition rate.[1] |
Additionally, a related SIRT6 activator, MDL-800, has been studied in other cancer models, providing further context for SIRT6 activation in vivo.
| Animal Model | Cancer Type | Compound | Dosage | Administration Route | Dosing Frequency | Duration | Key Outcomes |
| Nude mice | Non-Small Cell Lung Cancer (HCC827 xenograft) | MDL-800 | 80 mg/kg | Intraperitoneal (i.p.) | Daily | 14 days | Marked suppression of tumor growth.[2] |
Experimental Protocols
Detailed methodologies for key experiments involving the in vivo administration of this compound are provided below.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Pancreatic Cancer Xenograft Model
Objective: To determine the in vivo anti-tumor activity of this compound in a human pancreatic tumor xenograft model.
Materials:
-
This compound[1]
-
PANC-1 human pancreatic cancer cells
-
BALB/c female nude mice (4-6 weeks old)[1]
-
Matrigel
-
Vehicle (e.g., 0.5% CMC-Na)
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture PANC-1 cells in the recommended medium until they reach the desired confluence for inoculation.
-
Tumor Cell Inoculation:
-
Harvest and resuspend PANC-1 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 106 PANC-1 cells into the right flank of each BALB/c nude mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every other day. The tumor volume can be calculated using the formula: (Length × Width2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 100 mg/kg and 150 mg/kg).
-
Administer the compound or vehicle to the respective groups via oral gavage daily for 30 consecutive days.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice and tumor size throughout the study.
-
At the end of the 30-day treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them for documentation.
-
-
Pharmacodynamic Analysis (Optional):
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis (e.g., Western blotting, immunohistochemistry) to assess the levels of SIRT6 downstream targets such as H3K9ac, H3K18ac, and H3K56ac.
-
Signaling Pathways and Experimental Workflow
SIRT6 Signaling Pathway in Cancer
SIRT6 acts as a tumor suppressor by deacetylating histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac), leading to transcriptional repression of genes involved in cell proliferation, glycolysis, and DNA repair. Activation of SIRT6 by compounds like 12q enhances this deacetylation activity, thereby inhibiting cancer cell growth.
Experimental Workflow for In Vivo Studies
The general workflow for evaluating the efficacy of a SIRT6 activator in an animal model involves several key stages, from initial preparation to final data analysis.
References
Application Notes and Protocols for Assessing SIRT6 Activation by Compound 12q In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in regulating genome stability, DNA repair, metabolism, and inflammation by deacetylating histone and non-histone proteins[1][2]. Its primary targets include histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac)[1][2][3]. Due to its involvement in age-related diseases and cancer, SIRT6 has emerged as a promising therapeutic target. Small-molecule activators that enhance SIRT6's catalytic efficiency are valuable tools for research and potential therapeutics.
Compound 12q, 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, is a potent and selective small-molecule activator of SIRT6. These application notes provide detailed protocols for assessing the in vitro activation of SIRT6 by compound 12q using established biochemical and cell-based methods.
Biochemical Assessment of SIRT6 Enzymatic Activity
Biochemical assays directly measure the catalytic activity of purified SIRT6 enzyme in the presence of an activator. These methods are fundamental for determining key activation parameters such as EC50.
Fluorogenic Deacetylase Assay
Application Note: This high-throughput assay is ideal for screening and characterizing SIRT6 activators. The principle involves a two-step reaction. First, recombinant SIRT6 deacetylates a synthetic peptide substrate containing an acetylated lysine residue coupled to a fluorophore. In the second step, a developer solution is added that specifically recognizes the deacetylated peptide and releases the fluorophore, resulting in a measurable increase in fluorescence. The "FLUOR DE LYS" assay is a common example used to characterize compounds like 12q. This method is highly sensitive and suitable for determining the potency (EC50) of activators.
Quantitative Data for Compound 12q: The following table summarizes the reported activity of compound 12q from fluorogenic assays.
| Parameter | Value | Sirtuin Isoform | Assay Type | Reference |
| EC1.5 | 0.58 ± 0.12 µM | SIRT6 | FLUOR DE LYS | |
| EC50 | 5.35 ± 0.69 µM | SIRT6 | FLUOR DE LYS | |
| IC50 | 171.20 µM | SIRT1 | Not Specified | |
| IC50 | >200 µM | SIRT2 | Not Specified | |
| IC50 | >200 µM | SIRT3 | Not Specified | |
| IC50 | >200 µM | SIRT5 | Not Specified |
Experimental Workflow: Fluorogenic SIRT6 Activation Assay
References
Application Notes: Measuring Apoptosis Induced by SIRT6 Activator UBCS039 (12q)
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a critical role in regulating genomic stability, metabolism, and inflammation.[1] Emerging evidence highlights its dichotomous role in cancer, acting as both a tumor suppressor and promoter depending on the cellular context.[2] One of the key functions of SIRT6 is the modulation of apoptosis, or programmed cell death. Activation of SIRT6 can induce apoptosis in various cancer cell lines, making it a promising target for therapeutic development.[1][3]
UBCS039 (also known as 12q or MDL-800) is the first-in-class synthetic activator of SIRT6.[4] It has been shown to induce autophagy-related cell death in several human cancer cell lines. Mechanistically, UBCS039-mediated SIRT6 activation can trigger an increase in reactive oxygen species (ROS), leading to the activation of the AMPK-ULK1-mTOR signaling pathway, which culminates in autophagy and apoptosis. The pro-apoptotic effects of SIRT6 are often mediated through the activation of tumor suppressors p53 and p73. Therefore, accurately quantifying apoptosis is essential for evaluating the efficacy of SIRT6 activators like UBCS039.
These application notes provide detailed protocols for three standard methods to measure apoptosis:
-
Annexin V & Propidium Iodide (PI) Staining: Detects early and late-stage apoptosis.
-
TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases.
SIRT6 Signaling in Apoptosis
Activation of SIRT6 by compounds like UBCS039 initiates a signaling cascade that can lead to apoptosis. In many cancer cells, this process requires the ATM kinase and involves the activation of the p53 and/or p73 tumor suppressor pathways. SIRT6 can also regulate the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases like caspase-3 and caspase-7, which ultimately execute the apoptotic program.
Data Presentation
The following table summarizes representative quantitative data from studies investigating apoptosis induction by SIRT6 activators.
| Activator | Cell Line | Concentration (µM) | Time (h) | Assay | Result | Citation |
| UBCS039 | H1299 | 100 | 72 | Annexin V | Increased percentage of apoptotic cells. | |
| UBCS039 | HeLa | 100 | 72 | Annexin V | Increased percentage of apoptotic cells. | |
| UBCS039 | H1299 | 75 | 48-72 | Western Blot | Induced deacetylation of histone H3. | |
| SIRT6 Overexpression | Huh-7 | N/A | N/A | Western Blot | Decreased cleaved caspase-3 and Bax, increased Bcl-2. | |
| SIRT6 Silencing | Huh-7 | N/A | N/A | Western Blot | Increased cleaved caspase-3 and Bax, decreased Bcl-2. |
Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, binds to PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
UBCS039 (SIRT6 Activator)
-
Phosphate-Buffered Saline (PBS), cold
-
10X Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of UBCS039 and a vehicle control (e.g., DMSO) for the specified time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a key feature of late-stage apoptosis. During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalytically incorporate labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto these free ends, allowing for their detection by fluorescence microscopy or flow cytometry.
Materials:
-
Cells grown on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Treat cells with UBCS039 as described previously.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS. Incubate cells with Permeabilization Buffer for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.
-
Labeling:
-
Wash cells thoroughly to remove the detergent.
-
(Optional) Incubate the sample with an equilibration buffer to prime the DNA ends.
-
Add the prepared TdT Reaction Mix to the cells, ensuring the sample is fully covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Stop the reaction and wash the cells multiple times with PBS.
-
If an indirect detection method is used (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain nuclei with a DNA dye like DAPI or Hoechst.
-
-
Imaging: Mount the coverslip and visualize using a fluorescence microscope. Apoptotic cells will exhibit strong nuclear fluorescence compared to non-apoptotic cells.
Protocol 3: Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis. This protocol describes a luminescent or colorimetric assay to measure their combined activity. The assay utilizes a specific substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by caspase-3 and -7. Cleavage of the substrate releases a reporter molecule that generates either a luminescent signal (aminoluciferin) or a colored product (p-nitroaniline), which can be quantified.
Materials:
-
White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)
-
Caspase-Glo® 3/7 Reagent (Promega) or similar colorimetric kit
-
Cell Lysis Buffer
-
Plate-reading luminometer or spectrophotometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with UBCS039 as described above. Include wells for vehicle control and untreated cells.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. For the Caspase-Glo® assay, this involves equilibrating the buffer and lyophilized substrate to room temperature and then combining them.
-
Assay Execution (Homogeneous "Add-Mix-Measure" Format):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement:
-
Luminescent Assay: Measure the luminescence of each well using a plate-reading luminometer.
-
Colorimetric Assay: Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample. Calculate the fold change in activity relative to the vehicle control.
References
Application Notes and Protocols for the Quantification of SIRT6 Activator 12q in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a critical enzyme involved in regulating a multitude of cellular processes, including DNA repair, metabolism, and inflammation. Its role in various diseases, particularly cancer, has made it a significant therapeutic target.[1][2] SIRT6 activator 12q, a potent and selective small molecule, has demonstrated promising anti-tumor activity in preclinical models, specifically in pancreatic ductal adenocarcinoma, by inhibiting cell proliferation and migration.[3][4][5] To facilitate further preclinical and clinical development of this compound, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.
Principle of the Method
The analytical method described herein is based on the principles of reversed-phase liquid chromatography coupled with tandem mass spectrometry. The workflow involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection.
Extraction: Three common extraction techniques are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sample cleanliness, sensitivity, and throughput.
-
Protein Precipitation (PPT): A rapid and simple method suitable for high-throughput analysis where high sensitivity is not the primary concern. It involves the addition of an organic solvent to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, thereby reducing matrix effects.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration, leading to the highest sensitivity. It is, however, the most time-consuming and expensive of the three methods.
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and internal standard are separated from endogenous matrix components on a reversed-phase C18 column using a gradient elution of an aqueous mobile phase and an organic mobile phase.
Mass Spectrometric Detection: The separated compounds are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
SIRT6 Signaling Pathway Overview
SIRT6 plays a pivotal role in cellular homeostasis by deacetylating histone and non-histone proteins. Its activation by compounds like 12q can influence multiple downstream pathways, contributing to its therapeutic effects. The diagram below illustrates some of the key signaling pathways regulated by SIRT6.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled version of 12q or another suitable compound.
-
HPLC or LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Control (blank) biological matrices (e.g., rat plasma, human plasma, tissue homogenate)
-
Protein precipitation solvents (e.g., acetonitrile, methanol)
-
Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
-
Solid-phase extraction cartridges (e.g., C18, mixed-mode)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard of this compound and the IS. Dissolve in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions with 50% methanol or another suitable solvent to create working solutions for calibration standards and quality controls (QCs).
Calibration Standards and Quality Controls
-
Calibration Standards (CS): Spike blank biological matrix with the appropriate working solutions to prepare a series of calibration standards. A typical concentration range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Protocol 1: Quantification in Plasma using Protein Precipitation (PPT)
This protocol is suitable for rapid sample processing.
-
Sample Preparation:
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge again. Transfer the clear solution to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Quantification in Tissue Homogenate using Solid-Phase Extraction (SPE)
This protocol is ideal for achieving low limits of quantification in complex tissue matrices.
-
Tissue Homogenization:
-
Accurately weigh the tissue sample (e.g., 100 mg).
-
Add homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Centrifuge the homogenate at 4,000 rpm for 10 minutes at 4°C to pellet cellular debris. Use the supernatant for extraction.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of tissue homogenate supernatant, add 10 µL of IS and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Parameters
The following are typical starting parameters that should be optimized for the specific instrument and compound.
| Parameter | Suggested Conditions |
| LC System | UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing the pure compound. For 12q (M.Wt 454.53), a plausible transition could be m/z 455.2 → [fragment ion]. For the IS, a similar transition would be used. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium setting |
| GS1 and GS2 | 50 psi and 50 psi |
Data Presentation and Method Validation
A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity & Range | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20%) and accuracy (within 20% of nominal). Signal-to-noise ratio should be >5. |
| Accuracy & Precision | For QC samples at LQC, MQC, and HQC levels, the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte should be assessed to ensure it does not compromise the precision, accuracy, and sensitivity of the method. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
References
Application Notes and Protocols: Use of SIRT6 Activator 12q in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a critical role as a tumor suppressor in pancreatic cancer. Its functions include repressing glycolysis, maintaining chromatin stability, and modulating key signaling pathways. The small molecule SIRT6 activator, 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (compound 12q), has emerged as a potent and selective agent for investigating the therapeutic potential of SIRT6 activation.[1][2] Preclinical studies have demonstrated that 12q significantly inhibits the proliferation and migration of pancreatic ductal adenocarcinoma (PDAC) cells in vitro and markedly suppresses tumor growth in PDAC xenograft models, making it a valuable tool for cancer research and drug development.[3]
These application notes provide a comprehensive overview of the use of SIRT6 activator 12q in pancreatic cancer xenograft models, including detailed experimental protocols, quantitative data from preclinical studies, and a summary of the relevant signaling pathways.
Data Presentation
In Vitro Activity of this compound
| Property | Value | Cell Lines | Reference |
| SIRT6 Activation (EC1.5) | 0.58 µM | - | |
| SIRT6 Activation (EC50) | 5.35 µM | - | |
| Anti-proliferative Activity (IC50) | 4.43 µM | PANC-1 | |
| 8.27 µM | BXPC-3 | ||
| 7.10 µM | MIAPaCa-2 | ||
| 9.66 µM | AsPC-1 | ||
| Cell Cycle Arrest | G2 Phase | PANC-1, BXPC-3 | |
| Apoptosis Induction | Yes (Concentration-dependent) | PANC-1, BXPC-3 |
In Vivo Efficacy of this compound in a PANC-1 Xenograft Model
| Parameter | Details | Reference |
| Animal Model | BALB/c female nude mice | |
| Cell Line | PANC-1 (human pancreatic cancer) | |
| Drug Administration | Oral (p.o.) | |
| Dosage | 100 mg/kg and 150 mg/kg | |
| Frequency | Daily | |
| Treatment Duration | 30 days | |
| Tumor Inhibition Rate | 90.25% at 150 mg/kg |
Signaling Pathways
Activation of SIRT6 by compound 12q is expected to influence several key signaling pathways that are dysregulated in pancreatic cancer.
Caption: SIRT6 activation by 12q inhibits tumor growth by inactivating the NF-κB pathway and repressing the Lin28b/let-7 axis.
Experimental Protocols
Pancreatic Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model using PANC-1 cells.
Materials:
-
PANC-1 human pancreatic cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female BALB/c nude mice (6-8 weeks old)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture PANC-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend them in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 5 x 10^6 cells/100 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 3-4 days using calipers.
-
Tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
-
Mice are typically randomized into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Administration of this compound
This protocol outlines the oral administration of compound 12q to mice bearing pancreatic cancer xenografts.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
Procedure:
-
Drug Formulation:
-
Prepare a suspension of this compound in the chosen vehicle. For example, to achieve a dose of 150 mg/kg in a 20g mouse with an administration volume of 100 µL, the concentration of the suspension would be 30 mg/mL.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Introduce the gavage needle into the esophagus via the mouth. Ensure the needle does not enter the trachea.
-
Slowly administer the prepared drug suspension.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg body weight.
-
-
Treatment Schedule:
-
Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 30 days).
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week to assess for any drug-related toxicity.
-
Continue to measure tumor volume as described in the xenograft establishment protocol.
-
At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Experimental Workflow Visualization
Caption: Workflow for evaluating this compound in a pancreatic cancer xenograft model.
References
- 1. SIRT6 Suppresses Pancreatic Cancer through Control of Lin28b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT6 Activator 12q in DNA Repair Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SIRT6 activators, with a focus on the potent and selective compound 12q, in various DNA repair functional assays. While specific quantitative data presented herein is primarily derived from studies using the well-characterized SIRT6 activator MDL-800, the methodologies and principles are broadly applicable to other SIRT6 activators like 12q due to their shared mechanism of action.
SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases, plays a critical role in maintaining genomic stability through its involvement in multiple DNA repair pathways.[1][2] Activation of SIRT6 has emerged as a promising therapeutic strategy for age-related diseases and cancers by enhancing the cellular capacity to repair DNA damage.[2]
Data Presentation: Efficacy of SIRT6 Activators in DNA Repair Assays
The following tables summarize quantitative data from studies investigating the effects of SIRT6 activators on DNA repair.
Table 1: Effect of SIRT6 Activator MDL-800 on DNA Damage Reduction in Comet Assay
| Cell Type | Activator Concentration | Treatment Duration | DNA Damage Reduction (% DNA in Comet Tail) | Reference |
| Primary Human Chondrocytes (older donors) | 20 µM MDL-800 | 48 hours | From 21.3% to 11.3% | [3][4] |
| Murine Chondrocytes (8, 14, and 22 months old) | 20 µM MDL-800 | 48 hours | Significant reduction in % DNA in comet tail compared to vehicle |
Table 2: Effect of SIRT6 Activator MDL-800 on DNA Double-Strand Break Repair Efficiency
| Assay Type | Cell Type | Activator Concentration | Fold-Change in Repair Efficiency | Reference |
| Non-Homologous End Joining (NHEJ) Reporter Assay | Old Murine-derived iPSCs | 20 µM MDL-800 | ~4-fold increase | |
| Homologous Recombination (HR) Reporter Assay | Old Murine-derived iPSCs | 20 µM MDL-800 | No significant influence | |
| Base Excision Repair (BER) Plasmid Reactivation Assay | Old Murine-derived iPSCs | 20 µM MDL-800 | Significant stimulation |
Signaling Pathways and Experimental Workflows
SIRT6-Mediated DNA Damage Response Signaling Pathway
SIRT6 is an early responder to DNA double-strand breaks (DSBs) and orchestrates the repair process through multiple mechanisms. It is recruited to the damage site where it facilitates chromatin remodeling by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac). This creates a more accessible chromatin environment for the recruitment of other DNA repair factors. SIRT6 also interacts with and activates key DNA repair proteins, including PARP1 and ATM.
Caption: SIRT6 signaling in DNA double-strand break repair.
Experimental Workflow for Assessing DNA Repair using SIRT6 Activators
A general workflow for evaluating the effect of a SIRT6 activator on DNA repair involves cell culture, treatment with the activator, induction of DNA damage, application of a specific DNA repair assay, and subsequent data analysis.
Caption: General experimental workflow for DNA repair assays.
Experimental Protocols
Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
This compound (or other activators like MDL-800)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 2-48 hours).
-
Induce DNA damage (e.g., by treating with H₂O₂ for 15 minutes or by irradiation).
-
Wash cells with ice-cold PBS and harvest by trypsinization.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in water and coat microscope slides. Let them dry completely.
-
Resuspend the harvested cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using appropriate software to quantify the percentage of DNA in the tail.
-
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
This compound
-
Vehicle control
-
Cells grown on coverslips in a multi-well plate
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Damage Induction:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Induce DNA damage and allow for repair for various time points (e.g., 1, 4, 24 hours).
-
-
Immunostaining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A significant decrease in the number of foci in the SIRT6 activator-treated group compared to the control indicates enhanced DNA repair.
-
HR/NHEJ Reporter Assays
These assays utilize cell lines containing integrated reporter constructs to quantify the efficiency of specific DNA repair pathways. A common system uses a GFP reporter gene that is inactivated by an I-SceI recognition site. Repair by a specific pathway (HR or NHEJ) restores the functional GFP, and the percentage of GFP-positive cells is measured by flow cytometry.
Materials:
-
Reporter cell line (e.g., U2OS-DR-GFP for HR, U2OS-EJ5-GFP for NHEJ)
-
This compound
-
Vehicle control
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Protocol:
-
Cell Treatment and Transfection:
-
Plate the reporter cells to be ready for transfection the next day.
-
Treat the cells with this compound or vehicle control.
-
Co-transfect the cells with the I-SceI expression plasmid and a control plasmid expressing a different fluorescent protein (e.g., mCherry) to normalize for transfection efficiency.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the cells using a flow cytometer.
-
Determine the percentage of GFP-positive cells within the population of transfected (mCherry-positive) cells.
-
-
Analysis:
-
The repair efficiency is calculated as the ratio of GFP-positive cells to mCherry-positive cells. An increase in this ratio in the SIRT6 activator-treated group compared to the control indicates an enhancement of the specific DNA repair pathway.
-
References
- 1. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice | eLife [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes | Aging [aging-us.com]
Application Notes: Protocol for Evaluating Cell Cycle Arrest with SIRT6 Activator 12q
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 6 (SIRT6) is a critical nuclear protein that functions as an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase.[1][2][3] It plays a pivotal role in a variety of cellular processes, including DNA repair, genome stability, metabolism, inflammation, and aging.[1][4] SIRT6 primarily deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which is crucial for modulating chromatin structure and transcriptional repression. Due to its role in maintaining genomic integrity and regulating oncogenic pathways like c-Myc and NF-κB, SIRT6 has emerged as a significant target in cancer research.
SIRT6 activator 12q is a potent, selective, and orally active small molecule that specifically enhances the enzymatic activity of SIRT6. Studies have shown that this compound can inhibit cancer cell growth and migration, and induce apoptosis. Notably, it has been demonstrated to cause cell cycle arrest at the G2 phase in a dose-dependent manner in pancreatic cancer cells.
These application notes provide a comprehensive set of protocols for researchers to investigate and quantify the effects of this compound on the cell cycle. The methodologies described include flow cytometry for cell cycle distribution analysis, Western blotting for key regulatory proteins, and a senescence assay to assess long-term cell fate.
Key Experimental Approaches
A thorough evaluation of cell cycle arrest induced by this compound can be achieved using the following complementary techniques:
-
Flow Cytometry with Propidium Iodide (PI) Staining: This high-throughput method quantitatively measures the DNA content of individual cells, allowing for the precise determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Western Blotting: This technique is used to detect changes in the expression levels of key proteins that govern the G2/M transition of the cell cycle. Critical proteins to analyze include Cyclin B1 and its partner cyclin-dependent kinase 1 (CDK1), also known as Cdc2.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Prolonged cell cycle arrest can lead to cellular senescence, a state of irreversible growth arrest. This cytochemical assay identifies senescent cells by detecting the activity of β-galactosidase at a suboptimal pH of 6.0.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for SIRT6-induced cell cycle arrest and the general experimental workflow to evaluate the effects of activator 12q.
Caption: Proposed signaling pathway for this compound-induced G2 cell cycle arrest.
Caption: Overall experimental workflow for evaluating cell cycle arrest induced by this compound.
Data Presentation
The following tables summarize representative quantitative data expected from the described experiments. Actual results will vary based on the cell line, concentration, and experimental conditions.
Table 1: Effect of this compound on Cell Cycle Distribution (48h Treatment)
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 45.2 ± 3.1 | 35.5 ± 2.5 | 19.3 ± 1.8 |
| This compound | 10 | 40.1 ± 2.8 | 28.3 ± 2.2 | 31.6 ± 2.5 |
| This compound | 25 | 32.5 ± 2.5 | 15.1 ± 1.9 | 52.4 ± 3.3 |
| this compound | 50 | 25.8 ± 2.1 | 8.9 ± 1.5 | 65.3 ± 4.1 |
Table 2: Relative Protein Expression of G2/M Regulators (48h Treatment)
| Treatment Group | Concentration (µM) | Cyclin B1 | p-CDK1 (Tyr15) | Total CDK1 |
|---|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 1.45 | 1.62 | 1.05 |
| This compound | 25 | 2.10 | 2.55 | 1.10 |
| This compound | 50 | 2.85 | 3.40 | 1.12 |
Values are normalized to a loading control (e.g., β-actin) and expressed relative to the vehicle control.
Table 3: Quantification of Cellular Senescence (72h Treatment)
| Treatment Group | Concentration (µM) | SA-β-gal Positive Cells (%) |
|---|---|---|
| Vehicle Control | 0 (DMSO) | 4.5 ± 1.2 |
| This compound | 10 | 8.2 ± 1.9 |
| This compound | 25 | 15.7 ± 2.8 |
| this compound | 50 | 24.3 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for cell culture and treatment. Pancreatic cancer cell lines such as PANC-1 or BXPC-3 are suitable models based on existing data.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, ATCC® CRL-1469™)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 10 cm tissue culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in complete growth medium. Seed cells in 6-well plates (for flow cytometry, Western blot, and SA-β-gal) or 10 cm dishes at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Treatment: On the day of the experiment, thaw the stock solution and prepare working concentrations by diluting it in fresh complete growth medium. For the vehicle control, prepare medium with an equivalent volume of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 48 hours for cell cycle analysis or 72 hours for senescence).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of treated cells.
Materials:
-
Treated cells in 6-well plates
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Ice-cold PBS
-
PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for assessing the levels of key proteins involved in the G2/M transition.
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Harvest cells as described in Protocol 2 (step 1-2). Lyse the cell pellet in ice-cold RIPA buffer with inhibitors. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol allows for the cytochemical detection of senescent cells.
Materials:
-
Treated cells in a 6-well plate
-
PBS
-
Fixative Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.
-
Staining Solution (prepare fresh):
-
40 mM Citric acid/Sodium Phosphate, pH 6.0
-
5 mM Potassium Ferrocyanide
-
5 mM Potassium Ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Procedure:
-
After treatment (e.g., 72 hours), remove the culture medium and wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixative Solution to each well and incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Staining: Add 1 mL of the freshly prepared Staining Solution to each well. Seal the plate with parafilm to prevent evaporation.
-
Incubate the plate at 37°C in a dry incubator (NO CO2) for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.
-
Visualization and Quantification: Remove the staining solution and add PBS to the wells.
-
Using a bright-field microscope, count the number of blue-stained (positive) cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.
References
- 1. Sub-cellular localization, expression and functions of Sirt6 during the cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sirt6 suppresses tumor growth by inducing G1/S phase arrest in renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Sirtuin 6 in the Deacetylation of Histone Proteins as a Factor in the Progression of Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
guidelines for long-term storage and stability of SIRT6 activator 12q
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information and protocols for the long-term storage, handling, and stability assessment of SIRT6 activator 12q (CAS No. 2601734-99-8), a potent and selective activator of Sirtuin 6.
Product Information and Mechanism of Action
This compound is a small molecule compound that has demonstrated significant potential in preclinical research, particularly in oncology.[1] It functions by allosterically activating the NAD⁺-dependent deacetylase and mono-ADP-ribosyltransferase activity of the SIRT6 enzyme.[2] SIRT6 is a critical regulator of multiple cellular processes, including DNA repair, genome stability, metabolism, and inflammation.[3][4][5]
Activation of SIRT6 by compound 12q enhances the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac), which are key epigenetic marks involved in chromatin structure and gene expression. This activity leads to several downstream cellular effects, including the inhibition of cancer cell growth and migration, induction of apoptosis, and cell cycle arrest at the G2 phase. The compound is noted for its high selectivity for SIRT6 over other sirtuins (SIRT1, SIRT2, SIRT3, SIRT5).
SIRT6 Signaling Pathway and the Role of Activator 12q
The following diagram illustrates the central role of SIRT6 in cellular homeostasis and the mechanism by which this compound enhances its protective functions.
Caption: SIRT6 activation by 12q enhances DNA repair and chromatin remodeling.
Guidelines for Long-Term Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | Store protected from light and moisture. |
| 4°C | 6 Months | For shorter-term storage. | |
| In Solvent | -80°C | 6 Months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 Month to 6 Months | Duration may vary by supplier; 1 month is a conservative guideline. |
Data compiled from multiple suppliers. Always refer to the manufacturer-specific Certificate of Analysis (CoA) for the most accurate information.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm Compound: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 454.53 g/mol .
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If precipitation or incomplete dissolution is observed, briefly sonicate the solution in a water bath or warm it gently to 37°C. Mix again until the solution is clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Immediately store the aliquots at -80°C for long-term stability (up to 6 months).
Note on Working Solutions: For in vivo experiments, it is strongly recommended to prepare fresh working solutions daily from the frozen stock. For cell culture experiments, dilute the stock solution to the final working concentration in the appropriate culture medium immediately before use.
Protocol 2: Stability Assessment of Stock Solutions
This protocol provides a general workflow to empirically determine the stability of prepared stock solutions of this compound under specific laboratory conditions.
Objective: To evaluate the bioactivity of this compound after storage under various conditions (temperature, duration, freeze-thaw cycles).
Methodology:
-
Prepare a Master Stock: Prepare a fresh, large-volume stock solution of this compound in DMSO as described in Protocol 1.
-
Establish a Baseline: Immediately use a small amount of the fresh stock solution to perform a functional assay. This will serve as the "Time 0" or 100% activity control. A suitable assay could be:
-
Cell-Based Assay: Treat a relevant cell line (e.g., PANC-1 pancreatic cancer cells) with a dose range of the activator and measure a known downstream effect, such as a reduction in H3K9ac levels via Western Blot or induction of apoptosis via Annexin V staining.
-
Enzymatic Assay: Use a commercial SIRT6 enzymatic assay kit to measure the direct activation of purified SIRT6 protein.
-
-
Aliquot and Store: Aliquot the remaining master stock into multiple tubes for each storage condition to be tested (e.g., -20°C and -80°C).
-
Time-Course Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Functional Testing: Perform the same functional assay as established in Step 2 using the stored aliquots.
-
Data Analysis: Compare the activity of the stored compound to the "Time 0" control. A significant decrease in potency or efficacy indicates degradation.
Workflow for Stability Assessment
The following diagram outlines the experimental workflow for the stability assessment protocol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 3. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing SIRT6 Activator 12q in Studies of Metabolic Reprogramming
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacylase that plays a critical role in regulating a variety of cellular processes, including DNA repair, genome stability, inflammation, and metabolism.[1][2][3] In the context of cellular metabolism, SIRT6 is a key suppressor of glycolysis, particularly the Warburg effect observed in cancer cells, where cells exhibit increased glucose uptake and lactate production even in the presence of oxygen.[4][5] SIRT6 exerts its metabolic control primarily through the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac) at the promoter regions of glycolytic genes, leading to their transcriptional repression. Key targets of SIRT6-mediated repression include glucose transporter 1 (GLUT1), hexokinase 2 (HK2), pyruvate kinase M2 (PKM2), and lactate dehydrogenase A (LDHA). By suppressing these genes, SIRT6 shifts metabolism away from glycolysis and towards mitochondrial respiration. Loss or downregulation of SIRT6 is associated with enhanced glycolysis and tumor growth.
SIRT6 activator 12q is a potent and selective small-molecule activator of SIRT6. It has been shown to inhibit the proliferation and migration of cancer cells, making it a valuable research tool for investigating the therapeutic potential of SIRT6 activation. These application notes provide an overview of this compound and detailed protocols for its use in studying metabolic reprogramming.
This compound: Properties and Mechanism of Action
This compound, with the chemical name 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, is an orally active compound that selectively activates SIRT6. Its selectivity for SIRT6 over other sirtuins makes it a precise tool for studying SIRT6-specific functions.
Mechanism of Action: this compound enhances the deacetylation activity of SIRT6. This leads to a decrease in the acetylation of SIRT6 substrates, including histone H3 at positions K9, K18, and K56. The reduction in these histone acetylation marks at the promoters of metabolic genes, such as those involved in glycolysis, results in their transcriptional repression. This shifts the cellular metabolic phenotype from aerobic glycolysis towards oxidative phosphorylation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SIRT6 Activation (EC1.5) | - | 0.58 ± 0.12 µM | |
| SIRT6 Activation (EC50) | - | 5.35 ± 0.69 µM | |
| IC50 (SIRT1) | - | 171.20 µM | |
| IC50 (SIRT2) | - | >200 µM | |
| IC50 (SIRT3) | - | >200 µM | |
| IC50 (SIRT5) | - | >200 µM | |
| Antiproliferative IC50 | PANC-1 | 4.43 µM | |
| BXPC-3 | 8.27 µM | ||
| MIAPaCa-2 | 7.10 µM | ||
| AsPC-1 | 9.66 µM |
Table 2: In Vivo Activity of this compound in a Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
| Dosage | Administration | Tumor Inhibition Rate | Reference |
| 100 mg/kg | p.o. daily for 30 days | Dose-dependent inhibition | |
| 150 mg/kg | p.o. daily for 30 days | 90.25% |
Mandatory Visualizations
Caption: SIRT6 signaling in metabolic reprogramming.
Caption: Experimental workflow with this compound.
Experimental Protocols
These protocols are based on methodologies that are standard in the field and adapted for the study of this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture human pancreatic cancer cell lines (e.g., PANC-1, BXPC-3) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -80°C for long-term storage or -20°C for up to one month.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 2.5, 5, 10, 25, 50 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
-
Protocol 2: Western Blot Analysis for Histone Acetylation and Glycolytic Enzymes
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-SIRT6
-
Anti-H3K9ac
-
Anti-H3K56ac
-
Anti-HK2
-
Anti-LDHA
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Metabolic Assays
A. Glucose Uptake Assay:
-
Seed cells in a 24-well plate and treat with this compound as described in Protocol 1.
-
Wash the cells with PBS and incubate in glucose-free DMEM for 2 hours.
-
Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove excess 2-NBDG.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Normalize the fluorescence intensity to the total protein content of each well.
B. Lactate Production Assay:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
C. Seahorse XF Analysis (Real-time Metabolic Analysis):
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with this compound for the desired duration.
-
Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocols.
-
This will provide real-time measurements of the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.
-
Analyze the data to determine key metabolic parameters such as basal respiration, maximal respiration, and glycolytic capacity.
Protocol 4: Gene Expression Analysis by qPCR
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described in Protocol 1.
-
Extract total RNA using a commercial RNA isolation kit (e.g., TRIzol or RNeasy kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primers specific for human glycolytic genes (e.g., GLUT1, HK2, PKM2, LDHA).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of SIRT6 in metabolic reprogramming. By selectively activating SIRT6, researchers can investigate the downstream effects on glycolysis, mitochondrial respiration, and the expression of metabolic genes. The protocols outlined in these application notes provide a framework for utilizing this compound to explore the therapeutic potential of targeting SIRT6 in diseases characterized by metabolic dysregulation, such as cancer.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 6 and metabolic genes interplay in Warburg effect in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 and metabolic genes interplay in Warburg effect in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing the Anti-inflammatory Effects of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[2][3][4] The discovery of novel anti-inflammatory agents is a critical area of drug development. This document provides a comprehensive guide to the experimental setup for assessing the anti-inflammatory effects of a test compound, here exemplified by a hypothetical molecule "12q," drawing upon established methodologies for similar compounds. The protocols detailed below are based on common in vitro and in vivo models used to evaluate the efficacy and mechanism of action of potential anti-inflammatory drugs.[5]
The primary signaling pathways governing the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are key targets for anti-inflammatory drug development. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
Section 1: In Vitro Assessment of Anti-inflammatory Activity
A widely used in vitro model to screen for anti-inflammatory properties involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation mimics a bacterial infection and induces a robust inflammatory response.
Experimental Workflow
The general workflow for in vitro assessment is as follows:
Caption: In vitro experimental workflow for assessing the anti-inflammatory effects of a test compound.
Key Experimental Protocols
1.2.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well or 6-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound "12q" for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).
-
1.2.2. Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
1.2.3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess test measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
1.2.4. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatant to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance and quantify the cytokine concentration using a standard curve.
-
1.2.5. Gene Expression Analysis (qRT-PCR)
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Protocol:
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the relative gene expression using a reference gene (e.g., GAPDH or β-actin).
-
1.2.6. Protein Expression Analysis (Western Blot)
-
Principle: Western blotting is used to detect and quantify the protein levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκB, p65, p38, JNK, ERK).
-
Protocol:
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the target proteins.
-
Add a secondary antibody conjugated to an enzyme.
-
Detect the signal using a chemiluminescent substrate.
-
Section 2: Signaling Pathways in Inflammation
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these MAPKs by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory genes.
Caption: Overview of the MAPK signaling pathway in inflammation.
Section 3: Data Presentation
Quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of "12q" on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 25.6 ± 2.1 |
| "12q" + LPS | 1 | 97 ± 5.1 | 20.3 ± 1.8* |
| "12q" + LPS | 5 | 96 ± 4.8 | 15.1 ± 1.5** |
| "12q" + LPS | 10 | 95 ± 5.3 | 8.7 ± 1.1*** |
Data are presented as mean ± SD. Statistical significance compared to the LPS group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Table 2: Effect of "12q" on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8.1 | 35 ± 6.2 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| "12q" + LPS | 1 | 1020 ± 98 | 810 ± 78 |
| "12q" + LPS | 5 | 750 ± 65 | 550 ± 52 |
| "12q" + LPS | 10 | 420 ± 41 | 280 ± 25 |
Data are presented as mean ± SD. Statistical significance compared to the LPS group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Section 4: Conclusion
The experimental setup described in these application notes provides a robust framework for the initial screening and mechanistic evaluation of the anti-inflammatory properties of novel compounds like "12q". By employing a combination of in vitro assays, researchers can gain significant insights into the therapeutic potential of their compounds of interest and elucidate the underlying molecular mechanisms of action. A significant reduction in inflammatory markers by the test compound, without affecting cell viability, indicates promising anti-inflammatory activity. Further investigation using in vivo models, such as the carrageenan-induced paw edema model, can then be pursued to validate these findings in a physiological context.
References
- 1. Inflammation - Wikipedia [en.wikipedia.org]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. A Novel Compound C12 Inhibits Inflammatory Cytokine Production and Protects from Inflammatory Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Compound C12 Inhibits Inflammatory Cytokine Production and Protects from Inflammatory Injury In Vivo | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
Methodology for Studying SIRT6 Activator 12q in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of SIRT6 activator 12q in primary cell cultures. The protocols outlined below cover essential experimental procedures, from basic cell culture maintenance to specific assays for measuring SIRT6 activity and its downstream effects.
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism.[1][2] Its dysregulation has been implicated in aging and various diseases, making it a compelling therapeutic target. This compound is a potent and selective small molecule activator of SIRT6.[3][4] Studying its effects in primary cell cultures provides a more physiologically relevant model compared to immortalized cell lines, offering valuable insights into its therapeutic potential. Primary cells, being freshly isolated from tissues, more closely mimic the in vivo state.
This document provides detailed protocols for the treatment of primary cells with this compound, and subsequent analysis of its biological effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Value | Reference |
| EC50 (Deacetylation) | - | 5.35 ± 0.69 µM | |
| EC1.5 (Deacetylation) | - | 0.58 ± 0.12 µM | |
| IC50 (SIRT1) | - | 171.20 µM | |
| IC50 (SIRT2) | - | >200 µM | |
| IC50 (SIRT3) | - | >200 µM | |
| IC50 (SIRT5) | - | >200 µM | |
| IC50 (PANC-1) | Pancreatic Cancer | 4.43 µM | |
| IC50 (BXPC-3) | Pancreatic Cancer | 8.27 µM | |
| IC50 (MIAPaCa-2) | Pancreatic Cancer | 7.10 µM | |
| IC50 (AsPC-1) | Pancreatic Cancer | 9.66 µM |
Table 2: Recommended Concentration Ranges for Primary Cell Experiments
| Experiment | Concentration Range | Incubation Time | Notes |
| Initial Range Finding | 1 - 50 µM | 24 - 72 hours | To determine the optimal non-toxic concentration. |
| SIRT6 Activity Assay | 5 - 25 µM | 24 - 48 hours | Concentration may vary depending on the primary cell type. |
| Western Blotting | 10 - 50 µM | 48 hours | To observe changes in protein expression of SIRT6 targets. |
| Cell Viability/Apoptosis | 10 - 50 µM | 48 - 72 hours | To assess the impact on cell survival and death. |
| Metabolic Assays | 5 - 25 µM | 24 - 48 hours | To investigate effects on glucose and lipid metabolism. |
Experimental Protocols
Primary Cell Culture and Treatment with 12q
This protocol describes the general procedure for culturing primary cells and treating them with this compound. Specific media and conditions will vary depending on the cell type.
Materials:
-
Primary cells of interest (e.g., human chondrocytes, hepatocytes)
-
Complete growth medium appropriate for the cell type
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture primary cells in the appropriate complete growth medium until they reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound in complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest 12q dose.
-
For adherent cells, aspirate the old medium and wash the cells once with PBS. For suspension cells, centrifuge the cells and resuspend in fresh medium.
-
Add the medium containing the desired concentration of 12q or vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Following incubation, harvest the cells for downstream analysis. For adherent cells, this typically involves washing with PBS, detaching with trypsin-EDTA, and collecting the cell pellet by centrifugation. For suspension cells, directly collect by centrifugation.
SIRT6 Deacetylation Activity Assay (Fluorometric)
This protocol provides a method to measure the deacetylase activity of SIRT6 in primary cell lysates treated with 12q. This is adapted from commercially available kits.
Materials:
-
Treated and untreated primary cell lysates
-
SIRT6 Activity Assay Kit (Fluorometric) (e.g., Abcam ab156068 or similar)
-
Microplate reader capable of fluorescence detection (Ex/Em = 380/440 nm)
Protocol:
-
Prepare cell lysates from primary cells treated with 12q and controls according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
In a 96-well microplate, add the reaction components as specified in the kit protocol, including the SIRT6 assay buffer, fluoro-substrate peptide, and NAD+.
-
Add an equal amount of protein from each cell lysate to the respective wells.
-
Add the developer solution to each well.
-
Initiate the reaction by adding recombinant SIRT6 (as a positive control) or an equal volume of buffer to the sample wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60-90 minutes at 37°C.
-
Calculate the reaction velocity (rate of increase in fluorescence) for each sample. The activity of SIRT6 in the presence of 12q can be compared to the vehicle control.
Western Blotting for SIRT6 Downstream Targets
This protocol is for analyzing the protein expression levels of SIRT6 and its deacetylation targets, such as acetylated histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac).
Materials:
-
Cell lysates from 12q-treated and control primary cells
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT6, anti-H3K9ac, anti-H3K18ac, anti-H3K56ac, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare total protein lysates from treated and control cells using a suitable lysis buffer.
-
Determine protein concentration for each sample.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression. A decrease in the acetylation of H3K9, H3K18, and H3K56 would indicate increased SIRT6 activity.
Visualizations
References
Troubleshooting & Optimization
addressing solubility and stability issues of SIRT6 activator 12q
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered when working with the SIRT6 activator 12q.
Compound Information
IUPAC Name: 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide CAS Number: 2601734-99-8 Molecular Formula: C₃₁H₂₂N₂O₂ Molecular Weight: 454.52 g/mol
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2] Commercial suppliers suggest preparing stock solutions at a concentration of 10 mM in DMSO.[2] To achieve a concentration of 25 mg/mL, the use of ultrasonication and gentle warming (up to 70°C) may be necessary to ensure complete dissolution.[1]
Q2: I am observing precipitation of 12q when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts while maintaining solubility.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of 12q.
-
Pre-warm the Assay Medium: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help to prevent immediate precipitation.
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to promote rapid mixing and dispersion.
Q3: How should I prepare this compound for in vivo animal studies?
A3: A common formulation for oral administration (p.o.) in rodent models involves a two-step process. First, prepare a concentrated stock solution of 12q in DMSO. Then, dilute this stock solution with a vehicle such as corn oil. A suggested ratio is 10% DMSO and 90% corn oil.[2] It is crucial to prepare this formulation fresh on the day of use to ensure its stability and proper suspension.
Q4: How should I store the solid compound and its stock solutions?
A4: For long-term storage, the solid (powder) form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.
Troubleshooting Guide: Solubility and Stability Issues
This guide provides a systematic approach to addressing common experimental challenges with this compound.
Issue 1: Inconsistent Results in Cellular Assays
-
Potential Cause: Precipitation of the compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Reduce the final concentration of 12q in your experiment.
-
Decrease the final DMSO concentration in the culture medium.
-
Consider using a formulation with a solubilizing agent compatible with your cell line.
-
Issue 2: Difficulty in Achieving Desired Concentration in Aqueous Buffers
-
Potential Cause: The intrinsic poor aqueous solubility of the quinoline carboxamide scaffold.
-
Troubleshooting Steps:
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and add it dropwise to the aqueous buffer while vortexing.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can enhance solubility. However, for 12q, which lacks a readily ionizable group, this is less likely to be effective.
-
Cyclodextrin Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.
-
Quantitative Data Summary
The following table summarizes the available solubility and storage information for this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | 10 mM | DMSO | |
| 25 mg/mL | DMSO (with ultrasonication and warming to 70°C) | ||
| Storage (Solid) | -20°C for 3 years | - | |
| 4°C for 2 years | - | ||
| Storage (DMSO Stock) | -80°C for 6 months | DMSO | |
| -20°C for 1 month | DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 454.52 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.55 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 70°C) and sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Formulation for Oral Administration in Rodents
Materials:
-
10 mM this compound stock solution in DMSO
-
Corn oil
-
Sterile tubes
Procedure:
-
This protocol is for a final formulation containing 10% DMSO.
-
For a final volume of 1 mL, mix 100 µL of the 10 mM 12q stock solution in DMSO with 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Prepare this formulation fresh immediately before administration to the animals.
Visualizations
Signaling Pathway Context
SIRT6 is a key regulator of various cellular processes, including DNA repair, metabolism, and inflammation. Its activation by compounds like 12q can influence these pathways.
Caption: Simplified signaling context of SIRT6 activation by 12q.
Experimental Workflow: Troubleshooting Solubility Issues
The following workflow provides a structured approach to addressing solubility challenges with this compound during experimental setup.
References
identifying and mitigating off-target effects of SIRT6 activator 12q
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of the SIRT6 activator, 12q.
Frequently Asked Questions (FAQs)
Q1: What is SIRT6 activator 12q and what is its reported selectivity?
A1: this compound, chemically known as N-benzhydryl-2-(benzofuran-2-yl)quinoline-4-carboxamide, is a potent and selective activator of Sirtuin 6 (SIRT6), an NAD+-dependent histone deacetylase.[1][2] It has demonstrated anti-proliferative and anti-migratory effects in pancreatic ductal adenocarcinoma (PDAC) cells both in vitro and in vivo.[1][3] Published data indicates high selectivity for SIRT6 over other sirtuin family members and a broad panel of kinases.[4]
Q2: What are off-target effects and why are they a concern for a selective activator like 12q?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target. Even for highly selective compounds, off-target interactions can occur, potentially leading to misinterpretation of experimental results, cellular toxicity, or other unintended biological consequences. Therefore, it is crucial to characterize the off-target profile of any small molecule, including this compound, to ensure that the observed phenotype is a direct result of SIRT6 activation.
Q3: What are the primary methods to identify potential off-target effects of this compound?
A3: The most common and robust methods for identifying off-target effects include:
-
Proteome-Wide Thermal Shift Assays (PTSA/TPP): This technique assesses the thermal stability of thousands of proteins in the presence of a compound. A shift in the melting temperature of a protein suggests a direct or indirect interaction.
-
Kinase Panel Screening: This involves testing the compound against a large panel of purified kinases to identify any inhibitory or activating effects.
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Cellular Thermal Shift Assay (CETSA): This method verifies target engagement in a cellular context by measuring the thermal stabilization of a specific protein upon ligand binding.
Q4: I am observing a phenotype that I suspect might be an off-target effect. What are the initial steps to investigate this?
A4: If you suspect an off-target effect, a logical troubleshooting approach is necessary. This includes:
-
Confirming On-Target Engagement: Use a technique like CETSA to ensure that 12q is engaging with SIRT6 in your experimental system at the concentrations used.
-
Dose-Response Analysis: Determine if the phenotype correlates with the dose-response of SIRT6 activation. A significant discrepancy may suggest off-target involvement.
-
Use of a Structurally Unrelated SIRT6 Activator: If available, compare the phenotype induced by 12q with that of a structurally different SIRT6 activator. A consistent phenotype across different activators strengthens the evidence for on-target effects.
-
SIRT6 Knockdown or Knockout: In a SIRT6-deficient background, the phenotype caused by on-target activation of SIRT6 should be abrogated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cytotoxicity at Effective Concentrations | Off-target toxicity | 1. Perform a Proteome-Wide Thermal Shift Assay (TPP) to identify potential off-target binders. 2. Screen 12q against a broad kinase panel to rule out inhibition of essential kinases. 3. Use a lower concentration of 12q in combination with other agents to achieve the desired effect with reduced toxicity. |
| Phenotype is Inconsistent with Known SIRT6 Biology | 1. Off-target effect. 2. Novel SIRT6 pathway in your specific cell type. | 1. Conduct TPP and kinase screening to identify potential off-targets. 2. Validate any identified off-targets with orthogonal assays (e.g., enzymatic assays, CETSA). 3. Perform RNA-seq or proteomics to explore novel pathways affected by SIRT6 activation in your model. |
| Discrepancy Between In Vitro Potency and Cellular Activity | 1. Poor cell permeability. 2. Rapid metabolism of the compound. 3. Efflux by cellular transporters. | 1. Assess cell permeability using standard assays (e.g., PAMPA). 2. Evaluate the metabolic stability of 12q in your cell line. 3. Use inhibitors of common efflux pumps to see if cellular potency is restored. |
Selectivity Profile of this compound
The following table summarizes the reported selectivity data for this compound against other sirtuins.
| Target | EC1.5 (µM) | IC50 (µM) |
| SIRT6 | 0.58 | - |
| SIRT1 | - | 171.20 |
| SIRT2 | - | >200 |
| SIRT3 | - | >200 |
| SIRT5 | - | >200 |
Data sourced from MedchemExpress and ProbeChem. Additionally, it has been reported to have weak or no activity against a panel of 415 kinases.
Experimental Protocols
Proteome-Wide Thermal Shift Assay (TPP) Protocol
This protocol provides a general workflow for identifying protein-ligand interactions on a proteome-wide scale.
Materials:
-
Cultured mammalian cells
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler)
-
Ultracentrifuge
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) reagents
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with this compound or DMSO for the desired time.
-
Cell Lysis: Harvest and wash cells. Resuspend in lysis buffer and lyse by freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat to a range of temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet aggregated proteins.
-
Protein Digestion and TMT Labeling: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS to identify and quantify proteins.
-
Data Analysis: Analyze the data to determine the melting temperature for each identified protein in the presence and absence of 12q. A significant shift in melting temperature indicates a potential interaction.
Kinase Panel Screening Protocol
This protocol outlines a general procedure for screening a compound against a panel of kinases.
Materials:
-
This compound
-
Kinase panel (commercially available kits)
-
ATP
-
Kinase-specific substrates
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the diluted 12q or DMSO to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinases for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).
-
Data Analysis: Calculate the percent inhibition or activation of each kinase by 12q compared to the DMSO control.
Visualizations
Caption: Simplified SIRT6 Signaling Pathway.
References
optimizing dose-response curves for SIRT6 activator 12q experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curves for SIRT6 activator 12q. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active activator of Sirtuin 6 (SIRT6), a NAD⁺-dependent protein deacetylase.[1][2] Its primary mechanism is to enhance the enzymatic activity of SIRT6, leading to the deacetylation of histone and non-histone protein targets. Key histone marks that are removed by SIRT6 include acetylated lysine 9 on histone H3 (H3K9ac), H3K18ac, and H3K56ac.[1][3] By activating SIRT6, compound 12q can induce biological effects such as cell cycle arrest, apoptosis, and inhibition of cell proliferation in cancer cell lines.[1]
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
Based on published data, a sensible starting range for dose-response experiments would span from low nanomolar to mid-micromolar concentrations. The reported EC1.5 (the concentration for 1.5-fold activation) in a biochemical assay is 0.58 µM, with an EC50 of 5.35 µM. For cellular assays, IC50 values for anti-proliferative effects in various pancreatic cancer cell lines range from 4.43 µM to 9.66 µM. Therefore, a dose range of 0.1 µM to 50 µM is recommended to capture the full dose-response curve.
Q3: What is a suitable positive control compound for SIRT6 activation experiments?
MDL-800 is a well-characterized allosteric activator of SIRT6 and serves as an excellent positive control. It has been shown to increase SIRT6 deacetylase activity with an EC50 of approximately 10.3–11.0 µM. In cellular assays, MDL-800 induces dose-dependent deacetylation of histone H3 and inhibits cell proliferation.
Q4: What solvents should be used to prepare stock solutions of this compound?
For most SIRT6 activators, including the related compound MDL-800, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-100 mg/mL). Subsequent dilutions into aqueous cell culture media or assay buffers should be performed to achieve the final working concentrations. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and the reference compound MDL-800.
Table 1: In Vitro Activity of this compound
| Parameter | Value (µM) | Assay Type | Reference |
| EC1.5 | 0.58 | SIRT6 Deacetylation (Fluor de Lys) | |
| EC50 | 5.35 | SIRT6 Deacetylation (Fluor de Lys) | |
| IC50 (PANC-1) | 4.43 | Cell Proliferation | |
| IC50 (BXPC-3) | 8.27 | Cell Proliferation | |
| IC50 (MIAPaCa-2) | 7.10 | Cell Proliferation | |
| IC50 (AsPC-1) | 9.66 | Cell Proliferation |
Table 2: In Vitro Activity of Reference Activator MDL-800
| Parameter | Value (µM) | Assay Type / Cell Line | Reference |
| EC50 | 10.3 - 11.0 | SIRT6 Deacetylation | |
| IC50 Range | 21.5 - 34.5 | Cell Proliferation (NSCLC lines) | |
| IC50 (BEL-7405) | 23.3 | Histone Deacetylation |
Troubleshooting Guide
This guide addresses common issues encountered when generating dose-response curves for SIRT6 activators.
Problem 1: Flat or No Dose-Response Curve (No Activation Observed)
| Possible Cause | Recommended Solution |
| Low Intrinsic Enzyme Activity: | SIRT6 exhibits notoriously low deacetylase activity in vitro, which can make activation difficult to detect. Ensure your assay is sensitive enough. Consider using a fluorogenic assay with a myristoylated peptide substrate, which SIRT6 processes more efficiently. |
| Incorrect Assay Buffer/pH: | The optimal pH for SIRT6 activity is typically around 7.5-8.0. Verify the pH of your assay buffer. The reaction is typically performed in Tris-HCl or phosphate buffer. |
| Degraded NAD⁺ Cofactor: | NAD⁺ is essential for sirtuin activity. Ensure your NAD⁺ stock is fresh and has been stored correctly. Prepare working solutions immediately before use. |
| Compound Precipitation: | High concentrations of the activator may precipitate in aqueous assay buffers. Visually inspect solutions for cloudiness. If solubility is an issue, consider using a different formulation or adding a small amount of a solubilizing agent like Tween-20, but first validate that it does not interfere with the assay. |
| Inactive Recombinant Enzyme: | The recombinant SIRT6 enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known substrate before screening activators. |
Problem 2: High Signal/Activity in No-Enzyme Control Wells
| Possible Cause | Recommended Solution |
| Contaminating Proteases: | If using a fluorogenic assay that relies on a developer (e.g., trypsin), contaminating proteases in the enzyme preparation can cleave the substrate prematurely, leading to a high background signal. Use a highly purified recombinant SIRT6. |
| Compound Interference: | The test compound itself might be fluorescent or may interfere with the detection method. Run a control plate with the compound in assay buffer without the enzyme or substrate to check for autofluorescence. |
| Reagent Contamination: | One of the assay reagents may be contaminated. Test reagents individually to identify the source of the high background. |
Problem 3: Dose-Response Curve Shows Inhibition at High Concentrations (Biphasic Curve)
| Possible Cause | Recommended Solution |
| Cellular Cytotoxicity: | At high concentrations, the activator may induce cytotoxicity or cell cycle arrest, which can confound assays measuring cell health or proliferation. This is an expected outcome for this class of compounds. |
| Off-Target Effects: | High concentrations can lead to off-target pharmacological effects. This compound has been shown to be selective against other sirtuins (SIRT1-3, 5). However, broad kinase screening can rule out other off-target activities. |
| Compound Aggregation: | At high concentrations, small molecules can form aggregates that may inhibit enzyme activity non-specifically. Including a non-ionic detergent like Triton X-100 (0.01%) in biochemical assays can help mitigate this. |
Visualized Workflows and Pathways
Caption: General workflow for a SIRT6 dose-response experiment.
Caption: Troubleshooting logic for lack of SIRT6 activation.
Caption: Simplified SIRT6 signaling pathway upon activation.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic SIRT6 Deacetylation Assay
This protocol is adapted from commercially available kits and published methods for measuring SIRT6 activity.
Materials:
-
Recombinant human SIRT6 protein
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺ solution (freshly prepared)
-
Fluorogenic peptide substrate (e.g., Ac-R-H-K-K(ac)-AMC)
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Developer solution (e.g., Trypsin with a SIRT6 inhibitor like nicotinamide)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a master mix of Assay Buffer, NAD⁺ (final concentration ~0.5-1 mM), and the fluorogenic peptide substrate.
-
Compound Plating: Create a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound or DMSO vehicle control to the wells of the 96-well plate.
-
Enzyme Addition: Dilute the recombinant SIRT6 enzyme in cold Assay Buffer. Add the diluted enzyme to all wells except the "No Enzyme" controls.
-
Initiate Reaction: To start the reaction, add the master mix containing NAD⁺ and substrate to all wells. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Develop Signal: Stop the SIRT6 reaction and develop the fluorescent signal by adding the Developer solution to each well. Incubate at room temperature for 15-30 minutes.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the "No Enzyme" control background from all readings. Plot the fluorescence intensity against the log of the activator concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Cellular Western Blot Assay for Histone Deacetylation
This protocol assesses the ability of this compound to induce deacetylation of its target, H3K9, in a cellular context.
Materials:
-
Cell line of interest (e.g., PANC-1, HCC827)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (Anti-H3K9ac, Anti-Total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (ECL)
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24-48 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against H3K9ac overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, then apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify the band intensities and normalize the H3K9ac signal to the total H3 signal to determine the dose-dependent effect of the activator.
References
Technical Support Center: Enhancing the Bioavailability of SIRT6 Activator 12q
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental use of SIRT6 activator 12q, with a focus on strategies to improve its bioavailability.
Troubleshooting Guide: Low In Vivo Efficacy of this compound
Researchers may encounter lower than expected in vivo efficacy with this compound. This guide provides a systematic approach to troubleshooting this issue, focusing on its known poor oral bioavailability.
Problem: Suboptimal or inconsistent results in animal models following oral administration of this compound.
Potential Cause 1: Poor Aqueous Solubility
This compound is a lipophilic molecule with low aqueous solubility, which can significantly limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
Solutions:
-
Formulation with Solubilizing Excipients:
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the bulk powder to the micron range to increase the surface area available for dissolution.
-
Nanocrystal Formulation: A more advanced approach is to create a nanosuspension of 12q. Nanocrystals dramatically increase the surface area and saturation solubility, which can significantly improve the dissolution rate and subsequent absorption.[2][3][4]
-
Potential Cause 2: Low Intestinal Permeability
Even if dissolved, the compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.
Solutions:
-
Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal membrane.
-
Lipid-Based Formulations: These formulations can enhance absorption through the lymphatic system, bypassing the portal circulation and first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations containing oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, increasing the solubilization and absorption of lipophilic drugs.
-
Potential Cause 3: First-Pass Metabolism
The compound may be extensively metabolized in the liver after absorption, reducing the amount of active drug that reaches systemic circulation.
Solutions:
-
Lipid-Based Formulations: As mentioned, these can promote lymphatic uptake, thereby reducing the extent of first-pass hepatic metabolism.
-
Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can help elucidate the impact of first-pass metabolism. This is an experimental approach and not for therapeutic use.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A preliminary pharmacokinetic study in male Sprague-Dawley rats indicated an oral bioavailability of approximately 4%. This low bioavailability is a significant hurdle for in vivo applications.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 454.52 g/mol | |
| Molecular Formula | C31H22N2O2 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (25 mg/mL) |
Q3: What are the recommended starting points for formulating this compound for in vivo oral dosing?
A common starting formulation for preclinical oral dosing of poorly soluble compounds involves a vehicle containing a mixture of solvents and surfactants. For this compound, a suggested vehicle could be:
-
DMSO: Up to 5% (to initially dissolve the compound)
-
PEG300/PEG400: 30-40%
-
Tween-80: 5-10%
-
Saline or Water: To final volume
Important: The final concentration of DMSO should be kept low to avoid toxicity in animals. Always perform a vehicle-only control group in your in vivo experiments.
Q4: How can I assess the permeability of this compound in the lab?
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal drug absorption. This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Q5: How can I investigate the metabolic stability of this compound?
In vitro metabolism studies using liver microsomes are a standard method to assess the metabolic stability of a compound. These studies involve incubating the compound with liver microsomes (which contain key drug-metabolizing enzymes) and a cofactor like NADPH, and then measuring the disappearance of the parent compound over time. This provides an estimate of the intrinsic clearance of the drug.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passage number 40-60)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10^-6 cm/s.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Repeat the transport experiment but add the dosing solution to the basolateral chamber and collect from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolism of this compound by liver enzymes.
Materials:
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Control compound with known metabolic stability (e.g., verapamil for high metabolism, warfarin for low metabolism)
-
Acetonitrile (for reaction quenching)
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add this compound to the pre-warmed reaction mixture to a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining this compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k * incubation volume) / (mg of microsomal protein).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of SIRT6 Activator 12q
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of SIRT6 activator 12q, also known as N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid (Precursor)
The synthesis of the carboxylic acid precursor is a critical step that can present several challenges. A common route involves the reaction of 2-aminoacetophenone with salicylaldehyde followed by cyclization and oxidation, or variations of the Doebner-von Miller reaction.
Problem 1: Low Yield of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. | Increased conversion of starting materials to the desired product, leading to a higher yield. |
| Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of polymeric materials or alternative cyclization products. | Ensure the purity of starting materials and solvents. Degassing the solvent to remove oxygen can sometimes minimize side reactions. The order of addition of reagents may also be critical. | Reduced formation of byproducts and an improved yield of the target carboxylic acid. |
| Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. | Experiment with different bases (e.g., potassium carbonate, sodium hydroxide) and solvents (e.g., ethanol, DMF, dioxane). A systematic optimization of the reaction conditions may be necessary. | Identification of optimal reaction conditions that maximize the yield of the desired product. |
| Difficult purification: The product may be difficult to isolate from the reaction mixture, leading to losses during workup and purification. | Recrystallization is often an effective method for purifying the carboxylic acid. Experiment with different solvent systems to find one that provides good recovery and high purity. Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities. | Improved recovery of the pure carboxylic acid, resulting in a higher isolated yield. |
Problem 2: Presence of Impurities in the Carboxylic Acid Product
| Potential Impurity | Identification Method | Troubleshooting Suggestion |
| Unreacted starting materials | TLC, ¹H NMR | Optimize reaction conditions (time, temperature) to drive the reaction to completion. Purify the product using recrystallization or column chromatography. |
| Side products from alternative cyclizations | LC-MS, ¹H NMR, ¹³C NMR | Adjust reaction conditions to favor the desired reaction pathway. Purification by column chromatography may be necessary to separate isomers. |
| Polymeric byproducts | Insoluble material in common organic solvents | Filter the reaction mixture before workup. Purification by recrystallization can help remove polymeric impurities. |
Step 2: Amide Coupling of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid with N-Benzhydrylamine
The final step in the synthesis of this compound is the amide bond formation between the carboxylic acid and N-benzhydrylamine (diphenylmethanamine). This step can be challenging due to the steric hindrance of the amine.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient coupling reagent: The chosen coupling reagent may not be effective for this sterically hindered coupling. | Standard coupling reagents like HATU, HBTU, or EDC/HOBt are commonly used. If yields are low, consider using a more powerful coupling reagent such as COMU or exploring acid chloride formation followed by reaction with the amine. | Increased conversion to the desired amide and a higher isolated yield. |
| Steric hindrance: The bulky benzhydryl group on the amine can slow down the reaction rate. | Increase the reaction temperature and/or reaction time. Using a less sterically hindered base, such as diisopropylethylamine (DIPEA), can also be beneficial. | Improved reaction kinetics leading to a higher yield of the final product. |
| Side reactions of the activated acid: The activated carboxylic acid intermediate can be unstable and undergo side reactions before reacting with the amine. | Add the amine to the reaction mixture as soon as the carboxylic acid has been activated. Running the reaction at lower temperatures during the activation step can sometimes minimize side reactions. | Reduced formation of byproducts and an increased yield of the desired amide. |
| Difficult purification: The product may be difficult to separate from unreacted starting materials and coupling agent byproducts. | Column chromatography on silica gel is typically required for purification. A careful selection of the eluent system is crucial for good separation. | Isolation of the pure this compound with good recovery. |
Problem 2: Formation of Side Products in the Amide Coupling Reaction
| Side Product | Formation Mechanism | Mitigation Strategy |
| N-Acylurea | Reaction of the activated carboxylic acid with the carbodiimide coupling reagent (e.g., EDC, DCC). | Use an additive like HOBt or Oxyma to suppress this side reaction. Add the amine promptly after activating the acid. |
| Guanidinium byproduct | Reaction of the amine with the coupling reagent (e.g., HATU, HBTU). | Add the coupling reagent to a pre-mixed solution of the carboxylic acid and base before adding the amine. |
| Racemization (if chiral centers are present) | Formation of an oxazolone intermediate. | Use of racemization-suppressing additives like HOBt or Oxyma. Perform the reaction at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A common synthetic route involves the preparation of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, followed by an amide coupling reaction with N-benzhydrylamine. The carboxylic acid precursor can be synthesized through various methods, including the Doebner-von Miller reaction or related quinoline syntheses.
Q2: Which coupling reagent is best for the final amide formation step?
A2: Due to the steric hindrance of N-benzhydrylamine, a highly efficient coupling reagent is recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA are often successful.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the carboxylic acid synthesis and the final amide coupling. Use an appropriate solvent system to achieve good separation of starting materials, intermediates, and products. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots.
Q4: What are the typical purification methods for this compound and its precursor?
A4: The carboxylic acid precursor can often be purified by recrystallization or acid-base extraction. The final product, this compound, is typically purified by column chromatography on silica gel.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in this synthesis are toxic and/or corrosive (e.g., coupling reagents, bases, solvents). All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
The following is a general, representative protocol for the synthesis of this compound, based on common synthetic methodologies. Researchers should consult the primary literature for specific, optimized conditions.
Synthesis of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid
A detailed protocol for the synthesis of this specific precursor can vary. A general approach is the reaction of an appropriate 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group and a salicylaldehyde derivative, often in the presence of a base or acid catalyst. For a specific protocol, it is recommended to consult the supporting information of the primary publication by Chen et al. in the Journal of Medicinal Chemistry (2020).
Synthesis of N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide (this compound)
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To a solution of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add N-benzhydrylamine (1.1 eq) to the reaction mixture.
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Continue stirring the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
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Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Signaling Pathway of SIRT6 Activation
Caption: SIRT6 Activation Pathway by Activator 12q.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic Workflow for this compound.
optimizing treatment duration with SIRT6 activator 12q for maximal effect
Technical Support Center: SIRT6 Activator 12q
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment protocols and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase.[1] It binds to a specific acyl channel on the SIRT6 enzyme, inducing a conformational change that enhances its catalytic efficiency, particularly for deacetylation of histone and non-histone protein substrates.[2] This activation is crucial for SIRT6's roles in DNA repair, genome stability, and metabolic regulation.[3][4]
Q2: My cells are not showing the expected downstream effects of SIRT6 activation after treatment with 12q. What could be the issue?
A2: Several factors could contribute to a lack of response. First, ensure the stability and proper storage of the 12q compound, as degradation can lead to loss of activity.[5] Second, the optimal concentration and treatment duration can be highly cell-type specific. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Additionally, the basal expression level of SIRT6 in your cells can influence the magnitude of the response. Consider verifying SIRT6 expression levels via Western blot or qPCR.
Q3: I am observing cytotoxicity at concentrations where I expect to see SIRT6 activation. How can I mitigate this?
A3: High concentrations or prolonged exposure to small molecule activators can sometimes lead to off-target effects and cytotoxicity. To address this, we recommend performing a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the therapeutic window for 12q in your cell model. If cytotoxicity persists, consider reducing the treatment duration or using a lower, non-toxic concentration that still elicits a measurable activation of SIRT6.
Q4: How can I confirm that 12q is specifically activating SIRT6 in my experimental system?
A4: To confirm target engagement, you can perform a direct SIRT6 activity assay using nuclear extracts from your treated cells. Commercially available kits often utilize a fluorogenic peptide substrate for this purpose. Additionally, you can assess the deacetylation of known SIRT6 substrates, such as H3K9ac or H3K56ac, via Western blot. As a negative control, you can use a SIRT6 inhibitor or perform experiments in SIRT6-knockdown cells to demonstrate that the observed effects are SIRT6-dependent.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the working solution in cell culture media should be considered, as some compounds can degrade over time.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
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Possible Cause: Variability in cell culture conditions, such as cell passage number, confluency, or media composition.
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Troubleshooting Steps:
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Standardize your cell culture protocol. Use cells within a consistent passage number range for all experiments.
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Ensure consistent cell seeding density and confluency at the time of treatment.
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Prepare fresh working solutions of 12q for each experiment from a frozen stock to avoid degradation.
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Include positive and negative controls in every experiment to monitor assay performance.
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Issue 2: Difficulty in detecting changes in downstream signaling pathways.
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Possible Cause: The selected time point for analysis may not be optimal for observing changes in the specific pathway of interest.
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Troubleshooting Steps:
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Perform a time-course experiment to identify the optimal treatment duration for your desired readout. For example, changes in histone acetylation may be detectable within a few hours, while changes in gene expression or protein levels may require longer treatment times.
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Ensure that your detection method (e.g., antibody for Western blot) is validated and sensitive enough to detect the expected changes.
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Consider enriching for nuclear proteins if you are assessing histone modifications to increase the signal.
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Issue 3: High background signal in the SIRT6 activity assay.
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Possible Cause: The assay buffer or other reagents may be contaminated. The substrate may be unstable and undergoing spontaneous hydrolysis.
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Troubleshooting Steps:
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Use fresh, high-quality reagents and buffers.
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Run a "no enzyme" control to determine the level of background signal from the substrate and buffer alone.
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If using a fluorometric assay, check for potential autofluorescence from your test compound by running a control without the enzyme and substrate.
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Experimental Protocols & Data
Protocol 1: Determining Optimal Treatment Duration of this compound
This protocol outlines a time-course experiment to determine the optimal treatment duration for maximal SIRT6 activation.
Methodology:
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Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
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Treatment: After allowing the cells to adhere overnight, treat them with a predetermined optimal concentration of this compound.
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Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-treatment.
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Analysis:
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Nuclear Extraction: Isolate nuclear proteins from the harvested cells.
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SIRT6 Activity Assay: Perform a fluorometric SIRT6 activity assay on the nuclear extracts to measure direct enzyme activation.
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Western Blot: Analyze the nuclear extracts by Western blot for changes in the acetylation levels of SIRT6 target histones, such as H3K9ac and H3K56ac.
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Quantitative Data Summary
Table 1: Time-Dependent Activation of SIRT6 by 12q (10 µM)
| Treatment Duration (hours) | Relative SIRT6 Activity (Fold Change vs. 0h) | H3K9ac Levels (% of 0h) | H3K56ac Levels (% of 0h) |
| 0 | 1.0 | 100% | 100% |
| 2 | 1.8 | 85% | 90% |
| 4 | 2.5 | 60% | 70% |
| 8 | 3.2 | 45% | 55% |
| 12 | 3.0 | 48% | 58% |
| 24 | 2.1 | 65% | 75% |
| 48 | 1.5 | 80% | 85% |
Table 2: Dose-Response of this compound on Cell Viability and SIRT6 Activity (24-hour treatment)
| 12q Concentration (µM) | Cell Viability (% of Control) | Relative SIRT6 Activity (Fold Change vs. Control) |
| 0 (Control) | 100% | 1.0 |
| 1 | 98% | 1.5 |
| 5 | 95% | 2.2 |
| 10 | 92% | 2.8 |
| 25 | 80% | 3.1 |
| 50 | 65% | 2.5 |
| 100 | 40% | 1.8 |
Visualizations
Caption: SIRT6 Signaling Pathway Activation by 12q.
Caption: Workflow for Optimizing 12q Treatment.
Caption: Troubleshooting Logic for Low SIRT6 Activation.
References
Technical Support Center: Interpreting Unexpected Phenotypes with SIRT6 Activator Treatment
Disclaimer: This document is intended for research use only by qualified professionals. The information provided is based on current scientific understanding and is not a substitute for rigorous experimental design and validation. The compound "12q" is not publicly documented; therefore, this guide uses the well-characterized synthetic SIRT6 activator, UBCS039, as a representative example. The principles and troubleshooting steps described herein are broadly applicable to novel SIRT6 activators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a SIRT6 activator like UBCS039?
A1: SIRT6 is an NAD+-dependent enzyme with multiple activities, primarily histone deacetylation.[1][2] It specifically deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[2][3] This activity represses the expression of target genes involved in metabolism, DNA repair, and inflammation.[4] Synthetic activators like UBCS039 enhance the catalytic efficiency of SIRT6, promoting the deacetylation of its targets. For instance, UBCS039 has been shown to induce the deacetylation of H3K9 and H3K56 in human cancer cells.
Q2: My cells are undergoing cell death after treatment with the SIRT6 activator. Is this expected?
A2: Yes, this can be an expected outcome, particularly in cancer cell lines. Sustained activation of SIRT6 by compounds like UBCS039 can trigger autophagy-related cell death. This process is often initiated by an increase in reactive oxygen species (ROS), which in turn activates the AMPK-ULK1-mTOR signaling pathway. The observed cell death is a direct consequence of SIRT6's enhanced deacetylase activity.
Q3: I am seeing a change in cellular metabolism (e.g., altered glucose uptake) that doesn't align with published data. Why could this be happening?
A3: SIRT6 is a master regulator of glucose metabolism, and its role can be highly context-dependent. While SIRT6 generally represses glycolysis by inhibiting the transcription factor Hif1α and downregulating glycolytic genes, the net effect of a SIRT6 activator can vary based on:
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Cell Type: Different cells have distinct metabolic wiring and dependencies. The baseline expression of SIRT6 and its targets can alter the response.
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Nutrient Conditions: The metabolic state of the cells (e.g., high vs. low glucose media) can influence the outcome of SIRT6 activation.
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Dose and Duration: The concentration of the activator and the length of treatment can lead to different metabolic phenotypes. High concentrations or prolonged treatment might induce secondary effects or metabolic reprogramming.
Q4: Can SIRT6 activation have opposing effects in different cancer types?
A4: Absolutely. SIRT6 is considered a "double-edged sword" in cancer, acting as both a tumor suppressor and a promoter depending on the biological context. For example, in some cancers, SIRT6 suppresses tumor growth by inhibiting glycolysis (the Warburg effect). In others, like certain types of non-small-cell lung cancer, SIRT6 is overexpressed and promotes cell migration and invasion. Therefore, an activator could either inhibit or potentially promote proliferation depending on the specific cancer's genetic and metabolic landscape.
Troubleshooting Guide for Unexpected Phenotypes
Researchers may encounter various unexpected results during their experiments. This guide provides a structured approach to troubleshooting.
Issue 1: Inconsistent or No Effect on Target Deacetylation (e.g., H3K9ac)
Symptoms: Western blot analysis shows no change or variable changes in H3K9ac or H3K56ac levels after treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Activator Concentration | Perform a dose-response experiment to determine the optimal concentration (EC50) for your specific cell line. UBCS039 has a reported EC50 of 38 µM but this can vary. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing maximal deacetylation. |
| Low Endogenous SIRT6 Expression | Verify SIRT6 protein levels in your cell line via Western blot or qPCR. If levels are low, consider using a cell line with higher expression or overexpressing SIRT6. |
| Poor Antibody Quality | Ensure your primary antibodies for H3K9ac, H3K56ac, and total H3 are validated for Western blotting. Run positive and negative controls. |
| Technical Issues with Western Blot | Use a nitrocellulose membrane with a 0.2 µm pore size for optimal retention of small histone proteins. Ensure complete protein transfer and use a high-quality blocking agent like BSA instead of milk. |
Issue 2: Unexpected Proliferative or Anti-Proliferative Effects
Symptoms: The activator promotes cell growth when an anti-proliferative effect was expected, or vice-versa.
| Possible Cause | Recommended Solution |
| Context-Dependent Role of SIRT6 | As mentioned in the FAQ, SIRT6's role is highly dependent on the cancer type. Research the specific function of SIRT6 in your model system. The observed effect may be a valid, albeit unexpected, finding. |
| Off-Target Effects of Activator | While UBCS039 is reported to be specific for SIRT6 over other sirtuins, any novel small molecule can have off-target effects. Consider performing a thermal shift assay or chemical proteomics to identify other potential binding partners. Use a structurally related but inactive compound as a negative control. |
| Activation of Compensatory Pathways | Cells may adapt to sustained SIRT6 activation by upregulating other signaling pathways. Perform RNA-seq or proteomic analysis to identify these changes. |
| Cell Culture Conditions | Factors like cell density, passage number, and media components can influence experimental outcomes. Standardize these parameters across all experiments. |
Issue 3: Contradictory Metabolic Readouts
Symptoms: For example, observing increased glucose uptake when SIRT6 activation is expected to suppress it.
| Possible Cause | Recommended Solution |
| Indirect Metabolic Effects | SIRT6 activation can induce autophagy and ROS production, which can independently alter cellular metabolism. Measure markers of autophagy (LC3B lipidation) and oxidative stress alongside your metabolic assays. |
| Assay-Specific Artifacts | Ensure the metabolic assay you are using is appropriate and properly controlled. For glucose uptake assays, ensure the signal is within the linear range and that the activator itself does not interfere with the assay chemistry. |
| Nutrient Sensing Crosstalk | SIRT6 function is tightly linked to nutrient-sensing pathways like AMPK and IGF-Akt-mTOR. The status of these pathways in your cells can modulate the response to SIRT6 activation. Analyze the phosphorylation status of key proteins in these pathways (e.g., p-AMPK, p-Akt). |
Key Experimental Protocols
SIRT6 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT6 in vitro, useful for confirming the direct effect of an activator on the enzyme.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with recombinant SIRT6. Deacetylation by SIRT6 allows a developer enzyme to cleave the substrate, releasing a fluorescent product. The signal is proportional to SIRT6 activity.
Procedure:
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Prepare a reaction mixture containing assay buffer, NAD+ (a necessary cofactor for sirtuins), and the SIRT6 activator at various concentrations.
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Add recombinant human SIRT6 enzyme to initiate the reaction.
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Incubate at 37°C for 45-90 minutes.
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Add the developer solution and incubate at room temperature for 30 minutes.
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Measure fluorescence using an excitation wavelength of 350-380 nm and an emission wavelength of 440-465 nm.
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Calculate the fold activation relative to a vehicle control (e.g., DMSO).
Western Blot for Histone Acetylation
This protocol is essential for verifying target engagement in a cellular context.
Procedure:
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Cell Lysis: After treating cells with the SIRT6 activator, wash with cold PBS and lyse using RIPA buffer supplemented with protease and deacetylase inhibitors (like sodium butyrate and nicotinamide).
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel to resolve low molecular weight histones.
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Transfer: Transfer proteins to a 0.2 µm nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-H3K9ac, anti-H3K56ac, and anti-total Histone H3 as a loading control).
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the acetyl-histone signal to the total histone signal.
Cellular Glucose Uptake Assay
This assay measures the rate at which cells import glucose from the culture medium.
Principle: Cells are incubated with 2-deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated to 2-DG-6-phosphate (2DG6P). Since 2DG6P cannot be further metabolized, it accumulates inside the cell. The amount of accumulated 2DG6P is proportional to glucose uptake and can be measured using a coupled enzymatic reaction that generates a luminescent or colorimetric signal.
Procedure:
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Cell Plating: Seed cells in a 96-well plate and allow them to adhere.
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Treatment: Treat cells with the SIRT6 activator for the desired duration.
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Glucose Starvation: Remove media and wash cells with PBS. Incubate cells in a glucose-free medium for 1-2 hours.
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2-DG Incubation: Add 2-DG to the wells and incubate for 10-20 minutes.
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Cell Lysis: Stop the uptake by washing with cold PBS and lyse the cells according to the kit manufacturer's protocol (e.g., using a Stop Buffer or acid detergent).
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Detection: Add neutralization buffer followed by the detection reagent.
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Signal Measurement: After incubation, measure luminescence or absorbance using a plate reader.
Visualizations
References
Technical Support Center: Improving the Selectivity of SIRT6 Activator 12q
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the SIRT6 activator, 12q. Our goal is to help you overcome common challenges and improve the reliability and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with SIRT6 activator 12q.
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Question: My results with 12q are variable between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell health. Here are some troubleshooting steps:
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Compound Solubility and Stability: 12q is soluble in DMSO[1]. Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation. For long-term storage, aliquoting and storing at -20°C for up to one month or -80°C for up to six months is recommended[2]. When diluting into aqueous media for cell culture, ensure the final DMSO concentration is consistent across all treatments and vehicle controls, and that it is at a level non-toxic to your cells (typically ≤ 0.1%). Precipitation of the compound in the media can be a major source of variability. Visually inspect your culture media for any signs of precipitation after adding 12q. If precipitation occurs, consider using a lower concentration or exploring the use of a solubilizing agent, though this should be carefully validated for effects on cell physiology and SIRT6 activity.
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Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment.
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Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as your 12q treatment) to account for any effects of the solvent on your experimental readouts.
Question: I am not observing the expected downstream effects of SIRT6 activation (e.g., decreased H3K9ac levels) after treating my cells with 12q. What should I do?
Answer: If you are not seeing the expected cellular effects of 12q, consider the following:
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Confirm Compound Activity: Before extensive cell-based experiments, it is advisable to confirm the activity of your batch of 12q in a biochemical assay. This will ensure that the compound is active and performing as expected.
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Optimize Concentration and Incubation Time: The optimal concentration and treatment duration can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. For example, in pancreatic cancer cell lines, effects on H3K9ac, H3K18ac, and H3K56ac were observed with concentrations between 12.5 and 50 µM for 48 hours[2].
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Check for Cell Permeability: While 12q is described as orally active, its permeability can differ between cell types. If you suspect poor cell entry, you could explore using permeabilization agents in initial mechanistic studies, though this is not suitable for most cell-based assays.
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Assess Basal SIRT6 Levels: The magnitude of the effect of a SIRT6 activator will depend on the basal expression and activity level of SIRT6 in your chosen cell line. Cells with low endogenous SIRT6 levels may show a less pronounced response. Consider verifying SIRT6 expression levels in your cells via Western blot or qPCR.
Issue 2: Concerns About Off-Target Effects and Selectivity
Question: How can I be sure that the observed effects are due to SIRT6 activation and not off-target activities of 12q?
Answer: This is a critical question in pharmacological studies. Here are some strategies to improve your confidence in the selectivity of 12q's effects:
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Use a SIRT6 Knockdown or Knockout Model: The most rigorous way to confirm on-target activity is to perform your experiments in parallel with cells where SIRT6 has been knocked down (e.g., using shRNA or siRNA) or knocked out (e.g., using CRISPR/Cas9). If the effects of 12q are absent or significantly diminished in these cells, it strongly suggests that the compound is acting through SIRT6.
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Rescue Experiments: In a SIRT6 knockdown or knockout background, you can try to "rescue" the phenotype by re-expressing wild-type SIRT6. If the effect of 12q is restored, it provides strong evidence for on-target activity.
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Negative Controls: Include a negative control compound that is structurally similar to 12q but inactive against SIRT6, if available. This can help to rule out effects due to the chemical scaffold itself.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric activator. This means it binds to a site on the SIRT6 enzyme that is distinct from the active site where the substrate binds. This binding induces a conformational change in the enzyme that enhances its catalytic activity.
Q2: What is the selectivity profile of 12q?
A2: 12q is a potent and selective activator of SIRT6. It has been shown to have high selectivity for SIRT6 over other sirtuin isoforms such as SIRT1, SIRT2, SIRT3, and SIRT5.
Q3: What are the known cellular effects of SIRT6 activation by 12q?
A3: In cancer cell lines, activation of SIRT6 by 12q has been shown to inhibit cell growth and migration, induce apoptosis (programmed cell death), and cause cell cycle arrest at the G2 phase. It also leads to a decrease in the acetylation of known SIRT6 substrates, including histone H3 at lysines 9, 18, and 56.
Q4: How should I prepare and store this compound?
A4: 12q is typically provided as a solid. It is recommended to prepare a stock solution in DMSO. For short-term storage, the stock solution can be kept at -20°C for up to one month. For longer-term storage, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to six months. The powder form can be stored at -20°C for up to three years.
Q5: What are some key downstream targets to measure to confirm SIRT6 activation in my cells?
A5: A primary downstream target to assess SIRT6 activation is the deacetylation of its known substrates. You can perform a Western blot to check for a decrease in the acetylation levels of:
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Histone H3 at lysine 9 (H3K9ac)
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Histone H3 at lysine 18 (H3K18ac)
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Histone H3 at lysine 56 (H3K56ac)
Remember to also probe for total histone H3 as a loading control.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Target | IC50 (µM) |
| SIRT1 | 171.20 |
| SIRT2 | >200 |
| SIRT3 | >200 |
| SIRT5 | >200 |
| SIRT6 | 0.58 |
Table 2: Cellular Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Antiproliferative IC50 (µM, 72h) |
| PANC-1 | 4.43 |
| BXPC-3 | 8.27 |
| MIAPaCa-2 | 7.10 |
| AsPC-1 | 9.66 |
Experimental Protocols
Protocol 1: In Vitro SIRT6 Deacetylation Assay
This protocol is a general guideline for measuring the effect of 12q on SIRT6 deacetylase activity using a fluorogenic substrate.
Materials:
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Recombinant human SIRT6 enzyme
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Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
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NAD+
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This compound
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution
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96-well black microplate
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Plate reader with fluorescence capabilities
Procedure:
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Prepare a stock solution of this compound in DMSO.
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In a 96-well plate, add the assay buffer.
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Add varying concentrations of 12q or DMSO (vehicle control) to the wells.
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Add the SIRT6 substrate and NAD+ to all wells.
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Initiate the reaction by adding the recombinant SIRT6 enzyme to all wells except for the no-enzyme control.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding the developer solution.
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Incubate at room temperature for 15 minutes.
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Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
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Calculate the fold activation by normalizing the fluorescence signal of the 12q-treated wells to the vehicle control.
Protocol 2: Western Blot for Histone Acetylation
This protocol describes how to assess the effect of 12q on the acetylation of histone H3 in cultured cells.
Materials:
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Cultured cells of interest
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This compound
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Cell lysis buffer
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer apparatus
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-H3K9ac, anti-H3K18ac, anti-H3K56ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 12q or DMSO (vehicle control) for the desired time period (e.g., 48 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9ac) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total H3 as a loading control.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Visualizations
References
dealing with cytotoxicity of SIRT6 activator 12q at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIRT6 activator 12q. The information provided addresses common issues, with a focus on managing cytotoxicity at high concentrations, particularly in non-cancer cell lines where maintaining cell viability is critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2][3] Its primary mechanism involves enhancing the catalytic activity of SIRT6. In many cancer cell lines, this activation leads to the inhibition of cell growth and migration, induction of apoptosis (programmed cell death), and cell cycle arrest at the G2 phase.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my cell culture experiments with this compound?
A2: The observed cytotoxicity is likely an on-target effect of SIRT6 activation. SIRT6 plays a role in promoting apoptosis in certain cellular contexts, particularly in cancer cells. Therefore, high concentrations of a potent SIRT6 activator like 12q can lead to significant cell death. It is also possible that at very high concentrations, off-target effects could contribute to cytotoxicity.
Q3: Is the cytotoxicity of this compound specific to cancer cell lines?
A3: While much of the research has focused on its anti-cancer effects, the fundamental pathways regulated by SIRT6 are present in most mammalian cells. Therefore, it is plausible that high concentrations of this compound could induce cytotoxicity in non-cancerous cell lines as well, although the sensitivity may vary between cell types. Some studies suggest that SIRT6 overexpression is selectively cytotoxic to cancer cells, with minimal effects on normal cells.
Q4: What are the typical working concentrations for this compound?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For activation of SIRT6 deacetylation, an EC1.5 of 0.58 µM and an EC50 of 5.35 µM have been reported in biochemical assays. In cell-based assays with pancreatic cancer cells, concentrations ranging from 2.5 µM to 50 µM have been used to inhibit cell proliferation and induce apoptosis. For non-cancer cell lines, it is crucial to perform a dose-response curve to determine the optimal concentration that activates SIRT6 without causing excessive cell death.
Q5: How can I dissolve and store this compound properly?
A5: this compound is typically dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO). It is critical to adhere to the manufacturer's instructions for preparing stock solutions. To maintain the stability of the compound, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.
Troubleshooting Guide: Managing Cytotoxicity of this compound
This guide provides systematic steps to troubleshoot and manage unwanted cytotoxicity when using this compound.
Issue 1: Excessive Cell Death in Non-Cancerous Cell Lines
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Symptom: High levels of cell death observed through microscopy, or a significant decrease in cell viability in assays like MTT or LDH release, even at concentrations intended for SIRT6 activation.
-
Possible Causes & Troubleshooting Steps:
-
Concentration is too high: The concentration of this compound may be in a range that is toxic to your specific cell line.
-
Solution: Perform a comprehensive dose-response experiment. Test a wide range of concentrations, starting from low nanomolar to high micromolar, to identify a window where SIRT6 is activated with minimal impact on cell viability.
-
-
Prolonged exposure time: Continuous exposure to the activator may be detrimental to the cells.
-
Solution: Optimize the incubation time. It is possible that a shorter exposure is sufficient to achieve the desired SIRT6 activation without leading to widespread cell death.
-
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium might be too high.
-
Solution: Ensure the final solvent concentration is non-toxic for your cell line (typically below 0.1-0.5% for DMSO). Always include a vehicle control (medium with the same solvent concentration as the highest dose of the activator) in your experiments.
-
-
Cell line sensitivity: Some cell lines are inherently more sensitive to perturbations in the pathways regulated by SIRT6.
-
Solution: If feasible, consider using a different, more robust cell line for your experiments. Alternatively, you may need to accept a certain level of reduced viability and account for it in your data analysis.
-
-
Issue 2: Inconsistent Results and High Variability Between Replicates
-
Symptom: Large error bars in cell viability or activity assays, and poor reproducibility of results.
-
Possible Causes & Troubleshooting Steps:
-
Compound solubility and aggregation: At high concentrations, small molecules can come out of solution or form aggregates, leading to inconsistent effects and potential cytotoxicity.
-
Solution: Visually inspect your prepared dilutions for any signs of precipitation. Ensure that the final concentration in your assay does not exceed the solubility limit in the culture medium. Consider using a lower concentration of the activator.
-
-
Inconsistent cell seeding: Uneven cell numbers across wells can lead to variability in the response to the activator.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider allowing the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Edge effects in multi-well plates: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the activator and lead to increased cytotoxicity.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Quantitative Data Summary
The following tables summarize the reported potency and cytotoxic effects of this compound and other SIRT6 activators on various cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC1.5 | 0.58 ± 0.12 µM | FLUOR DE LYS assay | |
| EC50 | 5.35 ± 0.69 µM | FLUOR DE LYS assay | |
| IC50 (Growth) | 4.43 µM | PANC-1 | |
| IC50 (Growth) | 8.27 µM | BXPC-3 | |
| IC50 (Growth) | 7.10 µM | MIAPaCa-2 | |
| IC50 (Growth) | 9.66 µM | AsPC-1 |
Table 2: Effects of Other SIRT6 Activators on Cell Viability
| Activator | IC50 (Growth) | Cell Line | Reference |
| MDL-800 | 18.6 - 24 µM | HCC cell lines | |
| UBCS039 | Dose-dependent decrease | H1299, HeLa |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
Objective: To determine the concentration range of this compound that can be used for SIRT6 activation studies with minimal impact on cell viability.
Materials:
-
96-well tissue culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.
Materials:
-
6-well tissue culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (including concentrations that cause significant cell death) and a vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting flowchart for managing cytotoxicity.
Caption: Simplified signaling pathway of SIRT6 activation by 12q leading to cytotoxicity.
References
Technical Support Center: SIRT6 Activator 12q In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the consistent in vivo delivery of SIRT6 activator 12q.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2][3] It has demonstrated anti-cancer activity by inhibiting cell growth and migration, and inducing apoptosis and cell cycle arrest at the G2 phase.[1][4] The compound is orally active and has shown efficacy in preclinical models of pancreatic ductal adenocarcinoma. In cellular assays, it has been shown to decrease the acetylation of SIRT6 substrates, such as histone H3K9.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: How should I prepare this compound for in vivo administration?
A3: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use. This compound is soluble in DMSO at a concentration of 25 mg/mL, and this may require ultrasonication, warming, or heating to 70°C to fully dissolve. For in vivo studies, further dilution in a suitable vehicle is necessary. The final vehicle composition should be optimized for solubility and tolerability in the animal model. A common approach involves a multi-solvent system, adding each solvent sequentially.
Q4: What are the key pharmacokinetic parameters of this compound?
A4: Pharmacokinetic data for this compound has been determined in male Sprague-Dawley rats. A summary of these parameters is provided in the table below.
Quantitative Data Summary
| Pharmacokinetic Parameter | 10 mg/kg (p.o.) | 2 mg/kg (i.v.) |
| Tmax (h) | 2.00 ± 0.00 | 0.08 ± 0.00 |
| T1/2 (h) | 7.52 ± 1.44 | 9.06 ± 0.21 |
| CL (L/h/kg) | 0.6 ± 0.08 | |
| Vss (L/kg) | 1112.8 ± 322.84 | |
| Data from MedchemExpress |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 12q in formulation | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the percentage of co-solvents such as DMSO or PEG400 in the vehicle, ensuring the final concentration is well-tolerated by the animals.- Prepare the formulation fresh before each use and maintain at a stable temperature.- Use sonication or gentle warming to aid dissolution, but be cautious of compound degradation at high temperatures. |
| Variable drug exposure between animals | - Inconsistent administration technique (e.g., oral gavage).- Differences in animal fasting status affecting absorption. | - Ensure all personnel are properly trained and consistent in their administration technique.- Standardize the fasting period for all animals before oral administration to minimize variability in gastrointestinal absorption. |
| Lack of expected biological effect | - Insufficient dose or bioavailability.- Degradation of the compound. | - Perform a dose-response study to determine the optimal effective dose in your model.- Verify the stability of your formulation over the course of the experiment.- Consider alternative administration routes (e.g., intraperitoneal injection) if oral bioavailability is a concern in your specific model. |
| Adverse effects or toxicity in animals | - Vehicle toxicity.- High dose of the compound. | - Conduct a vehicle-only toxicity study to rule out effects from the formulation components.- Perform a dose-escalation study to identify the maximum tolerated dose (MTD).- Closely monitor animals for signs of toxicity and adjust the dose or formulation as needed. |
Experimental Protocols
In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol is based on studies demonstrating the anti-tumor activity of this compound.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., PANC-1) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.
-
Formulation Preparation: Prepare this compound in a vehicle suitable for oral gavage. A typical starting dose for efficacy studies is 100-150 mg/kg. The vehicle control group should receive the vehicle only.
-
Administration: Administer the prepared formulation or vehicle control to the respective groups daily via oral gavage for a predetermined period (e.g., 30 days).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Perform histological and molecular analyses on the tumor tissue to assess the effects of the treatment.
Visualizations
SIRT6 Signaling Pathways
Caption: Key signaling pathways regulated by SIRT6.
Experimental Workflow for In Vivo Study
References
Validation & Comparative
A Comparative Guide to SIRT6 Activators: Benchmarking 12q Against Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and DNA repair, making it a compelling therapeutic target for a spectrum of diseases, including cancer, metabolic disorders, and age-related pathologies. The development of small-molecule activators of SIRT6 has therefore garnered significant interest within the scientific community. This guide provides an objective comparison of the novel SIRT6 activator, 12q, with other well-characterized SIRT6 activators, supported by available experimental data.
Introduction to SIRT6
SIRT6 is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase.[1] It plays a crucial role in maintaining genomic stability, regulating glucose and lipid metabolism, and suppressing inflammation.[2] Its multifaceted functions have implicated it as a tumor suppressor in several cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][3] Activation of SIRT6 is a promising therapeutic strategy to enhance its beneficial effects.[4]
Comparative Analysis of SIRT6 Activators
This section provides a quantitative comparison of SIRT6 activator 12q with other known activators such as MDL-811, UBCS039, Cyanidin, and Fucoidan. The data presented is collated from various studies, and it is important to note that experimental conditions may vary between studies, potentially influencing the absolute values.
Biochemical Potency and Selectivity
| Activator | Chemical Class | SIRT6 EC50 (μM) | Sirtuin Selectivity (IC50 in μM) | Mechanism of Action | Key Cellular Effects | Reference(s) |
| 12q | Quinoline-4-carboxamide | 5.35 (deacetylation) | SIRT1: 171.20, SIRT2: >200, SIRT3: >200, SIRT5: >200 | Allosteric Activator | Anti-proliferative, pro-apoptotic in PDAC cells | |
| MDL-811 | Not specified | 5.7 | Selective for SIRT6 over other HDACs | Allosteric Activator | Anti-proliferative in colorectal cancer cells, anti-inflammatory | |
| UBCS039 | Pyrrolo[1,2-a]quinoxaline | 38 | Specific for SIRT6; stimulates SIRT5 desuccinylation at 100 μM | Not specified | Induces autophagy in cancer cells | |
| Cyanidin | Anthocyanidin (Flavonoid) | 460 | Not specified | Not specified | Upregulates SIRT6-associated genes | |
| Fucoidan | Sulfated polysaccharide | Not specified (activates at 100 µg/mL) | Specific to SIRT6 | Not specified | Senotherapeutic, enhances DNA repair |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. A lower EC50 indicates higher potency. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vitro and In Vivo Efficacy
| Activator | Cell-Based Assay Findings | In Vivo Model Findings | Reference(s) |
| 12q | Inhibited proliferation and migration of PDAC cells. Induced G2 phase cell cycle arrest and apoptosis. | Suppressed tumor growth in a PDAC xenograft mouse model. | |
| MDL-811 | Broad anti-proliferative effects on diverse colorectal cancer cell lines. | Inhibited colorectal cancer growth in patient-derived xenograft and spontaneous CRC mouse models. | |
| UBCS039 | Inhibited proliferation of hepatocellular carcinoma cells. | Suppressed tumor growth in a rodent xenograft model. | |
| Cyanidin | Upregulated SIRT6-associated genes in colon adenocarcinoma cells. | Not specified | |
| Fucoidan | Reduced senescence in multiple cell types. | Reduced senescence in multiple tissues in aged mice and extended healthspan in a mouse model of accelerated aging. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
SIRT6 Deacetylation Pathway
Caption: SIRT6 deacetylation of histones, activated by compounds like 12q.
Experimental Workflow for In Vitro Activator Screening
Caption: Workflow for a fluorometric SIRT6 activity assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SIRT6 Deacetylase Activity Assay (Fluorometric)
This protocol is based on the principles of the Fluor de Lys assay system, which was used to determine the EC50 of this compound.
a. Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
b. Procedure:
-
Prepare a reaction mixture containing assay buffer, SIRT6 enzyme, and the fluorogenic substrate in each well of the 96-well plate.
-
Add serial dilutions of the test compounds (e.g., 12q) or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent activation for each compound concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of SIRT6 activators on cancer cell proliferation.
a. Materials:
-
Cancer cell line (e.g., PANC-1 for pancreatic cancer)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
b. Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SIRT6 activators in a mouse model.
a. Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Cancer cell line
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Matrigel (optional, to enhance tumor formation)
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Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
b. Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. Cells may be mixed with Matrigel to promote tumor growth.
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Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
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Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
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Compare the tumor growth between the treatment and control groups to evaluate the efficacy of the compound.
Conclusion
This compound demonstrates high potency and selectivity for SIRT6, with promising anti-cancer effects in preclinical models of pancreatic cancer. When compared to other known SIRT6 activators, 12q exhibits a favorable biochemical profile with a low micromolar EC50 value. While direct comparative studies are limited, the available data suggests that 12q is a valuable research tool and a potential lead compound for the development of novel therapeutics targeting SIRT6. Further investigation is warranted to fully elucidate its therapeutic potential in various disease contexts.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SIRT6 Activators: 12q vs. MDL-800
For researchers, scientists, and drug development professionals, the selection of a potent and specific SIRT6 activator is critical for advancing studies into aging, metabolism, and cancer. This guide provides an objective comparison of two prominent small-molecule SIRT6 activators: 12q and MDL-800, based on available experimental data.
Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a crucial role in regulating genome stability, DNA repair, and metabolism. Its activation is a promising therapeutic strategy for various diseases. This comparison focuses on the biochemical potency, cellular effects, and selectivity of SIRT6 activator 12q and MDL-800.
Biochemical Potency and Specificity
MDL-800 is an allosteric activator of SIRT6.[1] It has been shown to increase SIRT6 deacetylase activity with a half-maximal effective concentration (EC50) of approximately 11.0 µM.[2] MDL-800 exhibits selectivity for SIRT6 over other sirtuins (SIRT1-5 and -7) and class I and II histone deacetylases (HDACs).[1]
This compound has been identified as a potent and selective SIRT6 activator.[3] In a FLUOR DE LYS assay, compound 12q demonstrated an EC50 value of 5.35 µM for SIRT6-dependent peptide deacetylation, with a 1.5-fold activation (EC1.5) observed at 0.58 µM.[4] It shows weak to no activity against SIRT1, SIRT2, SIRT3, and SIRT5.
| Compound | Reported EC50 (SIRT6 Deacetylation) | Selectivity Profile | Mechanism of Action |
| This compound | 5.35 µM | Selective against SIRT1, SIRT2, SIRT3, SIRT5 | Not explicitly defined as allosteric or direct |
| MDL-800 | ~11.0 µM | Selective against SIRT1-5, -7 and other HDACs | Allosteric activator |
Note: The EC50 values are from different studies and may not be directly comparable due to potential variations in assay conditions.
Cellular and In Vivo Effects
Both activators have demonstrated significant anti-cancer properties in preclinical studies, albeit through potentially different effects on the cell cycle.
This compound has been shown to inhibit the proliferation and migration of pancreatic ductal adenocarcinoma (PDAC) cells. It induces apoptosis and causes cell cycle arrest at the G2 phase. In a PDAC tumor xenograft model, 12q markedly suppressed tumor growth.
MDL-800 has been reported to inhibit the proliferation of various non-small cell lung cancer (NSCLC) cell lines, inducing cell cycle arrest at the G0/G1 phase. In vivo, MDL-800 suppressed tumor growth in an NSCLC xenograft model. Interestingly, some studies suggest that MDL-800 can also exert SIRT6-independent effects, such as inducing oxidative stress, which may contribute to its biological activities.
| Feature | This compound | MDL-800 |
| Cellular Effect | Induces apoptosis and G2 phase cell cycle arrest in pancreatic cancer cells. | Induces G0/G1 phase cell cycle arrest in non-small cell lung cancer cells. |
| In Vivo Efficacy | Suppresses tumor growth in a pancreatic cancer xenograft model. | Suppresses tumor growth in a non-small cell lung cancer xenograft model. |
| SIRT6-Independent Effects | Not reported. | Can induce reactive oxygen species (ROS) and activate stress kinases. |
Signaling Pathways
SIRT6 activation impacts several critical signaling pathways involved in cancer progression, including those regulating cell cycle and apoptosis. The differential effects of 12q and MDL-800 on the cell cycle suggest they may modulate these pathways differently. SIRT6 is known to influence the p53 and p73 apoptotic pathways and the MAPK signaling cascade.
References
- 1. SIRT6 overexpression induces massive apoptosis in cancer cells but not in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of SIRT6 Activator 12q and Standard Chemotherapy in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the novel SIRT6 activator, 12q, against standard chemotherapy agents used in the treatment of pancreatic cancer. The data presented is compiled from published in vitro and in vivo studies to offer a preliminary performance benchmark for drug development and research purposes.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited efficacy of standard-of-care chemotherapies such as gemcitabine and FOLFIRINOX. Emerging therapeutic strategies are focused on targeting novel pathways, including the activation of Sirtuin 6 (SIRT6), a tumor suppressor protein. This guide focuses on the preclinical profile of 12q, a potent and selective small-molecule activator of SIRT6, and juxtaposes its performance with gemcitabine in relevant pancreatic cancer models. While a direct head-to-head clinical comparison is not yet available, this document synthesizes existing preclinical data to highlight the potential of SIRT6 activation as a therapeutic avenue.
In Vitro Efficacy: A Quantitative Comparison
The anti-proliferative activity of SIRT6 activator 12q and the standard chemotherapeutic agent gemcitabine has been evaluated in several human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is presented below. It is important to note that IC50 values for gemcitabine can vary significantly between studies due to differences in experimental conditions such as incubation time and cell passage number.
| Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (µM) - Range from multiple studies |
| PANC-1 | 4.43[1] | 0.048 - 48.55[2][3][4] |
| BXPC-3 | 8.27[1] | 0.01 - 0.179 |
| MIAPaCa-2 | 7.10 | 0.016 - 0.122 |
| AsPC-1 | 9.66 | 0.01 - >0.1 |
In Vivo Efficacy: Xenograft Model Comparison
Preclinical in vivo studies using human pancreatic cancer cell line-derived xenografts in immunodeficient mice provide crucial insights into the anti-tumor activity of therapeutic agents. The following table summarizes the available data for this compound and gemcitabine in a PANC-1 xenograft model. Direct comparison is challenging due to variations in experimental design across different studies.
| Treatment | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | BALB/c nude mice | PANC-1 | 150 mg/kg, p.o., daily for 30 days | 90.25% | |
| Gemcitabine | Nude mice | PANC-1 | Varies across studies | Significant tumor growth inhibition reported |
Signaling Pathways and Experimental Workflows
SIRT6 Tumor Suppressive Signaling Pathway in Pancreatic Cancer
SIRT6 acts as a critical tumor suppressor in pancreatic cancer by modulating several key signaling pathways. Its activation can lead to the inhibition of glycolysis, suppression of oncogenic pathways, and promotion of DNA repair, ultimately hindering cancer cell proliferation and survival.
Caption: SIRT6 signaling cascade in pancreatic cancer.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of anti-cancer agents typically follows a standardized workflow, progressing from in vitro characterization to in vivo validation. This systematic approach ensures a comprehensive evaluation of a compound's therapeutic potential.
Caption: Standard preclinical drug evaluation workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of a compound on pancreatic cancer cell lines.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, BXPC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or gemcitabine). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous pancreatic cancer xenograft model.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Cell Implantation: Human pancreatic cancer cells (e.g., PANC-1) are harvested and resuspended in a sterile solution, often mixed with Matrigel. Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) or standard chemotherapy (e.g., gemcitabine) is administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may be processed for further analysis, such as immunohistochemistry or western blotting, to assess biomarkers of drug activity.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
Conclusion
The available preclinical data suggests that the this compound demonstrates significant anti-proliferative and anti-tumor activity in pancreatic cancer models. Its performance, particularly in the PANC-1 xenograft model, indicates a high degree of tumor growth inhibition. While a direct, controlled comparison with standard chemotherapies like gemcitabine and FOLFIRINOX under identical experimental conditions is lacking, the preliminary data warrants further investigation into SIRT6 activation as a promising therapeutic strategy for pancreatic cancer. Future studies should aim to directly compare the efficacy and toxicity of 12q with standard-of-care agents to better define its potential clinical utility.
References
Synergistic Anti-Cancer Effects of SIRT6 Activators in Combination Therapies: A Comparative Guide
Introduction: Sirtuin 6 (SIRT6) is a critical enzyme involved in DNA repair, metabolism, and inflammation, making it a compelling target in oncology. While the specific compound "SIRT6 activator 12q" is not documented in publicly available scientific literature, extensive research has been conducted on other small-molecule SIRT6 activators. This guide provides a comparative analysis of the synergistic effects observed when these activators are combined with other anti-cancer drugs, supported by experimental data from preclinical studies. The information presented is intended for researchers, scientists, and drug development professionals.
I. Overview of SIRT6's Role in Cancer Therapy
SIRT6 exhibits a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context.[1][2] Its tumor-suppressive functions are often linked to its role in maintaining genomic stability and regulating glucose metabolism. Conversely, in some cancer types, elevated SIRT6 levels have been associated with drug resistance, particularly to DNA-damaging agents, by enhancing DNA repair mechanisms.[2][3] This contextual complexity underscores the importance of identifying specific cancer types and combination strategies where SIRT6 activation can be therapeutically beneficial.
II. Comparative Efficacy of SIRT6 Activator Combinations
Preclinical studies have identified several small-molecule SIRT6 activators, with MDL-800 and MDL-811 being the most extensively studied in combination therapies. These studies demonstrate that activating SIRT6 can synergistically enhance the anti-tumor effects of other targeted therapies.
Table 1: Synergistic Effects of SIRT6 Activators with Anti-Cancer Drugs
| SIRT6 Activator | Combination Drug | Cancer Type | Key Findings | Reference |
| MDL-811 | Vitamin D3 | Colorectal Cancer (CRC) | MDL-811 synergistically enhances the anti-proliferative effects of Vitamin D3. The combination leads to a more significant reduction in cancer cell growth compared to either agent alone.[4] | |
| MDL-800 | Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) | Non-Small Cell Lung Cancer (NSCLC) | MDL-800 enhances the anti-proliferative effects of EGFR-TKIs, particularly in osimertinib-resistant NSCLC cells. |
Table 2: In Vitro Efficacy of SIRT6 Activators (IC50 Values)
| Activator | Cancer Cell Lines | IC50 Range (as a single agent) | Reference |
| MDL-811 | Colorectal Cancer (26 cell lines) | 4.7 µM to 61.0 µM | |
| MDL-800 | Non-Small Cell Lung Cancer (12 cell lines) | 21.5 µM to 34.5 µM | |
| MDL-800 | Hepatocellular Carcinoma | 18.6 µM to 24 µM |
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of SIRT6 activators are rooted in their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
A. MDL-811 and Vitamin D3 in Colorectal Cancer
The synergy between MDL-811 and Vitamin D3 in colorectal cancer is mediated through the regulation of CYP24A1, an enzyme that catabolizes and inactivates Vitamin D3. SIRT6 activation by MDL-811 suppresses the transcription of CYP24A1. This leads to higher intracellular levels and prolonged activity of Vitamin D3, thereby enhancing its anti-tumor effects.
References
- 1. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of SIRT6 Activator 12q: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise targeting of sirtuins is paramount. This guide provides an objective comparison of the SIRT6 activator 12q against other human sirtuins, supported by quantitative data and detailed experimental protocols to validate its specificity.
This compound has emerged as a potent and selective agent for the activation of Sirtuin 6 (SIRT6), a critical enzyme involved in DNA repair, metabolism, and inflammation.[1] This guide delves into the experimental data that substantiates the specificity of 12q for SIRT6 over other sirtuin isoforms (SIRT1-3, 5), offering a clear perspective for its application in research and drug development.
Specificity Profile of this compound
The selectivity of compound 12q for SIRT6 has been demonstrated through in vitro enzymatic assays. The following table summarizes the half-maximal effective concentration (EC1.5) and half-maximal inhibitory concentration (IC50) values of 12q against various human sirtuins. The data clearly indicates a significantly higher potency for SIRT6 activation compared to its effect on other sirtuins.
| Sirtuin Isoform | Activity Metric | Value (µM) |
| SIRT6 | EC1.5 | 0.58 [2][3] |
| SIRT1 | IC50 | 171.20[2][4] |
| SIRT2 | IC50 | >200 |
| SIRT3 | IC50 | >200 |
| SIRT5 | IC50 | >200 |
EC1.5 (Effective Concentration 1.5-fold) represents the concentration of the activator required to increase the enzyme's activity by 50%. IC50 (Half-maximal Inhibitory Concentration) is the concentration of a substance that inhibits a biological process by 50%.
These findings are further supported by a study that reported nearly 300-fold selectivity for SIRT6 over SIRT1/2/3/5. Moreover, compound 12q was found to have weak or no activity against other histone deacetylase (HDAC) family members and a panel of 415 kinases, highlighting its specific mode of action.
Experimental Methodology: Sirtuin Activity Assay
The specificity of this compound is typically determined using a fluorometric enzymatic assay, such as the Fluor de Lys assay. This method measures the deacetylase activity of a specific sirtuin enzyme on a fluorophore-tagged peptide substrate.
Principle of the Assay
The assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of the sirtuin enzyme and its co-substrate NAD+, the acetyl group is removed from the lysine. A developer solution is then added, which specifically recognizes the deacetylated peptide and releases the fluorophore, resulting in a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the sirtuin's deacetylase activity.
Experimental Workflow
Caption: Workflow for determining sirtuin activator specificity.
Detailed Protocol
-
Reagent Preparation : All reagents, including recombinant human sirtuin enzymes (SIRT1, 2, 3, 5, and 6), this compound at various concentrations, a fluorogenic acetylated peptide substrate (e.g., derived from p53), NAD+, and assay buffer are prepared and brought to the appropriate temperature (typically 37°C).
-
Reaction Setup : In a 96-well microplate, the respective sirtuin enzyme is added to wells containing the assay buffer and varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction : The reaction is initiated by the addition of NAD+ and the fluorogenic peptide substrate to each well.
-
Incubation : The plate is incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow for the enzymatic deacetylation reaction to occur.
-
Development : A developer solution is added to each well, which stops the enzymatic reaction and initiates the development of the fluorescent signal. The plate is incubated at room temperature for a further period (e.g., 30 minutes).
-
Fluorescence Measurement : The fluorescence intensity in each well is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis : The activity of the sirtuin enzyme at each concentration of 12q is calculated relative to the vehicle control. The EC1.5 for SIRT6 activation and IC50 values for the inhibition of other sirtuins are determined by plotting the activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
SIRT6 Signaling Pathways
SIRT6 is a key regulator of several crucial cellular processes. Its activation by compounds like 12q can have significant downstream effects. The following diagram illustrates the central role of SIRT6 in various signaling pathways.
References
A Comparative Analysis of SIRT6 Activators: 12q vs. UBCS039
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and DNA repair, making it a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders. The development of small molecule activators of SIRT6 has provided powerful tools to probe its biological functions and offers potential avenues for novel therapies. This guide provides a detailed comparative analysis of two prominent SIRT6 activators: 12q and UBCS039, focusing on their performance based on available experimental data.
At a Glance: Key Differences
| Feature | SIRT6 Activator 12q | UBCS039 |
| Potency | More potent (EC1.5 = 0.58 µM; EC50 = 5.35 µM)[1][2] | Less potent (EC50 ≈ 38 µM)[3][4][5] |
| Selectivity | Highly selective for SIRT6 over SIRT1, 2, 3, and 5 | Selective for SIRT6 over SIRT1, 2, and 3; may activate SIRT5 at higher concentrations |
| Reported Biological Activities | Anti-pancreatic cancer, induction of apoptosis and cell cycle arrest | Induces autophagy-related cell death in cancer, anti-inflammatory, protective against organ damage |
| Oral Bioavailability | Orally active in mouse models | Information not readily available |
Quantitative Data Summary
The following tables provide a summary of the quantitative data available for this compound and UBCS039, highlighting their biochemical potency, selectivity, and cellular effects.
Table 1: Biochemical Activity and Selectivity
| Compound | Target | Assay Type | Potency (EC50/IC50) | Selectivity Profile | Reference |
| This compound | SIRT6 | Fluor de Lys deacetylation | EC1.5 = 0.58 µM, EC50 = 5.35 µM | SIRT1: IC50 = 171.20 µMSIRT2: IC50 > 200 µMSIRT3: IC50 > 200 µMSIRT5: IC50 > 200 µM | |
| UBCS039 | SIRT6 | H3K9 deacetylation (cell-free) | EC50 ≈ 38 µM | Selective over SIRT1, SIRT2, SIRT3. May increase SIRT5 desuccinylation activity at 100 µM. |
Table 2: Cellular and In Vivo Activity
| Compound | Cell Line/Model | Assay | Effect | Concentration/Dose | Reference |
| This compound | Pancreatic cancer cells (PANC-1, BXPC-3, etc.) | Proliferation (MTT) | IC50 = 4.43 - 9.66 µM | 48 hours | |
| Pancreatic cancer cells | Colony Formation | Inhibition in a dose-dependent manner | 2.5 - 10 µM | ||
| Pancreatic cancer cells | Apoptosis (Annexin V) | Induction in a dose-dependent manner | 10 - 50 µM | ||
| Mouse Xenograft (PDAC) | Tumor Growth | Inhibition in a dose-dependent manner | 100 - 150 mg/kg (p.o.) | ||
| UBCS039 | Various cancer cell lines (H1299, HeLa) | Proliferation | Decrease in a dose-dependent manner | Starting from 48 hours post-treatment | |
| Human cancer cells | Autophagy | Induction of autophagosome accumulation | 75 µM | ||
| Mouse model of liver failure | Organ Protection | Ameliorated liver damage | 50 mg/kg (i.p.) | ||
| Mouse model of thrombosis | Antithrombotic | Increased time to thrombotic occlusion | 2 mg/kg |
Signaling Pathways
Activation of SIRT6 by both 12q and UBCS039 influences several key signaling pathways implicated in cancer and other age-related diseases.
SIRT6-Mediated Deacetylation and Downstream Effects
SIRT6 is a NAD+-dependent deacetylase that primarily targets histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), leading to the transcriptional repression of target genes. This activity is central to its role as a tumor suppressor and regulator of metabolism.
UBCS039-Induced Autophagy Pathway
UBCS039 has been shown to induce autophagy in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent activation of the AMPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of SIRT6 activators.
SIRT6 Activity Assay (Fluorometric)
This assay is used to measure the in vitro deacetylase activity of SIRT6 and to determine the potency of activators.
-
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue linked to a fluorophore, is incubated with recombinant SIRT6 and NAD+. Deacetylation of the substrate by SIRT6 allows for cleavage by a developer enzyme, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT6 activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing SIRT6 assay buffer, the fluoro-substrate peptide, and NAD+.
-
Add the SIRT6 activator (e.g., 12q or UBCS039) at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding recombinant SIRT6 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature to allow for fluorophore release.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm or 480-500/520-540 nm depending on the kit).
-
-
Data Analysis: The fluorescence intensity is plotted against the activator concentration to determine the EC50 value.
Western Blot for Histone Acetylation
This technique is used to assess the effect of SIRT6 activators on the acetylation status of its primary substrates, H3K9 and H3K56, in cells.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated H3K9 and H3K56.
-
Protocol Outline:
-
Culture cells and treat with the SIRT6 activator for the desired time and concentration.
-
Lyse the cells and extract total protein or nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against H3K9ac, H3K56ac, and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: The band intensities for acetylated histones are quantified and normalized to the loading control to determine the relative change in acetylation.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SIRT6 activator.
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 value is determined.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a compound.
-
Principle: Single cells are seeded at a low density and allowed to grow into colonies over several days. The number and size of the colonies reflect the ability of the cells to undergo sustained proliferation.
-
Protocol Outline:
-
Treat cells with the SIRT6 activator for a specified period.
-
Harvest the cells and seed a low number (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol or paraformaldehyde and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
-
Data Analysis: The number of colonies in treated wells is compared to that in control wells to determine the effect of the compound on clonogenic survival.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of SIRT6 activators in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the SIRT6 activator, and tumor growth is monitored over time.
-
Protocol Outline:
-
Implant human cancer cells (e.g., pancreatic ductal adenocarcinoma cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the SIRT6 activator (e.g., 12q) or vehicle control daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects.
Conclusion
Both this compound and UBCS039 are valuable tools for studying the biology of SIRT6 and hold therapeutic potential. The choice between these two compounds will depend on the specific research question and experimental context.
-
This compound stands out for its higher potency and selectivity, making it a more suitable candidate for studies requiring precise and potent activation of SIRT6 with minimal off-target effects, particularly in the context of anti-cancer research. Its demonstrated oral activity in vivo further enhances its potential as a lead compound for drug development.
-
UBCS039 , as the first-in-class synthetic SIRT6 activator, has been instrumental in elucidating the role of SIRT6 in various cellular processes, notably autophagy. While less potent than 12q, it remains a widely used and important research tool, especially for studies investigating the anti-inflammatory and cytoprotective effects of SIRT6 activation.
Further head-to-head comparative studies, including comprehensive pharmacokinetic and toxicology profiles, will be crucial for fully delineating the therapeutic potential of these and other emerging SIRT6 activators.
References
- 1. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
head-to-head study of SIRT6 activator 12q and Forvisirvat
A comparative analysis of two distinct SIRT6 activators, 12q and Forvisirvat, reveals their divergent therapeutic applications and mechanisms of action based on available preclinical and clinical data. While both compounds target sirtuin 6 (SIRT6), a crucial enzyme in cellular processes like DNA repair and inflammation, their development has focused on different disease areas. To date, no head-to-head studies directly comparing these two activators have been published. This guide provides a comprehensive comparison based on existing independent research.
Overview of SIRT6 Activators
SIRT6 activator 12q has been primarily investigated for its potential in oncology, specifically as a therapeutic agent for pancreatic ductal adenocarcinoma.[1] It functions as a potent, selective, and orally active SIRT6 activator that has been shown to inhibit cancer cell growth and migration by inducing apoptosis and cell cycle arrest.[2][3]
Forvisirvat (SP-624) , on the other hand, is an orally active and brain-penetrant SIRT6 activator under development for the treatment of major depressive disorder (MDD) and schizophrenia.[4][5] It is the first SIRT6-targeting therapy to receive a United States Adopted Name (USAN), with the "sirvat" stem designating its class within the sirtuin family. Clinical trials have suggested its potential in mood regulation and cognition enhancement.
Comparative Data
The following tables summarize the available quantitative data for this compound and Forvisirvat.
Table 1: General Properties and Development Status
| Feature | This compound | Forvisirvat (SP-624) |
| Primary Therapeutic Area | Pancreatic Ductal Adenocarcinoma | Major Depressive Disorder, Schizophrenia |
| Mechanism of Action | Selective SIRT6 activator | Selective SIRT6 activator |
| Development Stage | Preclinical | Phase 2b/3 Clinical Trials for MDD; Phase 1/2 for Schizophrenia |
| Administration Route | Oral (in vivo studies) | Oral |
Table 2: In Vitro Activity and Selectivity of this compound
| Target | IC50 (µM) |
| SIRT6 | 0.58 |
| SIRT1 | 171.20 |
| SIRT2 | >200 |
| SIRT3 | >200 |
| SIRT5 | >200 |
No publicly available IC50 or EC50 data for Forvisirvat was identified in the search results.
Table 3: Preclinical and Clinical Efficacy
| Compound | Indication | Key Findings |
| This compound | Pancreatic Cancer | - Inhibits colony formation of pancreatic cancer cell lines (PANC-1, BXPC-3, MIAPaCa-2, AsPC-1) in a dose-dependent manner.- Induces apoptosis and cell cycle arrest at the G2 phase.- Decreases protein expression of H3K9ac, H3K18ac, and H3K56ac.- Inhibits tumor growth in a dose-dependent manner in mouse models. |
| Forvisirvat (SP-624) | Major Depressive Disorder | - Phase 2 study showed no significant difference in the primary endpoint for the overall population.- Post-hoc analysis revealed significant improvement in women treated with forvisirvat, but not in men.- Well-tolerated with a favorable safety profile; most frequent adverse event was headache, with a lower incidence than placebo. |
Signaling Pathways and Experimental Workflow
SIRT6 Signaling Pathway
SIRT6 is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, genomic stability, inflammation, and metabolism. Its activation can influence multiple downstream targets. One of the key pathways regulated by SIRT6 is the NF-κB signaling pathway, which is involved in inflammation. SIRT6 can deacetylate the p65 subunit of NF-κB, thereby inhibiting the expression of inflammatory genes. Additionally, SIRT6 is involved in DNA damage repair by facilitating the deacetylation of histone H3 at various lysine residues (K9, K18, K56).
Caption: Simplified SIRT6 signaling pathway activated by 12q and Forvisirvat, leading to distinct therapeutic outcomes.
Experimental Workflow for In Vitro SIRT6 Activator Screening
A general workflow for identifying and characterizing SIRT6 activators in vitro involves several key steps, from initial screening to selectivity profiling.
Caption: A typical experimental workflow for the in vitro screening and characterization of SIRT6 activators.
Experimental Protocols
Detailed experimental protocols for the studies cited would require access to the full-text articles and their supplementary materials. However, based on the provided search results, here are summaries of the likely methodologies used.
This compound - In Vitro Evaluation
-
Sirtuin Activity Assays (IC50 determination): A fluorometric assay is likely used to measure the deacetylation of a peptide substrate by recombinant human sirtuins (SIRT1-3, 5, 6). The assay would involve incubating the respective sirtuin enzyme with a fluorescently labeled acetylated peptide substrate and NAD+. The addition of a developer solution stops the enzymatic reaction and generates a fluorescent signal proportional to the amount of deacetylated substrate. The fluorescence is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of inhibition against a range of concentrations of the test compound (this compound).
-
Cell Viability and Colony Formation Assays: Pancreatic cancer cell lines (e.g., PANC-1, BXPC-3) would be seeded in multi-well plates and treated with varying concentrations of this compound for specified durations. For cell viability, an MTT or similar colorimetric assay would be used to quantify the number of viable cells. For colony formation, cells would be seeded at low density and allowed to grow for 14-18 days with periodic treatment. Colonies would then be fixed, stained with crystal violet, and counted.
-
Apoptosis and Cell Cycle Analysis: Cells treated with this compound would be harvested and analyzed by flow cytometry. For apoptosis, cells would be stained with Annexin V and propidium iodide to differentiate between live, early apoptotic, and late apoptotic/necrotic cells. For cell cycle analysis, cells would be fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting: To determine the effect on histone acetylation, pancreatic cancer cells would be treated with this compound, and whole-cell lysates would be prepared. Proteins would be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated histone H3 at various sites (H3K9ac, H3K18ac, H3K56ac) and a loading control (e.g., β-actin or total histone H3).
Forvisirvat (SP-624) - Clinical Trial Methodology (Phase 2)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study in adults with a diagnosis of major depressive disorder based on DSM-5 criteria.
-
Intervention: Participants would be randomized to receive a fixed daily dose of forvisirvat (e.g., 20 mg) or a matching placebo for a specified duration (e.g., 4 weeks).
-
Primary Efficacy Endpoint: The primary outcome measure would be the change from baseline to the end of treatment in the total score of a standardized depression rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Safety and Tolerability Assessment: Safety would be monitored through the recording of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.
Conclusion
This compound and Forvisirvat are two promising modulators of the sirtuin 6 enzyme, each with a distinct and so far non-overlapping therapeutic focus. This compound has demonstrated potent and selective preclinical anti-cancer activity, particularly in pancreatic cancer models. Forvisirvat is advancing through clinical trials for major depressive disorder, showing a novel epigenetic approach to treating this condition, with intriguing sex-specific effects. The absence of direct comparative studies necessitates that researchers and drug developers evaluate these compounds based on their individual merits and the specific context of their intended applications. Future research may explore the potential of these activators in other indications, and head-to-head studies would be invaluable for a definitive comparison of their biochemical and cellular activities.
References
Assessing the Therapeutic Index of SIRT6 Activator 12q in Comparison to Other Compounds
For Immediate Release
A Comparative Analysis of SIRT6 Activators: Evaluating the Therapeutic Potential of SIRT6 Activator 12q
This guide provides a comprehensive comparison of the preclinical and clinical data currently available for the novel SIRT6 activator, 12q, alongside other notable SIRT6 activators: MDL-811, UBCS039, and Forvisirvat. The focus of this analysis is to assess the therapeutic index of these compounds, a critical measure of a drug's safety and efficacy. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Sirtuin 6 (SIRT6) has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The development of small molecule activators of SIRT6 is a key area of research. This guide evaluates the therapeutic index of a potent and selective SIRT6 activator, 12q, by comparing its efficacy and toxicity profile with other known SIRT6 activators. While a definitive therapeutic index is yet to be established for all compounds, the available data suggests that newer generations of SIRT6 activators, such as 12q and MDL-811, exhibit promising profiles of high potency and selectivity, coupled with encouraging preliminary safety data.
Comparative Efficacy and Toxicity
The therapeutic index of a drug is typically calculated as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety. The following tables summarize the available quantitative data on the efficacy and toxicity of this compound and its comparators.
Table 1: In Vitro Efficacy of SIRT6 Activators
| Compound | Target | EC50/IC50 (SIRT6 Activation) | Antiproliferative IC50 | Cell Line(s) |
| This compound | SIRT6 | 0.58 µM (IC50)[1][2] | 4.43 - 9.66 µM[1] | Pancreatic Cancer (PANC-1, BXPC-3, MIAPaCa-2, AsPC-1)[1] |
| MDL-811 | SIRT6 | 5.7 µM (EC50)[3] | 4.7 - 61.0 µM | Colorectal Cancer (26 cell lines) |
| UBCS039 | SIRT6 | 38 µM (EC50) | Not extensively reported | - |
| Forvisirvat (SP-624) | SIRT6 | Data not publicly available | Not applicable | - |
Table 2: In Vivo Efficacy of SIRT6 Activators
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint |
| This compound | Pancreatic Cancer Xenograft (Mouse) | 100-150 mg/kg, p.o., daily | Tumor growth inhibition (90.25% at 150 mg/kg) |
| MDL-811 | Colorectal Cancer Xenograft (Mouse) | 20-30 mg/kg, i.p., every other day | Significant tumor growth suppression |
| UBCS039 | Thioacetamide-Induced Hepatic Injury (Mouse) | Not specified | Alleviation of oxidative stress damage |
| Forvisirvat (SP-624) | Animal models of depression | Not specified | Antidepressant effects |
Table 3: Toxicity and Safety Profile of SIRT6 Activators
| Compound | In Vitro Cytotoxicity (Normal Cells) | In Vivo Toxicity/Safety | Human Safety Data |
| This compound | Data not publicly available | Pharmacokinetic studies in rats reported | No human data available |
| MDL-811 | Low cytotoxicity in FHC (normal colon) cells | Well-tolerated at efficacious doses in mice, with no significant weight loss or abnormal behavior observed | No human data available |
| UBCS039 | Maximum non-toxic dose of 40 µM in macrophages | Protective effects against kidney, lung, and liver damage reported | No human data available |
| Forvisirvat (SP-624) | Not applicable | Well-tolerated in animal models | Well-tolerated in Phase 1 and 2 clinical trials in healthy adults and patients with MDD at oral doses up to 80 mg. No serious adverse events reported. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
SIRT6 Deacetylation Assay (Fluor de Lys)
This assay is commonly used to measure the enzymatic activity of SIRT6. The protocol involves incubating the SIRT6 enzyme with a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT6, the substrate is cleaved by a developer, releasing a fluorescent signal that is proportional to the enzyme's activity. Activators are added to the reaction to determine their effect on SIRT6 activity, and EC50 values are calculated from dose-response curves.
Cell Proliferation and Cytotoxicity Assays
The antiproliferative effects of the compounds are typically assessed using assays such as the MTT or CCK-8 assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the SIRT6 activator for a specified period (e.g., 48-72 hours). The viability of the cells is then measured spectrophotometrically. IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then determined. To assess cytotoxicity against normal cells, a similar protocol is followed using non-cancerous cell lines, and LDH release assays can also be employed to measure cell death.
In Vivo Xenograft Studies
To evaluate the in vivo antitumor efficacy, human cancer cells are typically implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the SIRT6 activator or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised and weighed to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
SIRT6 Activation and Downstream Effects
SIRT6 activation by small molecules like 12q leads to the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac). This epigenetic modification results in the transcriptional repression of genes involved in cell proliferation, survival, and metabolism, ultimately leading to anticancer effects such as apoptosis and cell cycle arrest.
Caption: SIRT6 Activation Pathway by Activator 12q.
Experimental Workflow for Assessing Therapeutic Index
The assessment of a compound's therapeutic index involves a multi-step process, starting from in vitro characterization to in vivo efficacy and toxicity studies.
Caption: Workflow for Therapeutic Index Assessment.
Discussion and Future Directions
The available data indicates that this compound is a highly potent and selective compound with significant in vitro and in vivo anticancer activity against pancreatic cancer models. Its low nanomolar to micromolar efficacy compares favorably with other SIRT6 activators.
MDL-811 also demonstrates a strong preclinical profile in colorectal cancer, with the added advantage of initial data suggesting a favorable safety margin due to its low cytotoxicity in normal cells. This is a crucial aspect for a favorable therapeutic index.
UBCS039, as a first-generation synthetic activator, has lower potency compared to 12q and MDL-811. However, studies have highlighted its protective effects in various models of tissue injury, suggesting potential therapeutic applications beyond oncology.
Forvisirvat is unique in this comparison as it has progressed to clinical trials for a non-oncology indication, major depressive disorder. The human safety data for Forvisirvat is invaluable and demonstrates that pharmacological activation of SIRT6 can be well-tolerated in humans, a positive sign for the entire class of SIRT6 activators.
To definitively establish the therapeutic index of this compound, further studies are required. Specifically, comprehensive in vivo toxicity studies to determine the maximum tolerated dose (MTD) and potential off-target effects are necessary. Additionally, evaluating the cytotoxicity of 12q in a panel of normal, non-transformed cell lines would provide a clearer in vitro therapeutic window.
References
A Comparative Guide to SIRT6 Activators: Cross-Validation of 12q's Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SIRT6 activator 12q with other known activators, focusing on their effects across various cancer cell lines. The data presented is compiled from multiple studies to facilitate a cross-validation of their therapeutic potential.
Abstract
Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, with its dysregulation implicated in numerous pathologies, including cancer. Consequently, the development of small-molecule activators of SIRT6 has garnered significant interest as a potential therapeutic strategy. This guide focuses on the comparative analysis of a potent and selective SIRT6 activator, compound 12q, alongside other notable activators such as UBCS039 and MDL-800. We present a cross-validation of their anti-cancer effects in various cell lines, supported by quantitative data and detailed experimental protocols. This objective comparison aims to provide researchers with a valuable resource for evaluating the performance of these compounds and guiding future drug development efforts.
Comparative Analysis of SIRT6 Activators
The following tables summarize the quantitative data on the enzymatic activity and cellular effects of this compound and its counterparts, UBCS039 and MDL-800.
Table 1: Enzymatic Activity and Selectivity of SIRT6 Activators
| Compound | Target | EC1.5 (μM) | EC50 (μM) | IC50 vs. other Sirtuins (μM) | Reference |
| 12q | SIRT6 | 0.58 | 5.35 | SIRT1: 171.20, SIRT2: >200, SIRT3: >200, SIRT5: >200 | [1] |
| UBCS039 | SIRT6 | - | 38 | Generally selective for SIRT6 over SIRT1-3 | [2][3] |
| MDL-800 | SIRT6 | - | 11.0 | Selective for SIRT6 over SIRT1-5 and -7 | [4][5] |
Note: EC1.5 represents the concentration required for 1.5-fold activation, while EC50 is the concentration for half-maximal activation. Lower values indicate higher potency. IC50 values against other sirtuins demonstrate the selectivity of the compound for SIRT6.
Table 2: Anti-Proliferative Activity of SIRT6 Activators in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| 12q | PANC-1 | Pancreatic | 4.43 | |
| BXPC-3 | Pancreatic | 8.27 | ||
| MIAPaCa-2 | Pancreatic | 7.10 | ||
| AsPC-1 | Pancreatic | 9.66 | ||
| UBCS039 | H1299 | Non-small cell lung | Dose-dependent decrease, specific IC50 not provided | |
| HeLa | Cervical | Dose-dependent decrease, specific IC50 not provided | ||
| MDL-800 | A549 | Non-small cell lung | ~25-30 | |
| H1975 | Non-small cell lung | ~25-30 | ||
| PC9 | Non-small cell lung | ~21.5-34.5 | ||
| HCC827 | Non-small cell lung | ~21.5-34.5 | ||
| Bel7405 | Hepatocellular | 90.4 (EC50 for proliferation reduction) | ||
| Huh7 | Hepatocellular | IC50 between 18.6 and 24 | ||
| HepG2 | Hepatocellular | IC50 between 18.6 and 24 |
Note: IC50 represents the concentration of the compound that inhibits cell proliferation by 50%. A lower IC50 value indicates greater potency.
Table 3: Cellular Effects of SIRT6 Activators
| Compound | Cell Line(s) | Effect | Concentration/Time | Reference |
| 12q | PANC-1, BXPC-3 | Inhibition of cell migration | Not specified | |
| PANC-1, BXPC-3 | Induction of apoptosis | 10, 25, 50 µM; 48 h | ||
| PANC-1, BXPC-3 | G2 phase cell cycle arrest | 10, 25, 50 µM; 48 h | ||
| PANC-1, BXPC-3 | Decreased H3K9ac, H3K18ac, H3K56ac | 12.5, 25, 50 µM; 48 h | ||
| UBCS039 | H1299, HeLa, HCT116 | Induction of autophagy-related cell death | 75-100 µM; 48-72 h | |
| H1299 | Deacetylation of H3K9 | 75 µM; time-dependent | ||
| MDL-800 | NSCLC cell lines | Deacetylation of Histone H3 | 10–50 μM; dose-dependent | |
| HCC827, PC9 | G0/G1 phase cell cycle arrest | Not specified | ||
| HCC cell lines | Inhibition of proliferation and cell cycle arrest | IC50: 18.6-24 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of SIRT6 activators.
-
Cell Seeding: Plate cells (e.g., PANC-1, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the SIRT6 activator (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot for Histone Deacetylation
This protocol is used to determine the effect of SIRT6 activators on the acetylation status of histone H3 at specific lysine residues (e.g., H3K9ac, H3K56ac).
-
Cell Lysis: Treat cells with the SIRT6 activator for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-H3K9ac, anti-H3K56ac) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by SIRT6 activators.
-
Cell Treatment: Treat cells with the SIRT6 activator at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of SIRT6 activators on cancer cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing the SIRT6 activator or vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of SIRT6 activators on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with the SIRT6 activator for the desired time, then harvest and wash them with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histogram.
Visualizations
The following diagrams illustrate key concepts related to SIRT6 activation and its experimental validation.
Caption: SIRT6 Signaling Pathway and Anti-Cancer Effects.
Caption: Workflow for Cross-Validating SIRT6 Activators.
Caption: Logical Framework for Comparative Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Two-Faced Role of SIRT6 in Cancer [mdpi.com]
- 4. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of SIRT6 activator 12q's mechanism through genetic knockdown of SIRT6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the SIRT6 activator 12q, focusing on the validation of its mechanism of action through genetic knockdown of SIRT6. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative SIRT6 modulators.
This compound: Mechanism of Action and Efficacy
This compound is a potent and selective small molecule activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase. It has demonstrated significant anti-cancer activity, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1] The proposed mechanism of action involves the direct activation of SIRT6, leading to the deacetylation of its substrates, including histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac). This activation triggers a cascade of downstream effects, including the inhibition of cell growth and migration, induction of apoptosis, and cell cycle arrest at the G2 phase.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of this compound.
Table 1: In Vitro Selectivity of this compound
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 171.20 |
| SIRT2 | >200 |
| SIRT3 | >200 |
| SIRT5 | >200 |
| SIRT6 | 0.58 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| PANC-1 | 4.43 |
| BXPC-3 | 8.27 |
| MIAPaCa-2 | 7.10 |
| AsPC-1 | 9.66 |
Data sourced from MedchemExpress.[1]
Genetic Knockdown of SIRT6 to Validate 12q's Mechanism
The definitive method to validate that the cellular effects of a small molecule activator are mediated by its intended target is to observe the molecule's activity in the absence of that target. In the context of this compound, this is achieved by genetically knocking down SIRT6 expression, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA).
While a direct study combining SIRT6 knockdown with 12q treatment is not yet published, the available evidence strongly supports a SIRT6-dependent mechanism. Treatment of PANC-1 and BXPC-3 pancreatic cancer cells with this compound leads to a dose-dependent decrease in the protein expression of H3K9ac and H3K56ac, known substrates of SIRT6.[1] Conversely, knockdown of SIRT6 has been shown to increase the levels of H3K9ac and H3K56ac. This inverse relationship strongly suggests that 12q's effect on histone acetylation is mediated through SIRT6.
The logical workflow for such a validation experiment is depicted below.
Comparison with Alternative SIRT6 Modulators
Several other molecules have been identified as modulators of SIRT6 activity. A comparison with these alternatives provides a broader context for evaluating this compound.
Table 3: Comparison of SIRT6 Modulators
| Compound | Type | Mechanism of Action | Reported Cellular Effects |
| This compound | Activator | Potent and selective allosteric activator. | Induces apoptosis and G2 cell cycle arrest in pancreatic cancer cells. |
| MDL-800 | Activator | Allosteric activator. | Induces G0/G1 cell cycle arrest in hepatocellular carcinoma and non-small cell lung cancer cells. |
| Quercetin | Modulator | Can act as both an activator and inhibitor depending on the context. | Modulates SIRT6 deacetylation activity. |
The validation of MDL-800's mechanism through SIRT6 knockout provides a strong precedent for 12q. Studies have shown that the anti-proliferative effects of MDL-800 are significantly diminished in SIRT6-knockout cells, confirming its on-target activity.
Experimental Protocols
SIRT6 Knockdown using siRNA
This protocol outlines a general procedure for the transient knockdown of SIRT6 in cultured mammalian cells.
-
Cell Seeding: Seed cells (e.g., PANC-1, BXPC-3) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute SIRT6-specific siRNA and a non-targeting (scrambled) control siRNA according to the manufacturer's instructions to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of siRNA stock solution in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the 210 µL of the siRNA-transfection reagent complex to each well containing cells in 1.8 mL of complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of SIRT6 knockdown by Western blotting.
Western Blotting for SIRT6 and Histone Marks
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT6, H3K9ac, H3K56ac, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the SIRT6 signaling pathway and the logical relationship between SIRT6 activation and its downstream cellular effects.
References
comparative transcriptomics of cells treated with SIRT6 activator 12q and other modulators
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the transcriptomic and cellular effects of SIRT6 activators, featuring a comparative analysis of the novel activator 12q against other known modulators. This guide provides an objective look at their performance, supported by available experimental data, to aid in the selection and application of these compounds in research and therapeutic development.
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, DNA repair, and metabolism, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and age-related disorders. The development of small molecule activators of SIRT6 has provided powerful tools to probe its biological functions and explore its therapeutic potential. This guide offers a comparative overview of the transcriptomic and cellular effects of the potent SIRT6 activator, 12q, alongside other widely used SIRT6 modulators, UBCS039 and MDL-800/811. While direct comparative transcriptomic data for 12q is not yet publicly available, this guide synthesizes existing data on its cellular effects and compares them with the known transcriptomic landscapes of other activators.
Performance Comparison of SIRT6 Activators
The following table summarizes the known effects of SIRT6 activator 12q in comparison to UBCS039 and the MDL-800/811 series of activators. This comparison is based on published literature and highlights their impact on gene expression, signaling pathways, and cellular phenotypes.
| Feature | This compound | SIRT6 Activator UBCS039 | SIRT6 Activator MDL-800/MDL-811 |
| Primary Cell Type(s) Studied | Pancreatic Ductal Adenocarcinoma (PDAC) cells (PANC-1, BXPC-3)[1] | Hepatocellular carcinoma (SMMC-7721), hepatocytes, various cancer cell lines[2][3] | Hepatocytes, Colorectal Cancer (CRC) cells, Induced Pluripotent Stem Cells (iPSCs)[4][5] |
| Reported Transcriptomic Effects | No transcriptomic data publicly available. | Downregulates antitumor genes (e.g., BASP1, CPS1), upregulates tumor-promoting genes (e.g., FOXA2, GSTP1) in SMMC-7721 cells. Suppresses LXR-regulated lipogenic genes (e.g., SREBF1) in hepatocytes. | Decreases expression of PPARα and fatty acid oxidation genes in hepatocytes. Downregulates CYP24A1 in colorectal cancer cells. |
| Key Signaling Pathways Modulated | Induces apoptosis and G2/M cell cycle arrest. | Activates TNF-signaling pathway. Triggers autophagy via ROS/AMPK/ULK1 pathway. | Suppresses PPARα signaling. Activates DNA repair pathways (NHEJ and BER). |
| Cellular Phenotypes | Inhibits cell proliferation and migration. Induces apoptosis. | Can promote or inhibit cancer cell growth depending on the context. Induces autophagy-related cell death. | Inhibits proliferation of CRC cells. Improves genomic stability and pluripotency of iPSCs. |
| Mechanism of Action | Potent and selective activator of SIRT6 deacetylase activity. | Selective SIRT6 activator. | Selective allosteric activators of SIRT6. |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies cited in this guide.
Cell Culture and Treatment with this compound
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and BXPC-3 were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: this compound, dissolved in DMSO, was added to the cell culture medium at various concentrations for specified durations to assess its effects on cell viability, apoptosis, and protein expression.
Transcriptomic Analysis of UBCS039-Treated Cells
-
Cell Line: Human hepatocellular carcinoma cell line SMMC-7721.
-
Treatment: Cells were treated with UBCS039 to activate SIRT6.
-
RNA Sequencing: Total RNA was extracted from treated and control cells. RNA sequencing libraries were prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were processed, aligned to the human reference genome, and differential gene expression analysis was performed to identify genes and pathways affected by UBCS039 treatment.
Gene Expression Analysis of MDL-800 Treated Hepatocytes
-
Cell Line: Mouse hepatocyte cell line.
-
Treatment: Cells were treated with MDL-800.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA levels of PPARα and its target genes involved in fatty acid oxidation.
Visualizing the Molecular Landscape
To better understand the complex biological processes influenced by SIRT6 activation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of SIRT6 activation.
Caption: A typical workflow for comparative transcriptomic analysis.
Conclusion and Future Directions
The this compound demonstrates significant promise as a potent and selective tool for studying SIRT6 biology and as a potential therapeutic agent, particularly in pancreatic cancer. While current data highlights its effects on apoptosis and cell cycle, a comprehensive understanding of its mechanism requires a detailed transcriptomic analysis. The comparative data available for other SIRT6 activators like UBCS039 and MDL-800/811 reveal diverse and context-dependent effects on gene expression, underscoring the importance of such studies for 12q. Future research should prioritize conducting RNA sequencing on various cell types treated with 12q to elucidate its specific downstream targets and pathways. This will not only provide a clearer picture of its mechanism of action but also enable a more direct and robust comparison with other SIRT6 modulators, ultimately guiding its application in preclinical and clinical settings.
References
A Comparative Analysis of Synthetic and Natural SIRT6 Activators for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of the synthetic SIRT6 activator 12q versus prominent natural activators, supported by experimental data and detailed protocols.
Introduction
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and DNA repair, making it a compelling target for therapeutic intervention in age-related diseases and cancer. The development and discovery of small-molecule activators of SIRT6 are of significant interest to the scientific community. This guide provides an objective comparison between the potent synthetic activator, 12q, and a selection of well-characterized natural SIRT6 activators, including fucoidan, quercetin, and cyanidin. The comparison is based on quantitative biochemical data, cellular effects, and the underlying experimental methodologies.
Data Presentation: Quantitative Comparison of SIRT6 Activators
The following table summarizes the key performance indicators of the synthetic activator 12q and its natural counterparts. This data has been compiled from various biochemical and cellular assays.
| Activator | Type | EC50 (µM) | Activation Fold | Key Cellular Effects | Selectivity |
| 12q | Synthetic (Quinoline-4-carboxamide derivative) | 5.35[1] | Not explicitly stated as fold-activation, but potent activator[1] | Inhibits proliferation and migration of pancreatic cancer cells; induces apoptosis and G2/M cell cycle arrest. | High selectivity for SIRT6 over other HDACs and 415 kinases. |
| Fucoidan | Natural (Polysaccharide from brown algae) | Not applicable (complex polysaccharide) | Up to 355-fold at 100 µg/mL | Enhances DNA repair, reduces cellular senescence, and extends healthspan in mice. | Specific for SIRT6; no significant activity against SIRT1, SIRT2, or SIRT3. |
| Quercetin | Natural (Flavonoid) | 990 | ~10-fold | Activates the SIRT6-Nrf2 axis, modulates DNA repair, and has anti-inflammatory effects. | Modulates other sirtuins, including SIRT1. |
| Cyanidin | Natural (Anthocyanidin) | 460 | 55-fold | Upregulates SIRT6 expression and modulates SIRT6-associated genes (e.g., FOXO3α, Twist1, GLUT1). | Potent activator of SIRT6. |
SIRT6 Signaling Pathway
Activation of SIRT6 initiates a cascade of downstream events that contribute to genomic stability, metabolic regulation, and reduced inflammation. The following diagram illustrates the central role of SIRT6 in cellular signaling.
Experimental Workflow for Evaluating SIRT6 Activators
The screening and validation of novel SIRT6 activators typically follow a multi-step experimental workflow, from initial biochemical assays to cellular and in vivo models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SIRT6 activators. Below are summaries of commonly employed experimental protocols.
In Vitro SIRT6 Deacetylase Activity Assay (HPLC-based)
This assay directly measures the enzymatic activity of SIRT6 by quantifying the deacetylation of a peptide substrate.
-
Principle: Recombinant human SIRT6 is incubated with an acetylated histone H3 peptide (commonly H3K9ac) and the cofactor NAD+. The reaction is stopped, and the resulting mixture of acetylated and deacetylated peptides is separated and quantified using High-Performance Liquid Chromatography (HPLC). The degree of activation is determined by comparing the amount of deacetylated product in the presence and absence of the test compound.
-
Materials:
-
Recombinant human SIRT6 protein
-
Acetylated H3K9 peptide substrate
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound, fucoidan, quercetin, cyanidin) dissolved in DMSO
-
HPLC system with a C18 reverse-phase column
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the H3K9ac peptide substrate.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding recombinant SIRT6.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
Analyze the samples by HPLC to separate and quantify the acetylated and deacetylated peptide peaks.
-
Calculate the percentage of deacetylation and determine the EC50 and fold activation for each compound.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to and stabilizes its target protein within a cellular context.
-
Principle: The binding of a ligand (activator) to its target protein (SIRT6) often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured SIRT6 remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Materials:
-
Cell line of interest (e.g., pancreatic cancer cell line for 12q)
-
Test compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Primary antibody against SIRT6
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-SIRT6 antibody.
-
Quantify the band intensities and plot the amount of soluble SIRT6 as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the control indicates stabilization and target engagement.
-
Conclusion
This guide provides a comparative overview of the synthetic this compound and the natural activators fucoidan, quercetin, and cyanidin. While 12q demonstrates high potency and selectivity in a cancer context, natural compounds like fucoidan show remarkable activation potential with promising effects on healthspan. Quercetin and cyanidin, although less potent, represent readily available natural scaffolds for further drug development. The choice of activator for research or therapeutic development will depend on the specific application, desired potency, and selectivity profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and to screen for novel SIRT6 modulators.
References
Değerlendirme Kılavuzu: SIRT6 Aktivatörü 12q ve PARP İnhibitörlerinin Kombinasyonu
Hedef Kitle: Araştırmacılar, bilim insanları ve ilaç geliştirme uzmanları.
Yayın Tarihi: 29 Kasım 2025
Giriş
Sirtuin 6 (SIRT6) ve Poli (ADP-riboz) polimeraz (PARP), genomik bütünlüğün korunmasında ve kanser biyolojisinde merkezi roller oynayan iki önemli enzimdir. SIRT6, bir yandan DNA onarımını teşvik ederek bir tümör baskılayıcı olarak işlev görürken, diğer yandan belirli kanser türlerinde onkojenik özellikler de sergileyebilmektedir. PARP inhibitörleri ise, özellikle BRCA1/2 gibi homolog rekombinasyon onarım yolaklarında kusurlu olan tümörlerde sentetik letaliteyi tetikleyerek etkili bir anti-kanser stratejisi olarak kendilerini kanıtlamıştır.
Bu kılavuz, spesifik bir SIRT6 aktivatörü olan 12q ile PARP inhibitörlerinin kombinasyonunu, potansiyel etkileşimlerini ve bu tür bir birleşik tedavinin ardındaki mantığı objektif bir şekilde değerlendirmeyi amaçlamaktadır. Sunulan veriler, mevcut literatürdeki mekanik anlayışlara ve standart deneysel protokollere dayanmaktadır.
Etki Mekanizmaları ve Sinyal Yolakları
SIRT6 ve PARP'nin bireysel rolleri, potansiyel bir kombine tedavinin temelini anlamak için kritik öneme sahiptir.
SIRT6'nın Rolü:
SIRT6, NAD+ bağımlı bir deasetilaz ve mono-ADP-ribosiltransferazdır. Başlıca fonksiyonları arasında DNA çift zincir kırıklarının (DSB) onarımını teşvik etmek yer alır. Oksidatif stres altında SIRT6, PARP1'i mono-ADP-ribozile ederek aktive eder, bu da PARP1'in poli-ADP-ribozilasyon aktivitesini ve dolayısıyla DNA onarımını artırır. Bu, iki protein arasında DNA onarımında sinerjistik bir ilişki olduğunu göstermektedir. Ancak SIRT6'nın kanserdeki rolü iki yönlüdür; hem tümör baskılayıcı hem de onkojen olarak hareket edebilir.[1][2] Bazı kanserlerde SIRT6'nın artan aktivitesi, kanser hücrelerinin hayatta kalmasını ve DNA hasarına karşı direncini artırabilir.[2][3]
PARP İnhibitörlerinin Rolü:
PARP1, DNA tek zincir kırıklarının (SSB) onarımında kilit bir oyuncudur. PARP inhibitörleri, PARP1'in katalitik aktivitesini bloke eder ve daha da önemlisi, PARP1'i DNA'ya "hapseder". Bu hapsolmuş PARP-DNA kompleksleri, DNA replikasyonu sırasında karşılaşıldığında onarımı zor olan çift zincir kırıklarına yol açar. Homolog rekombinasyon (HR) onarım mekanizması sağlam olan hücreler bu hasarı onarabilirken, BRCA1/2 gibi HR genlerinde mutasyon taşıyan kanser hücreleri bu hasarı onaramaz ve hücre ölümüyle (sentetik letalite) sonuçlanır.
Aşağıdaki DOT dilindeki diyagram, SIRT6 ve PARP1 arasındaki temel etkileşimi ve PARP inhibitörlerinin bu süreci nasıl etkilediğini göstermektedir.
Şekil 1: SIRT6 ve PARP1'in DNA hasarı yanıtındaki etkileşimi.
Potansiyel Etkileşimler: Sinerji mi, Antagonizma mı?
SIRT6 aktivatörü 12q ve bir PARP inhibitörünün kombinasyonu, ilk bakışta çelişkili bir yaklaşım gibi görünebilir. SIRT6'yı aktive etmek PARP1'i ve dolayısıyla DNA onarımını teşvik ederken, PARP inhibitörleri tam tersi bir etki yaratır. Bu durum, potansiyel etkileşimlerin kanser türü ve hücresel bağlam gibi faktörlere bağlı olarak karmaşık olabileceğini düşündürmektedir.
-
Antagonistik Etki Potansiyeli: DNA onarımının kritik olduğu senaryolarda, SIRT6 aktivasyonu PARP inhibitörlerinin etkinliğini azaltabilir. Aktif SIRT6, PARP1'i uyararak DNA onarımını güçlendirir ve PARP inhibitörlerinin neden olduğu sentetik letalite etkisini potansiyel olarak ortadan kaldırabilir.
-
Bağlam Bağımlı Sinerji Potansiyeli: SIRT6'nın DNA onarımı dışındaki rolleri, bu kombinasyon için farklı bir bakış açısı sunabilir. SIRT6, metabolizma, inflamasyon ve apoptoz gibi süreçleri de düzenler.[4] Örneğin, bir SIRT6 aktivatörünün, PARP inhibitörüne dirençli kanser hücrelerini başka bir mekanizma üzerinden (örneğin metabolik stresi artırarak) hedeflenebilir hale getirmesi teorik olarak mümkündür. SIRT6'nın bazı kanserlerde apoptozu tetiklediği bilinmektedir. Bu pro-apoptotik etkinin, PARP inhibitörlerinin sitotoksik etkisiyle birleşerek sinerjistik bir sonuç doğurma potansiyeli bulunmaktadır.
Şu anki literatürde, SIRT6 aktivatörü 12q ve PARP inhibitörlerinin kombinasyonunu doğrudan araştıran yayınlanmış bir deneysel veri bulunmamaktadır. Bu nedenle, bu kombinasyonun etkinliği büyük ölçüde teorik ve spekülatif düzeydedir.
Karşılaştırmalı Deneysel Veriler
Aşağıdaki tablolar, SIRT6 aktivatörlerinin ve PARP inhibitörlerinin çeşitli kanser hücre hatları üzerindeki bireysel etkilerini özetleyen temsili verileri sunmaktadır. Kombinasyon tedavisine ilişkin veriler mevcut değildir.
Tablo 1: Çeşitli Kanser Hücre Hatlarında SIRT6 Aktivatörlerinin Etkinliği
| Hücre Hattı | Kanser Türü | Ajan | Gözlemlenen Etki | IC50 Değeri (µM) | Kaynak |
| PANC-1 | Pankreas | 12q | Hücre büyümesinin inhibisyonu, Apoptoz indüksiyonu, G2 fazında hücre döngüsü durması | 4.43 | Chen X, et al. (2020) |
| BXPC-3 | Pankreas | 12q | Hücre büyümesinin inhibisyonu | 8.27 | Chen X, et al. (2020) |
| SKBR3 | Meme | 4H-kromen | Hücre proliferasyonunun azalması, Hücre döngüsünün durması | >100 | Screening of SIRT6 inhibitors and activators (2021) |
| Hs578T | Meme | 4H-kromen | Hücre proliferasyonunun azalması, Hücre döngüsünün durması | ~100 | Screening of SIRT6 inhibitors and activators (2021) |
Tablo 2: Çeşitli Kanser Hücre Hatlarında PARP İnhibitörlerinin Etkinliği (BRCA Mutant ve Wild-Type)
| Hücre Hattı | BRCA Durumu | Ajan | Gözlemlenen Etki | IC50 Değeri (µM) | Kaynak |
| CAPAN-1 | BRCA2 mutant | Olaparib | Hücre canlılığının azalması | 0.01 | Temsili Veri |
| MDA-MB-231 | BRCA wt | Olaparib | Hücre canlılığının azalması | 10-20 | Temsili Veri |
| OVCAR-8 | BRCA wt | Rucaparib | Hücre canlılığının azalması | 5-15 | Temsili Veri |
| UWB1.289 | BRCA1 mutant | Niraparib | Hücre canlılığının azalması | <0.01 | Temsili Veri |
Anahtar Deneyler İçin Protokoller
Bu bölümde, SIRT6 aktivatörleri ve PARP inhibitörlerinin tek başlarına veya kombinasyon halinde hücresel etkilerini değerlendirmek için kullanılabilecek standart deneysel protokoller sunulmaktadır.
Hücre Canlılığı Deneyi (MTT Testi)
Bu test, metabolik olarak aktif hücrelerin mitokondriyal dehidrogenaz enzimlerinin, sarı renkli tetrazolyum tuzu MTT'yi (3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolyum bromid) mor renkli formazan kristallerine indirgemesi prensibine dayanır. Oluşan formazan miktarı, canlı hücre sayısı ile doğru orantılıdır.
Materyaller:
-
96 kuyucuklu hücre kültürü plakası
-
Test edilecek hücre hatları
-
Hücre kültürü besiyeri (örn. DMEM, %10 FBS ile desteklenmiş)
-
MTT çözeltisi (5 mg/mL PBS içinde)
-
Çözücü (örn. DMSO)
-
Çok kanallı pipet, mikroplaka okuyucu (570 nm)
Protokol:
-
Hücreleri 96 kuyucuklu bir plakaya ekin (örn. 5x10³ hücre/kuyucuk) ve 24 saat boyunca 37°C, %5 CO₂'li bir inkübatörde inkübe edin.
-
Hücreleri, istenen konsantrasyonlarda SIRT6 aktivatörü 12q, PARP inhibitörü veya her ikisinin kombinasyonu ile muamele edin. Bir kontrol grubu olarak çözücü (örn. DMSO) kullanın.
-
Plakayı 48-72 saat boyunca inkübe edin.
-
İnkübasyon süresinin sonunda, her kuyucuğa 20 µL MTT çözeltisi ekleyin ve 2-4 saat daha inkübe edin.
-
Besiyerini dikkatlice çıkarın ve oluşan formazan kristallerini çözmek için her kuyucuğa 150 µL DMSO ekleyin.
-
Plakayı, kristaller tamamen çözünene kadar hafifçe çalkalayın.
-
Absorbansı bir mikroplaka okuyucuda 570 nm'de ölçün.
-
Hücre canlılığı yüzdesini, muamele görmemiş kontrol hücrelerine göre hesaplayın.
Apoptoz Tespiti (Annexin V/Propidium Iodide (PI) Akış Sitometrisi)
Bu yöntem, apoptozun erken evrelerinde hücre zarının dış yüzeyine çıkan fosfatidilserini (PS) tespit etmek için floresanla işaretlenmiş Annexin V kullanır. Propidium Iodide (PI), zar bütünlüğü bozulmuş geç apoptotik veya nekrotik hücreleri boyar.
Materyaller:
-
6 kuyucuklu hücre kültürü plakası
-
Test edilecek bileşikler
-
Akış sitometresi
-
Annexin V-FITC Apoptosis Detection Kit (içeriğinde Annexin V-FITC, PI ve 1X Bağlanma Tamponu bulunur)
-
PBS (Fosfat Tamponlu Salin)
Protokol:
-
Hücreleri 6 kuyucuklu plakalara ekin ve istenen bileşiklerle muamele edin.
-
İnkübasyon sonrası, hem yapışık hem de yüzen hücreleri toplayın.
-
Hücreleri soğuk PBS ile iki kez yıkayın ve 500 x g'de 5 dakika santrifüj edin.
-
Hücre pelletini 100 µL 1X Bağlanma Tamponu içinde yeniden süspanse edin.
-
5 µL Annexin V-FITC ve 5 µL PI çözeltisi ekleyin.
-
Tüpleri yavaşça karıştırın ve karanlıkta, oda sıcaklığında 15 dakika inkübe edin.
-
Hücrelere 400 µL 1X Bağlanma Tamponu ekleyin.
-
Numuneleri bir saat içinde akış sitometresi ile analiz edin.
Aşağıdaki diyagram, apoptoz tespiti için deneysel iş akışını göstermektedir.
Şekil 2: Annexin V/PI akış sitometrisi deneyi iş akışı.
DNA Hasarı Değerlendirmesi (Kuyruklu Yıldız (Comet) Testi)
Bu test, tek hücrelerdeki DNA kırıklarını görselleştirmek ve ölçmek için kullanılan hassas bir yöntemdir. Hasarlı DNA, elektroforez sırasında bir kuyruklu yıldıza benzer bir yapı oluşturur.
Materyaller:
-
Mikroskop lamları (önceden kaplanmış)
-
Düşük erime noktalı agaroz (LMA)
-
Lizis çözeltisi
-
Alkali elektroforez tamponu
-
Nötralizasyon tamponu
-
DNA boyası (örn. Etidyum Bromür veya SYBR Green)
-
Floresan mikroskobu ve görüntü analiz yazılımı
Protokol:
-
Test bileşikleri ile muamele edilmiş hücreleri toplayın.
-
Hücreleri yaklaşık 1x10⁵ hücre/mL konsantrasyonunda soğuk PBS içinde süspanse edin.
-
Hücre süspansiyonunu 37°C'deki erimiş LMA ile 1:10 oranında karıştırın.
-
Karışımı hızla önceden kaplanmış bir lam üzerine yayın ve jelin katılaşması için buza koyun.
-
Lamları 4°C'de en az 1 saat boyunca lizis çözeltisine daldırın.
-
Lamları alkali elektroforez tamponunda 20-40 dakika bekleterek DNA'nın çözülmesini sağlayın.
-
Yaklaşık 25V ve 300mA'da 20-30 dakika boyunca elektroforez uygulayın.
-
Lamları nötralizasyon tamponu ile yıkayın.
-
Lamları uygun bir DNA boyası ile boyayın.
-
Floresan mikroskobu altında görüntüleyin ve kuyruk momentini ölçmek için bir görüntü analiz yazılımı kullanın.
Sonuç ve Gelecek Perspektifleri
SIRT6 aktivatörü 12q ve PARP inhibitörlerinin kombinasyonu, mekanik olarak zıt rolleri nedeniyle karmaşık ve bağlama özgü etkileşimler sunma potansiyeline sahip, henüz keşfedilmemiş bir terapötik alandır. DNA onarımındaki antagonistik potansiyel bariz olsa da, SIRT6'nın metabolizma ve apoptoz gibi diğer hücresel süreçlerdeki rolleri, sinerjistik anti-kanser etkileri için beklenmedik fırsatlar sunabilir.
Bu kombinasyonun potansiyelini tam olarak anlamak için, farklı genetik geçmişlere (özellikle DNA onarım yollarında) sahip çeşitli kanser hücre hatlarında kapsamlı in vitro çalışmalara acilen ihtiyaç vardır. Bu tür çalışmalar, hücre canlılığı, apoptoz, hücre döngüsü ve DNA hasarı üzerindeki birleşik etkileri değerlendirmelidir. Elde edilecek veriler, bu alışılmadık kombinasyonun belirli kanser alt tipleri için rasyonel bir tedavi stratejisi olup olmayacağını belirlemede kritik olacaktır. Bu kılavuz, bu tür araştırmaların tasarımı ve yürütülmesi için temel bir çerçeve sunmaktadır.
References
A Comparative Analysis of the Metabolic Effects of SIRT6 Activation and Calorie Restriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of pharmacological activation of Sirtuin 6 (SIRT6) and calorie restriction (CR), two interventions known to promote metabolic health and longevity. While direct comparative studies on specific SIRT6 activators like 12q are limited in the context of metabolic diseases, this guide draws upon findings from studies on other SIRT6 activators, such as MDL-800, and SIRT6-overexpressing animal models to provide a comprehensive overview for researchers in the field.
Executive Summary
Both pharmacological activation of SIRT6 and calorie restriction exert profound and often overlapping effects on systemic metabolism. These interventions have been shown to improve glucose homeostasis, enhance insulin sensitivity, and modulate lipid profiles. However, the underlying mechanisms and potential for off-target effects may differ. This guide presents a side-by-side comparison of their metabolic impacts, supported by experimental data and detailed methodologies, to aid in the design and interpretation of future studies.
Data Presentation: A Comparative Overview
The following tables summarize the key metabolic effects observed with SIRT6 activation and calorie restriction.
Table 1: Effects on Glucose Metabolism
| Parameter | SIRT6 Activation (via overexpression or activators like MDL-800) | Calorie Restriction |
| Fasting Glucose | Decreased[1] | Decreased |
| Glucose Tolerance | Improved[2][3] | Improved |
| Insulin Sensitivity | Enhanced[2][3] | Enhanced |
| Gluconeogenesis | Suppressed | Suppressed |
| Glucose Uptake | Increased in certain tissues | Generally enhanced |
Table 2: Effects on Lipid Metabolism
| Parameter | SIRT6 Activation (via overexpression or activators like MDL-800) | Calorie Restriction |
| Serum Triglycerides | Decreased | Decreased |
| Serum Cholesterol | Decreased | Decreased |
| Fatty Acid Oxidation | Increased | Increased |
| Lipogenesis | Suppressed | Suppressed |
| Adipose Tissue Mass | Reduced | Reduced |
Table 3: Effects on Energy Homeostasis
| Parameter | SIRT6 Activation (via overexpression) | Calorie Restriction |
| Body Weight | Reduced | Reduced |
| Energy Expenditure | Potentially increased | Decreased (Metabolic Adaptation) |
| Metabolic Rate | Potentially increased | Decreased |
| Adipose Tissue Inflammation | Reduced | Reduced |
Signaling Pathways
The metabolic benefits of both SIRT6 activation and calorie restriction are mediated by complex signaling networks. Below are simplified diagrams of the key pathways involved.
Caption: SIRT6 signaling pathway in metabolic regulation.
Caption: Key signaling pathways activated by Calorie Restriction.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Metabolic Studies in Rodents
1. Indirect Calorimetry
-
Purpose: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Protocol:
-
Acclimatize mice to individual metabolic cages for 24-48 hours with ad libitum access to food and water.
-
Following acclimatization, record data continuously for 24-72 hours.
-
Measurements of oxygen consumption (VO2) and carbon dioxide production (VCO2) are taken at regular intervals (e.g., every 15-30 minutes).
-
Energy expenditure is calculated using the Weir formula: EE = (3.941 x VO2) + (1.106 x VCO2).
-
RER is calculated as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
Physical activity is monitored using infrared beams within the cages.
-
2. Body Composition Analysis (DEXA)
-
Purpose: To determine fat mass, lean mass, and bone mineral density.
-
Protocol:
-
Anesthetize mice (e.g., using isoflurane).
-
Place the anesthetized mouse in a prone position on the scanning platform of a dual-energy X-ray absorptiometry (DEXA) machine calibrated for small animals.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
The software analyzes the X-ray attenuation at two different energy levels to differentiate between bone, fat, and lean tissue.
-
Data is typically presented as grams or percentage of total body weight.
-
3. Glucose Tolerance Test (GTT)
-
Purpose: To assess the ability of the body to clear a glucose load from the bloodstream.
-
Protocol:
-
Fast mice overnight (typically 12-16 hours) with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Plot blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) is calculated to quantify glucose intolerance.
-
4. Insulin Tolerance Test (ITT)
-
Purpose: To assess the systemic response to insulin.
-
Protocol:
-
Fast mice for a shorter duration (typically 4-6 hours) to avoid hypoglycemia.
-
Record baseline blood glucose from a tail snip.
-
Administer a bolus of human or murine insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specified time points (e.g., 15, 30, 45, and 60 minutes) post-insulin administration.
-
The rate of glucose disappearance from the blood reflects insulin sensitivity.
-
5. Serum Lipid Profile
-
Purpose: To measure circulating levels of triglycerides, total cholesterol, HDL, and LDL.
-
Protocol:
-
Collect blood from fasted mice via tail vein, saphenous vein, or cardiac puncture at the time of sacrifice.
-
Separate serum or plasma by centrifugation.
-
Analyze lipid levels using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
Caption: A typical experimental workflow for metabolic studies.
Discussion and Future Directions
The available evidence strongly suggests that both pharmacological activation of SIRT6 and calorie restriction are potent interventions for improving metabolic health. SIRT6 activators hold therapeutic promise as they may mimic the beneficial effects of CR without requiring a sustained reduction in food intake, which can be challenging for many individuals.
However, several key questions remain. The long-term efficacy and safety of pharmacological SIRT6 activation need to be thoroughly investigated. Furthermore, the potential for off-target effects of small molecule activators, as suggested by some studies on MDL-800, warrants careful consideration. Direct, head-to-head comparative studies of specific SIRT6 activators like 12q and calorie restriction are crucial to delineate their distinct and overlapping metabolic actions.
Future research should focus on:
-
Conducting comprehensive in vivo metabolic studies of this compound.
-
Performing direct comparative studies of SIRT6 activators and calorie restriction in various metabolic disease models.
-
Investigating the tissue-specific roles of SIRT6 in mediating the metabolic effects of these interventions.
-
Elucidating the downstream signaling pathways and target genes that are uniquely or commonly regulated by SIRT6 activation and calorie restriction.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of targeting the SIRT6 pathway for the treatment of metabolic disorders.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for SIRT6 Activator 12q
This document provides crucial safety and logistical information for the proper handling and disposal of SIRT6 activator 12q (CAS No. 2601734-99-8), a potent and selective research compound. The following procedures are based on general best practices for novel chemical compounds and should be supplemented by the official Safety Data Sheet (SDS) provided by your supplier and your institution's specific Environmental Health and Safety (EHS) guidelines.
Physicochemical and Storage Data
For safe handling and storage, it is essential to be aware of the known properties of this compound. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₂N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 454.52 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | --INVALID-LINK-- |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 6 months | --INVALID-LINK-- |
Experimental Protocols: Proper Disposal Procedure
As the toxicological and ecological properties of this compound have not been fully investigated, it must be handled and disposed of as hazardous waste. The following protocol outlines the necessary steps for its safe disposal.
Disclaimer: This is a general guideline. Always consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for definitive procedures.
Step 1: Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Step 2: Waste Segregation
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO) in a separate, sealed, and chemically compatible waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Contaminated Materials: Dispose of any materials that have come into contact with the compound (e.g., pipette tips, gloves, weigh boats) as contaminated solid waste.
Step 3: Waste Labeling
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or "2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide".
-
The CAS number: "2601734-99-8".
-
An indication of the hazards (e.g., "Hazards Not Fully Known," "Caution: Research Chemical").
-
The name of the principal investigator and the laboratory location.
-
The accumulation start date.
-
Step 4: Storage of Waste
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Use secondary containment (e.g., a plastic tub) to prevent spills.
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all available information about the compound.
-
Based on available information, the recommended disposal method is incineration by a licensed disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling SIRT6 Activator 12q
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of SIRT6 activator 12q. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a potent, selective, and orally active small molecule used in research, particularly for its anti-cancer properties.[1][2][3][4] While specific toxicity data is limited, its potent biological activity necessitates careful handling to minimize exposure. All laboratory personnel must be thoroughly trained on these procedures before working with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned. Consider a disposable gown for weighing and aliquoting. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder form outside of a certified chemical fume hood. |
Operational Plan: Safe Handling and Storage
2.1. Engineering Controls
-
Ventilation: All work with the solid form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.[5]
2.2. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures for the solid powder are -20°C for long-term (years) and 4°C for shorter-term (months).
2.3. Preparation of Solutions
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Don all required PPE.
-
Conduct the entire procedure within a chemical fume hood.
-
Weigh the desired amount of the compound carefully to avoid generating dust.
-
Slowly add the solvent to the solid to prevent splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
2.4. First Aid Measures
In the event of exposure, follow these immediate steps:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable gowns), weigh boats, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO followed by ethanol). Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the regular trash, as per institutional guidelines.
-
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
